(2S,3R)-methyl 2-amino-3-hydroxybutanoate
Description
Properties
IUPAC Name |
methyl (2S,3R)-2-amino-3-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-3(7)4(6)5(8)9-2/h3-4,7H,6H2,1-2H3/t3-,4+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHCXXXXQNWQLP-DMTCNVIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50955339 | |
| Record name | L-Threonine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50955339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3373-59-9 | |
| Record name | L-Threonine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3373-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl threoninate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003373599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Threonine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50955339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl L-threoninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.145 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL THREONINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FOK073U22 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to (2S,3R)-methyl 2-amino-3-hydroxybutanoate: A Chiral Building Block for Drug Development
Introduction
(2S,3R)-methyl 2-amino-3-hydroxybutanoate, the methyl ester of the essential amino acid L-threonine, is a pivotal chiral building block in modern synthetic organic chemistry. Its well-defined stereochemistry, derived from the natural chiral pool, makes it an invaluable synthon for the construction of complex molecular architectures, particularly in the pharmaceutical industry. This guide provides an in-depth exploration of the chemical properties, synthesis, characterization, and applications of its hydrochloride salt, this compound hydrochloride, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide validated protocols, and explore its role in the synthesis of bioactive molecules.
Physicochemical and Spectroscopic Properties
This compound is most commonly handled and stored as its hydrochloride salt to enhance stability and solubility.[1] The key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | methyl (2S,3R)-2-amino-3-hydroxybutanoate hydrochloride | [2] |
| Synonyms | L-Threonine methyl ester hydrochloride, H-Thr-OMe·HCl | [3] |
| CAS Number | 39994-75-7 | [2] |
| Molecular Formula | C₅H₁₂ClNO₃ | [2] |
| Molecular Weight | 169.61 g/mol | [2] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 64 °C | [5] |
| Purity | Typically ≥97% | [2] |
| Solubility | Soluble in water. Soluble in alcohols like methanol and ethanol, and polar aprotic solvents like DMSO and DMF.[6] |
Spectroscopic Profile
A thorough spectroscopic characterization is crucial for confirming the identity and purity of this compound hydrochloride. Below are the expected spectral data based on its structure and data from related compounds.[4]
1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The expected chemical shifts (δ) and multiplicities are as follows:
-
~4.1-4.3 ppm (d, 1H): This doublet corresponds to the α-proton (C2-H), which is coupled to the β-proton.
-
~3.9-4.1 ppm (m, 1H): This multiplet represents the β-proton (C3-H), coupled to both the α-proton and the γ-methyl protons.
-
3.78 ppm (s, 3H): This singlet is characteristic of the methyl ester protons (-OCH₃).
-
~1.3-1.4 ppm (d, 3H): This doublet arises from the γ-methyl protons (-CH₃), coupled to the β-proton.
-
The protons of the amine and hydroxyl groups may appear as broad singlets or may exchange with the solvent, depending on the solvent and concentration used.
-
-
¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum reveals the different carbon environments in the molecule.
-
~170-172 ppm: Carbonyl carbon of the ester group (C=O).
-
~66-68 ppm: β-carbon, attached to the hydroxyl group.
-
~58-60 ppm: α-carbon, bonded to the amino group.
-
~52-54 ppm: Methyl carbon of the ester group (-OCH₃).
-
~19-21 ppm: γ-methyl carbon (-CH₃).
-
1.1.2. Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the functional groups present in the molecule. Key absorption bands are expected in the following regions:
-
3400-3200 cm⁻¹ (broad): O-H stretching of the hydroxyl group and N-H stretching of the protonated amine.
-
3000-2800 cm⁻¹: C-H stretching of the alkyl groups.
-
~1740 cm⁻¹ (strong): C=O stretching of the ester carbonyl group.
-
~1600 cm⁻¹: N-H bending of the protonated amine.
-
~1200 cm⁻¹: C-O stretching of the ester group.
-
~1100 cm⁻¹: C-O stretching of the secondary alcohol.
1.1.3. Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) in the positive ion mode is expected to show a prominent peak for the molecular ion [M+H]⁺ at m/z 134.1, corresponding to the free base. Fragmentation patterns would likely involve the loss of the methoxycarbonyl group, water, and other characteristic fragmentations of amino acid esters.[7]
Synthesis and Purification
The most common and efficient method for the synthesis of this compound hydrochloride is the Fischer esterification of L-threonine.[8] This method utilizes an alcohol (methanol) in the presence of a strong acid catalyst.
Synthesis Protocol: Fischer Esterification using Thionyl Chloride
This protocol is widely employed due to its high yield and the in situ generation of HCl, which catalyzes the reaction and forms the desired hydrochloride salt.[4][9]
Workflow for Synthesis of this compound hydrochloride
Caption: Workflow for the synthesis of this compound hydrochloride.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, suspend L-threonine (1 equivalent) in anhydrous methanol. The use of anhydrous methanol is critical to drive the equilibrium towards the ester product and prevent hydrolysis.
-
Cooling: Cool the suspension to a temperature between -10°C and 0°C using an ice-salt bath. This is necessary because the subsequent addition of thionyl chloride is highly exothermic.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred suspension. Maintaining a low temperature during this addition is crucial to control the reaction rate and prevent side reactions.
-
Reaction: After the complete addition of thionyl chloride, allow the reaction mixture to gradually warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the solvent and any excess thionyl chloride under reduced pressure using a rotary evaporator. This will yield the crude product as a white solid.
-
Purification: The crude this compound hydrochloride can be purified by recrystallization. A common solvent system for this is a mixture of methanol and diethyl ether. Dissolve the crude product in a minimal amount of hot methanol and then slowly add diethyl ether until the solution becomes turbid. Allowing the solution to cool slowly will promote the formation of pure crystals.[3]
Alternative Synthesis using Trimethylchlorosilane (TMSCl)
An alternative, milder method for the esterification involves the use of trimethylchlorosilane (TMSCl) in methanol. TMSCl reacts with methanol to generate HCl in situ, which then catalyzes the esterification. This method often provides high yields and avoids the use of the more corrosive thionyl chloride.[10]
Stability and Handling
This compound hydrochloride is a relatively stable compound when stored under appropriate conditions. However, its functional groups are susceptible to degradation under certain circumstances.
Potential Degradation Pathways
Sources
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- 2. researchgate.net [researchgate.net]
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- 10. WO2013143266A1 - Doripenem intermediate compound, preparation process therefor and use thereof, and preparation process for doripenem - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical Properties of L-Threonine Methyl Ester Hydrochloride
This guide offers a comprehensive exploration of the essential physical and chemical properties of L-Threonine methyl ester hydrochloride (H-Thr-OMe·HCl). Designed for researchers, scientists, and professionals in drug development, this document provides a synthesized overview of its structural characteristics, physical constants, and spectral data, underpinned by established experimental protocols and authoritative references.
Introduction: A Versatile Chiral Building Block
L-Threonine methyl ester hydrochloride is a derivative of the essential amino acid L-threonine, a key chiral building block in organic synthesis. Its utility is most pronounced in peptide synthesis, where the methyl ester group serves as a protecting group for the carboxylic acid functionality, allowing for selective reactions at the amino group. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it a convenient and versatile reagent in a variety of synthetic applications. A thorough understanding of its physical properties is paramount for its effective use, from reaction setup and monitoring to purification and characterization of the final products.
Molecular and Chemical Identity
A clear definition of a compound's identity is the foundation of any technical analysis. The structural and chemical details of L-Threonine methyl ester hydrochloride are summarized below.
Molecular Structure:
The molecular structure of L-Threonine methyl ester hydrochloride is characterized by a chiral center at the alpha-carbon, the presence of a secondary hydroxyl group on the side chain, a methyl ester, and a protonated amino group in the form of a hydrochloride salt.
Diagram of the Molecular Structure of L-Threonine Methyl Ester Hydrochloride
Caption: 2D representation of L-Threonine methyl ester hydrochloride.
Table 1: Chemical Identity of L-Threonine Methyl Ester Hydrochloride
| Property | Value | Source(s) |
| IUPAC Name | methyl (2S,3R)-2-amino-3-hydroxybutanoate;hydrochloride | |
| Molecular Formula | C₅H₁₂ClNO₃ | |
| Molecular Weight | 169.61 g/mol | |
| CAS Number | 39994-75-7 | |
| Canonical SMILES | COC)N">C@HO.Cl | |
| InChI Key | OZSJLLVVZFTDEY-HJXLNUONSA-N |
Core Physical Properties
The physical properties of L-Threonine methyl ester hydrochloride are critical for its handling, storage, and application in chemical synthesis. These properties are summarized in the table below, followed by a more detailed discussion of key parameters.
Table 2: Summary of Physical Properties
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder or a yellow to yellowish oil. | [1][2] |
| Melting Point | 64 °C. Note: A higher melting point of 125 °C is reported for the racemic DL-form. | [3][4] |
| Solubility | Soluble in water. | [5] |
| Optical Rotation | [α]²⁰/D = -15 ± 1.5° (c=1 in 5N HCl) | [6] |
| Stability | Moisture sensitive and hygroscopic. | [5] |
| Storage | Store at -20°C for long-term stability. Keep container tightly closed in a dry and well-ventilated place. | [3][4] |
Appearance
L-Threonine methyl ester hydrochloride is commercially available as a white to off-white crystalline powder.[3] Some sources also describe it as a yellow or yellowish oil, which may indicate the presence of impurities or a different physical form.[2] For applications where high purity is critical, the use of the crystalline solid is recommended.
Melting Point: A Note on Stereochemistry
There is a notable discrepancy in the reported melting points for threonine methyl ester hydrochloride. The L-enantiomer is reported to have a melting point of 64 °C.[3] In contrast, the racemic mixture, DL-Threonine methyl ester hydrochloride, has a significantly higher melting point of 125 °C.[4] This difference is a classic example of how stereochemistry can influence the crystal lattice energy and, consequently, the melting point of a compound. It is crucial for researchers to be aware of the stereochemical purity of their material, as the melting point can serve as a preliminary indicator.
Solubility Profile
As a hydrochloride salt, L-Threonine methyl ester hydrochloride exhibits good solubility in water.[5] While qualitative data confirms its aqueous solubility, quantitative data in a range of organic solvents is not extensively documented in publicly available literature. For solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), it is recommended that researchers determine the solubility empirically to meet the specific requirements of their experimental design.
Optical Rotation
The specific rotation of L-Threonine methyl ester hydrochloride is a key indicator of its enantiomeric purity. A reported value is [α]²⁰/D = -15 ± 1.5°, measured at a concentration of 1 g/100mL in 5N hydrochloric acid.[6] This levorotatory property is characteristic of the L-enantiomer.
Stability and Storage
L-Threonine methyl ester hydrochloride is known to be moisture-sensitive and hygroscopic.[5] Exposure to atmospheric moisture can lead to hydrolysis of the methyl ester and degradation of the compound. Therefore, it is imperative to store the material in a tightly sealed container, preferably under an inert atmosphere, in a cool and dry place. For long-term storage, a temperature of -20°C is recommended to maintain its integrity and purity.[3]
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of L-Threonine methyl ester hydrochloride. The following sections provide an overview of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data.
Diagram of a General Workflow for the Characterization of L-Threonine Methyl Ester Hydrochloride
Sources
A Technical Guide to the Spectroscopic Characterization of (2S,3R)-methyl 2-amino-3-hydroxybutanoate
Introduction
(2S,3R)-methyl 2-amino-3-hydroxybutanoate, a derivative of the amino acid L-allo-threonine, serves as a crucial chiral building block in synthetic organic chemistry and pharmaceutical development.[1][2] Its stereochemically defined structure, featuring both amino and hydroxyl functional groups, makes it a valuable precursor for synthesizing complex molecules with specific biological activities. Accurate and unambiguous structural confirmation is paramount to ensure the integrity of these synthetic pathways and the efficacy of the final products.
This in-depth technical guide provides a comprehensive overview of the essential spectroscopic techniques used to characterize this compound. As a self-validating system, the convergence of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides an irrefutable structural fingerprint. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the causality behind experimental choices and data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
Proton (¹H) NMR Spectroscopy
Expertise & Experience: The Choice of Solvent The selection of an appropriate deuterated solvent is the first critical decision in NMR analysis. For amino acid esters, solubility and the potential for proton exchange are key considerations.
-
Deuterated Chloroform (CDCl₃): Often a good starting point for many organic compounds due to its excellent dissolving power and simple residual solvent signal (~7.26 ppm).[3]
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆): Useful for compounds with poor solubility in chloroform, particularly those capable of hydrogen bonding, like peptides and amino acids.[3][4] Its residual proton signal appears around 2.50 ppm.[3]
-
Deuterated Water (D₂O): Essential for studying biological samples in an aqueous-like environment.[3] However, it will cause the exchange of labile protons (from -OH and -NH₂) with deuterium, leading to the disappearance of their signals. This phenomenon can be used diagnostically to identify these peaks.[4]
For this compound, CDCl₃ or DMSO-d₆ are typically suitable. The choice depends on the sample's purity and intended analysis.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Shimming: Homogenize the magnetic field across the sample to obtain sharp, well-resolved peaks.
-
Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay that allows for quantitative integration.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Trustworthiness: Data Interpretation and Validation The ¹H NMR spectrum provides a unique fingerprint. The chemical shift (δ), multiplicity, coupling constant (J), and integration of each signal must be consistent with the proposed structure.
Table 1: Expected ¹H NMR Data for this compound (in DMSO-d₆)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| -CH₃ (C4) | ~1.1 | Doublet | ~6.4 | 3H | Coupled to the C3 proton. |
| -NH₂ | ~2.0-3.0 | Broad Singlet | N/A | 2H | Labile protons, chemical shift can vary. |
| -CH- (C2) | ~3.2 | Doublet | ~4.0 | 1H | Coupled to the C3 proton. Deshielded by adjacent amino and ester groups. |
| -OCH₃ | ~3.6 | Singlet | N/A | 3H | Protons of the methyl ester group. |
| -CH- (C3) | ~3.8 | Doublet of Quartets | d: ~4.0, q: ~6.4 | 1H | Coupled to both the C2 proton and the C4 methyl protons. |
| -OH | ~4.5-5.5 | Broad Singlet | N/A | 1H | Labile proton, chemical shift is concentration and temperature dependent. |
Visualization: ¹H NMR Acquisition Workflow
Caption: Workflow for acquiring a typical ¹H NMR spectrum.
Carbon (¹³C) NMR Spectroscopy
Expertise & Experience: Unveiling the Carbon Backbone ¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This is particularly useful for identifying quaternary carbons and carbonyl groups, which are not visible in ¹H NMR. The same solvents used for ¹H NMR are applicable here.[5]
Experimental Protocol: ¹³C NMR Acquisition The protocol is similar to ¹H NMR, but typically requires a greater number of scans due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard, resulting in a spectrum where each unique carbon appears as a singlet.
Trustworthiness: Data Interpretation and Validation The chemical shifts in ¹³C NMR are highly indicative of the carbon's electronic environment.
Table 2: Expected ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale |
| -CH₃ (C4) | ~20 | Aliphatic methyl carbon. |
| -OCH₃ | ~51 | Methyl ester carbon, deshielded by oxygen. |
| -CH- (C2) | ~60 | Alpha-carbon, deshielded by both nitrogen and the carbonyl group. |
| -CH- (C3) | ~68 | Carbon bearing the hydroxyl group. |
| C=O (C1) | ~173 | Carbonyl carbon of the ester, significantly deshielded. |
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
Expertise & Experience: Probing Molecular Vibrations FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6] For a multifunctional molecule like an amino acid ester, FTIR is excellent for confirming the presence of O-H, N-H, C=O, and C-O bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR) Attenuated Total Reflectance (ATR) has become the preferred method for many samples as it requires minimal to no sample preparation.[6][7]
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.[7]
-
Sample Scan: Acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
Trustworthiness: Data Interpretation and Validation Specific functional groups absorb at characteristic frequencies. The presence of these key bands validates the molecular structure.
Table 3: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |
| 3500 - 3200 | O-H and N-H stretch | Alcohol (-OH) & Amine (-NH₂) | A broad, strong band indicating the presence of hydroxyl and amino groups, likely involved in hydrogen bonding. |
| 3000 - 2850 | C-H stretch | Aliphatic (sp³ C-H) | Absorption from the methyl and methine groups. |
| ~1740 | C=O stretch | Ester (-COOCH₃) | A strong, sharp peak characteristic of the ester carbonyl group. |
| ~1600 | N-H bend | Primary Amine (-NH₂) | A medium intensity band, sometimes obscured by other peaks. |
| 1250 - 1050 | C-O stretch | Ester & Alcohol | Strong absorptions corresponding to the C-O single bonds of the ester and alcohol functionalities. |
Visualization: ATR-FTIR Experimental Workflow
Caption: Simplified workflow for ATR-FTIR analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Expertise & Experience: Weighing the Molecules Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. Electron Impact (EI) is a common ionization technique where high-energy electrons bombard the molecule, causing it to ionize and break apart into characteristic fragments.[8][9]
Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the instrument, where it is vaporized in a high vacuum.
-
Ionization: The gaseous molecules are bombarded by a beam of electrons, leading to the ejection of an electron and the formation of a positively charged molecular ion (M⁺•).
-
Fragmentation: The molecular ion, being a high-energy radical cation, undergoes fragmentation to produce smaller, more stable ions.[8]
-
Analysis: The ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: A detector records the abundance of each ion, generating the mass spectrum.
Trustworthiness: Data Interpretation and Validation The mass spectrum is a plot of ion abundance versus m/z. The peak with the highest m/z value often corresponds to the molecular ion (M⁺•), confirming the molecular weight.[1] The fragmentation pattern must be consistent with the known fragmentation rules for esters and amines.[8][9]
Table 4: Expected Mass Spectrometry Data for this compound
| m/z Value | Ion Identity | Fragmentation Pathway |
| 133 | [M]⁺• | Molecular Ion (C₅H₁₁NO₃)⁺• |
| 118 | [M - CH₃]⁺ | Loss of a methyl radical from C4. |
| 102 | [M - OCH₃]⁺ | Loss of a methoxy radical from the ester. |
| 74 | [M - COOCH₃]⁺ | Alpha-cleavage, loss of the carbomethoxy group. This is a very common fragment for amino acid methyl esters. |
| 88 | [CH(NH₂)COOCH₃]⁺ | Cleavage of the C2-C3 bond. |
| 45 | [CH(OH)CH₃]⁺ | Cleavage of the C2-C3 bond. |
Visualization: Simplified EI-MS Fragmentation Pathway
Caption: Key fragmentation pathways for the molecular ion.
Conclusion
The structural elucidation of this compound is achieved through a synergistic application of modern spectroscopic methods. ¹H and ¹³C NMR define the carbon-hydrogen framework and connectivity, FTIR confirms the presence of essential hydroxyl, amino, and ester functional groups, and Mass Spectrometry validates the molecular weight and provides corroborating structural evidence through predictable fragmentation. The collective data from these techniques provides a robust and self-validating characterization, ensuring the identity and purity of this vital chemical building block for advanced scientific research and development.
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PubChem. Methyl 2-amino-3-hydroxybutanoate. National Center for Biotechnology Information. [Link]
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University of Arizona. Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]
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University of Colorado Boulder. Sample preparation for FT-IR. [Link]
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PubChem. methyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride. National Center for Biotechnology Information. [Link]
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ResearchGate. Amino-catalyzed hydrolysis of amides and esters in the fragmentation by electrospray ionization tandem mass spectrometry using an ion trap. [Link]
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PubChem. (2R,3R)-Methyl 2-amino-3-hydroxybutanoate. National Center for Biotechnology Information. [Link]
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Bolchi, C., et al. (2018). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. Amino Acids, 50(12), 1729-1738. [Link]
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University of Copenhagen. Fragmentation mechanisms in electron impact mass spectrometry. [Link]
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University of Florida. Sample Preparation – FT-IR/ATR. [Link]
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An In-Depth Technical Guide to the NMR Spectrum of L-Threonine Methyl Ester
This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of L-Threonine methyl ester. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a detailed interpretation grounded in fundamental principles and practical experimental considerations. We will explore the structural nuances of the molecule, outline a robust protocol for sample preparation, and dissect the ¹H and ¹³C NMR spectra, explaining the causality behind the observed chemical shifts and coupling patterns.
The Structural Landscape of L-Threonine Methyl Ester
L-Threonine methyl ester, the methylated form of the essential amino acid L-Threonine, possesses a unique structural framework that directly influences its NMR spectrum. The key feature is the presence of two adjacent stereocenters: the α-carbon (Cα) and the β-carbon (Cβ). This (2S, 3R) configuration renders the molecule chiral and introduces diastereotopicity, a critical concept for accurate spectral interpretation.[1][2] The protons on a CH₂ group or the carbons in a molecule with a nearby chiral center can have different chemical environments and, therefore, different chemical shifts.[2][3][4]
To facilitate our discussion, we will use the following atom numbering convention:
Caption: Structure of L-Threonine methyl ester with atom labels.
Understanding this structure is paramount, as it predicts that every single proton and carbon will have a unique signal in the NMR spectrum.
Experimental Protocol: Acquiring a High-Quality Spectrum
The integrity of any NMR analysis rests on the quality of the sample preparation. A homogenous solution, free from particulate matter and paramagnetic impurities, is essential for achieving high resolution and sharp lineshapes.[5][6] L-Threonine methyl ester is commonly available as a hydrochloride salt (CH₃CH(OH)CH(NH₂)COOCH₃ · HCl), which is a white powder with good solubility in polar solvents.
Workflow for NMR Sample Preparation
Caption: Step-by-step workflow for preparing an NMR sample.
Causality in Experimental Choices:
-
Choice of Solvent : The selection of a deuterated solvent is critical. Deuterium oxide (D₂O) is an excellent choice due to the high polarity of the analyte. In D₂O, the acidic protons of the hydroxyl (-OH) and ammonium (-NH₃⁺) groups will exchange with deuterium, causing their signals to disappear from the ¹H spectrum. This simplifies the spectrum by removing broad signals and eliminating their couplings to other protons. Methanol-d₄ (CD₃OD) is another option where exchange also occurs. For observing these exchangeable protons, a non-protic solvent like DMSO-d₆ would be necessary. The solvent can also influence the chemical shifts of nearby carbons and protons.[7][8][9][10]
-
Concentration : For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL is typically sufficient to obtain a good signal-to-noise ratio in a few minutes.[11] Since ¹³C has a much lower natural abundance and gyromagnetic ratio, a higher concentration (20-50 mg) is recommended to reduce acquisition time.[12]
Interpreting the ¹H NMR Spectrum
The ¹H NMR spectrum of L-Threonine methyl ester is a rich source of structural information. Each proton provides a distinct signal, the position (chemical shift) of which is determined by its electronic environment, and the splitting pattern (multiplicity) of which is determined by its neighboring protons.
Predicted ¹H NMR Spectral Data (in D₂O)
| Proton Label | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Hγ (γ-CH₃) | ~1.3 | Doublet (d) | J(Hγ, Hβ) ≈ 6.5 Hz | Coupled to the single Hβ proton. |
| Hα | ~3.6 | Doublet (d) | J(Hα, Hβ) ≈ 4.0 Hz | Coupled to the single Hβ proton. Shifted downfield by the adjacent ester and ammonium groups. |
| Hβ | ~4.2 | Doublet of Quartets (dq) | J(Hβ, Hγ) ≈ 6.5 Hz, J(Hβ, Hα) ≈ 4.0 Hz | Coupled to both the three Hγ protons and the single Hα proton. |
| OCH₃ | ~3.7 | Singlet (s) | N/A | No adjacent protons to couple with. |
| NH₃⁺ / OH | N/A | N/A | N/A | Exchange with D₂O solvent, signals disappear. |
Note: These are approximate values based on typical data for L-Threonine and related amino acid esters.[13][14] Actual values can vary with pH, concentration, and temperature.
Key ¹H-¹H Couplings (COSY)
The connectivity between protons can be definitively established using a 2D COSY (Correlation Spectroscopy) experiment. The expected correlations provide a fingerprint of the molecule's spin system.
Caption: Expected ¹H-¹H COSY correlations in L-Threonine methyl ester.
-
The Hγ - Hβ - Hα Spin System : The γ-methyl protons (Hγ) are coupled only to Hβ, resulting in a doublet. The α-proton (Hα) is also coupled only to Hβ, appearing as another doublet. The β-proton (Hβ) serves as the linchpin, being coupled to both Hγ (a quartet) and Hα (a doublet), which results in the complex doublet of quartets multiplicity.
-
The OCH₃ Singlet : The methyl ester protons are isolated from other protons by the carbonyl group and oxygen atom, so they do not exhibit any coupling and appear as a sharp singlet.
Interpreting the ¹³C NMR Spectrum
A standard ¹³C NMR spectrum is acquired with broadband proton decoupling, meaning each unique carbon atom appears as a single, sharp line. The chemical shift is highly sensitive to the carbon's local electronic environment.
Predicted ¹³C NMR Spectral Data
| Carbon Label | Expected Chemical Shift (δ, ppm) | Notes |
| Cγ (γ-CH₃) | ~20-22 | Aliphatic methyl carbon, in the most upfield region. |
| OCH₃ | ~52-54 | Methoxy carbon, deshielded by the attached oxygen. |
| Cα | ~60-63 | Deshielded by both the nitrogen and the carbonyl carbon. |
| Cβ | ~67-69 | Deshielded by the attached hydroxyl group. |
| C' (C=O) | ~173-176 | Ester carbonyl carbon, in the most downfield region. |
Note: Values are based on data for L-Threonine and general ranges for amino acid esters.[15][16][17] The solvent can have a noticeable effect on carbonyl carbon shifts.[7][18]
Conclusion
The NMR spectrum of L-Threonine methyl ester is a direct reflection of its intricate stereochemical structure. The two chiral centers give rise to a distinct and predictable set of signals in both ¹H and ¹³C NMR spectra. A correct interpretation hinges on understanding concepts like chemical shift, spin-spin coupling, and the influence of the experimental conditions, particularly the choice of solvent. By following a meticulous sample preparation protocol and leveraging both 1D and 2D NMR techniques, researchers can fully elucidate the structure and connectivity of this molecule with high confidence. This guide provides the foundational knowledge and practical steps necessary to achieve an accurate and insightful analysis.
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(2S,3R)-methyl 2-amino-3-hydroxybutanoate CAS number 39994-75-7
An In-depth Technical Guide to (2S,3R)-methyl 2-amino-3-hydroxybutanoate CAS Number: 39994-75-7
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Executive Summary
This compound, commonly known as L-Threonine methyl ester, is a pivotal chiral building block in modern organic synthesis and medicinal chemistry. Typically supplied as a stable hydrochloride salt (CAS: 39994-75-7), this compound serves as a protected derivative of the essential amino acid L-threonine. Its primary utility lies in peptide synthesis and as a starting material for complex, stereospecific molecules, including advanced antibiotic intermediates. This guide provides a comprehensive overview of its chemical properties, validated synthesis protocols, rigorous analytical methodologies for quality control, key applications, and essential safety procedures. The insights herein are designed to empower researchers to effectively utilize this versatile reagent with confidence and precision.
Introduction and Core Principles
This compound is the methyl ester derivative of L-threonine, an α-amino acid bearing two chiral centers at the C2 (S-configuration) and C3 (R-configuration) positions. The esterification of the carboxylic acid functionality serves as a crucial protecting group strategy, deactivating the carboxylate's nucleophilicity and allowing the amine group to be selectively manipulated, most commonly in amide bond formation during peptide synthesis.[1]
The compound is almost exclusively handled as its hydrochloride salt. This is not merely a matter of convenience; the salt form significantly enhances the compound's stability and increases its solubility in various solvents, particularly polar protic solvents like water and alcohols.[1] From a practical standpoint, the hydrochloride form is often the direct, unpurified product of common esterification reactions, streamlining the synthetic workflow.
Physicochemical and Handling Properties
A clear understanding of the compound's physical properties is fundamental to its successful application in experimental design.
| Property | Value | Source(s) |
| CAS Number | 39994-75-7 | [2][3] |
| Molecular Formula | C₅H₁₂ClNO₃ | [3] |
| Molecular Weight | 169.61 g/mol | [2][3] |
| IUPAC Name | (2S,3R)-3-hydroxy-1-methoxy-1-oxobutan-2-aminium | [3] |
| Synonyms | L-Threonine methyl ester hydrochloride, Methyl L-threoninate HCl | [1][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in water | [1] |
| Melting Point | ~64 °C | |
| Optimal Storage | Keep in a dark place under an inert atmosphere; long-term at -20°C | [2] |
Synthesis and Manufacturing Workflow
The predominant method for synthesizing L-Threonine methyl ester hydrochloride is the Fischer esterification of L-Threonine. This acid-catalyzed reaction is efficient and high-yielding. The use of thionyl chloride in methanol is a field-proven, robust method as it generates HCl in situ, which acts as the necessary catalyst and also forms the final hydrochloride salt.[4][5]
Diagram: Synthesis Workflow
Caption: High-level workflow for the synthesis of L-Threonine methyl ester HCl.
Protocol 3.1: Laboratory-Scale Synthesis
This protocol is adapted from established procedures for the esterification of amino acids.[4][5]
-
System Preparation: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice/salt bath.
-
Reagent Charging: Add 150 mL of anhydrous methanol to the flask and cool to -10°C with stirring.
-
Catalyst Addition: Slowly add thionyl chloride (39.0 mL, 0.542 mol) dropwise via the dropping funnel to the cooled methanol. Causality Note: This exothermic reaction generates HCl gas, the catalyst. Slow addition is critical to control the temperature and prevent excessive pressure buildup.
-
Substrate Addition: Once the addition is complete, add L-Threonine (17.85 g, 0.15 mol) portion-wise to the reaction mixture.
-
Reaction: Remove the cooling bath and allow the mixture to warm to room temperature (~22°C). Stir for 16 hours. The reaction should become a clear, homogeneous solution.
-
Isolation: Remove the methanol and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude solid is L-Threonine methyl ester hydrochloride, often in near-quantitative yield.[4]
-
Purification (Optional): If required, the crude product can be recrystallized from a solvent system like ethyl acetate/hexane to achieve higher purity.[4]
Analytical and Quality Control
Rigorous quality control is paramount to ensure the material is suitable for its intended application, particularly in GMP environments. Analysis must confirm not only chemical identity and purity but also, most critically, the stereochemical integrity of the compound.
Diagram: Analytical Quality Control Workflow
Caption: A standard analytical workflow for quality control and batch release.
Structural Elucidation
-
¹H NMR Spectroscopy: Confirms the molecular structure. Expected signals include a singlet for the methyl ester protons (~3.8 ppm), multiplets for the α- and β-protons, and a doublet for the C4-methyl group (~1.2 ppm).
-
Mass Spectrometry (MS): Confirms the molecular weight. For the hydrochloride salt, ESI-MS will show the protonated molecule [M+H]⁺ corresponding to the free base at m/z 134.08.
Chiral Purity Assessment
Maintaining the (2S,3R) stereochemistry is critical, as biological systems are highly stereoselective. Enantiomeric or diastereomeric impurities can lead to undesired side effects or reduced efficacy in a final drug product. Chiral High-Performance Liquid Chromatography (HPLC) is the definitive technique for this analysis.[6]
Protocol 4.2.1: Chiral HPLC for Stereoisomeric Purity
This protocol provides a robust starting point for separating the four possible stereoisomers of threonine methyl ester.[6][7]
-
System: An HPLC system equipped with a UV detector.
-
Column: A macrocyclic glycopeptide-based Chiral Stationary Phase (CSP), such as an Astec CHIROBIOTIC™ T column (25 cm x 4.6 mm, 5 µm).[6] Causality Note: This type of CSP provides a complex chiral environment with multiple interaction points (hydrogen bonding, dipole-dipole, steric hindrance), enabling the separation of enantiomers without derivatization.
-
Mobile Phase: A mixture of methanol and water. The ratio must be optimized empirically to achieve baseline separation. Modifiers like 0.1% trifluoroacetic acid (TFA) can be added to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of the mobile phase.
-
Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is observed. b. Inject 10 µL of the sample solution. c. Record the chromatogram. The four stereoisomers (2S,3R; 2R,3S; 2S,3S; 2R,3R) should elute at distinct retention times, allowing for their quantification.
Applications in Research and Drug Development
The value of this compound HCl stems from its identity as a protected, stereochemically defined building block.
-
Peptide Synthesis: It is a fundamental reagent in both solid-phase and solution-phase peptide synthesis. The methyl ester protects the C-terminus, allowing the free amine to be coupled to the activated C-terminus of another amino acid (e.g., an Fmoc- or Boc-protected amino acid) using standard coupling reagents like EDCI/HOBt.[5][8]
-
Chiral Precursor for Pharmaceuticals: The compound is a key starting material in the synthesis of more complex chiral molecules. Notably, it is a precursor in the industrial production of 4-acetoxyazetidin-2-one (4-AA), a core intermediate for penem and carbapenem antibiotics.[9]
-
Biochemical Research: As a derivative of an essential amino acid, it is used in biochemical studies, such as investigating enzyme kinetics or as a component in specialized cell culture media.[10][11]
Safety, Handling, and Storage
Proper handling is essential to ensure user safety and maintain the integrity of the compound.
| Hazard Class | GHS Code | Description | Source(s) |
| Skin Irritation | H315 | Causes skin irritation | [2][12] |
| Eye Irritation | H319 | Causes serious eye irritation | [2][12] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [2][12] |
| Pictogram | GHS07 | Exclamation Mark | [2] |
| Signal Word | Warning | [2] |
Handling Recommendations:
-
Always handle this compound inside a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, chemical safety goggles, and a lab coat.[12]
-
Avoid inhalation of the powder by using engineering controls or a suitable respirator (e.g., N95).
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[12]
Storage Recommendations:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13]
-
For long-term stability and to prevent degradation, store under an inert atmosphere (e.g., argon or nitrogen) at -20°C.
Conclusion
This compound hydrochloride is more than a simple chemical reagent; it is an enabling tool for the precise construction of complex, biologically active molecules. Its utility is predicated on its high purity and, most importantly, its stereochemical fidelity. By employing the robust synthesis and rigorous analytical methods detailed in this guide, researchers and drug development professionals can confidently integrate this vital chiral building block into their workflows, accelerating the discovery and development of next-generation therapeutics.
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Chirality of methyl 2-amino-3-hydroxybutanoate
An In-Depth Technical Guide to the Chirality of Methyl 2-Amino-3-hydroxybutanoate
Abstract
Methyl 2-amino-3-hydroxybutanoate, the methyl ester of the essential amino acid threonine, is a pivotal chiral building block in synthetic organic chemistry and pharmaceutical development. Possessing two stereogenic centers, it exists as four distinct stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). The precise stereochemical configuration of this molecule is paramount, as it fundamentally dictates its biological activity, pharmacokinetic profile, and efficacy in therapeutic applications. This technical guide provides a comprehensive overview of the stereochemical landscape of methyl 2-amino-3-hydroxybutanoate, detailing robust analytical methodologies for the definitive determination and separation of its stereoisomers. We present field-proven protocols for chiral High-Performance Liquid Chromatography (HPLC), Gas-Liquid Chromatography (GLC), and Nuclear Magnetic Resonance (NMR) spectroscopy, explaining the causal mechanisms behind method selection and optimization. This guide is intended for researchers, scientists, and drug development professionals seeking to control and verify the stereochemical integrity of this critical chiral intermediate.
Introduction: The Stereochemical Imperative
Chirality is a cornerstone of modern pharmacology. The differential interaction of enantiomers and diastereomers with chiral biological targets (e.g., enzymes, receptors) often leads to significant variations in their pharmacological and toxicological profiles.[1][2] Methyl 2-amino-3-hydroxybutanoate is a derivative of threonine, an amino acid with two chiral centers at the C2 (α) and C3 (β) positions. This structural feature gives rise to four possible stereoisomers, grouped into two pairs of enantiomers (threo and allo forms).[3][4]
-
(2S,3R)- and (2R,3S)-isomers: The threo diastereomers (L-threonine methyl ester and D-threonine methyl ester, respectively).
-
(2S,3S)- and (2R,3R)-isomers: The allo diastereomers (L-allo-threonine methyl ester and D-allo-threonine methyl ester, respectively).
The "DL" designation typically refers to a mixture of the D- and L-enantiomers of the common "threo" diastereomer.[3] Ensuring the stereochemical purity of a desired isomer is a critical step in the synthesis of active pharmaceutical ingredients (APIs) to maximize therapeutic effect and minimize potential off-target toxicity. This guide provides the technical foundation for achieving and verifying this purity.
Physicochemical Properties of Stereoisomers
Enantiomers share identical physical properties in an achiral environment, except for their interaction with plane-polarized light.[5] Diastereomers, however, possess distinct physical properties, which can be exploited for their separation.[3] While comprehensive data for all four methyl ester stereoisomers is not consolidated in a single source, the properties of the parent amino acids provide a strong predictive basis.
Table 1: Physicochemical Data for Threonine Stereoisomers
| Stereoisomer | Configuration | Parent Amino Acid | Expected Optical Rotation of Ester |
|---|---|---|---|
| 1 | (2S,3R) | L-Threonine | Levorotatory (-) |
| 2 | (2R,3S) | D-Threonine | Dextrorotatory (+) |
| 3 | (2S,3S) | L-allo-Threonine | Dextrorotatory (+) |
| 4 | (2R,3R) | D-allo-Threonine | Levorotatory (-) |
Note: The sign of optical rotation for the ester does not always directly correlate with the parent amino acid and must be determined empirically. There is no simple way to predict the direction of rotation based on the (R/S) configuration alone.[5]
Methodologies for Chiral Determination and Separation
The selection of an analytical technique depends on the objective, whether it is for qualitative identification, quantitative analysis of enantiomeric excess (e.e.) or diastereomeric ratio (d.r.), or preparative-scale separation.
Chiral Chromatography: The Gold Standard for Separation
Chiral chromatography is the most powerful technique for resolving stereoisomers.[2] It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to differential retention times and, thus, separation.
Chiral HPLC is a versatile method for both analytical and preparative-scale separations of amino acid esters.[6][7]
Expertise & Experience: The choice of CSP is the most critical parameter. For polar, ionic compounds like amino acid esters, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) and polysaccharide-based CSPs are often the most effective.[8][9] Macrocyclic glycopeptides are particularly advantageous as they are compatible with aqueous mobile phases and can separate underivatized amino acids and their esters.[9] Polysaccharide-based CSPs, such as those derived from amylose or cellulose, often show excellent enantioselectivity, especially after derivatization of the analyte.[8]
Protocol 1: Chiral HPLC Separation using a Macrocyclic Glycopeptide CSP
-
Objective: To resolve the four stereoisomers of methyl 2-amino-3-hydroxybutanoate.
-
Column: Astec® CHIROBIOTIC™ T (Teicoplanin-based CSP).
-
Mobile Phase: A mixture of methanol and water. The optimal ratio must be determined empirically. Additives like 0.1% trifluoroacetic acid (TFA) or triethylamine (TEA) can sharpen peaks and improve resolution by modifying the ionization state of the analyte and stationary phase.[6][10]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV at 210 nm.[6]
-
Temperature: 25 °C.[6]
-
Procedure:
-
Prepare the mobile phase, ensuring thorough mixing and degassing.
-
Dissolve the sample mixture in the mobile phase to a concentration of approximately 1 mg/mL.[6]
-
Inject the sample onto the equilibrated HPLC system.
-
Monitor the chromatogram for the separation of the four peaks corresponding to the stereoisomers.
-
-
Trustworthiness: This protocol is self-validating. The resolution of four distinct peaks from a synthesized mixture confirms the method's efficacy. The elution order can be confirmed by injecting standards of known configuration, if available. Retention times often exhibit a "U-shaped" profile with varying organic modifier concentrations on this type of column.[9]
For volatile derivatives, chiral GLC offers excellent resolution. The analytes must first be derivatized to increase their volatility.
Expertise & Experience: The key to successful GLC separation is the choice of derivatization strategy and a suitable chiral column. N,O-bisisobutoxycarbonyl 2,2,2-trifluoroethyl ester derivatives have proven effective for separating all four threonine stereoisomers on a Chirasil-Val column.[11] This method has the distinct advantage that the threo forms (L- and D-threonine) elute significantly earlier than the allo forms, simplifying the quantification of diastereomeric impurities.[11]
Protocol 2: Chiral GLC Separation via Derivatization
-
Objective: To determine the optical and diastereomeric purity of a threonine methyl ester sample.
-
Derivatization:
-
Convert the amino group to an N-isobutoxycarbonyl derivative.
-
Esterify the carboxylic acid and hydroxyl group with 2,2,2-trifluoroethanol under anhydrous conditions to form the N,O-bisisobutoxycarbonyl 2,2,2-trifluoroethyl ester.[11]
-
-
Column: Capillary column with a Chirasil-Val stationary phase.[11]
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature gradient is required to resolve all four peaks.
-
Detector: Flame Ionization Detector (FID).
-
Procedure:
-
Perform the two-step derivatization of the sample.
-
Dissolve the derivatized product in a suitable volatile solvent (e.g., dichloromethane).
-
Inject the sample into the GC.
-
Analyze the resulting chromatogram. The threo enantiomers will elute first, followed by the allo enantiomers.[11]
-
-
Trustworthiness: The clear separation between the diastereomeric pairs (threo vs. allo) provides an intrinsic check on the method's resolving power.[11] Quantitative analysis of one diastereomer in the presence of a large excess of the other is readily achievable.
Table 2: Comparative Summary of Chiral Chromatography Techniques
| Technique | Stationary Phase Example | Mobile/Carrier Phase | Derivatization Required? | Key Advantages |
|---|---|---|---|---|
| HPLC | Teicoplanin (Macrocyclic Glycopeptide)[9] | Methanol/Water + additives[6] | No | Direct analysis, versatile, preparative scale possible. |
| GLC | Chirasil-Val[11] | Helium | Yes | High resolution, distinct separation of diastereomers.[11] |
NMR Spectroscopy: Probing the Chiral Environment
While standard NMR cannot distinguish between enantiomers, it is a powerful tool for differentiating diastereomers and for determining enantiomeric purity through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[12][13]
Expertise & Experience: The formation of diastereomeric derivatives by reacting the chiral analyte with a pure chiral reagent (CDA) creates new compounds with distinct NMR spectra.[13][14] The chemical shift differences (Δδ) between the signals of the two resulting diastereomers can be integrated to determine the enantiomeric composition of the original sample. ¹H and ³¹P NMR are particularly useful for this analysis.[12] For instance, reacting a racemic mixture of an amino acid ester with a 5'-aminoacidyl nucleotide allows for the in-situ determination of the diastereomeric ratio of the resulting dipeptide by integrating ³¹P or ¹H NMR peaks.[12]
Protocol 3: Enantiomeric Purity by NMR using a Chiral Derivatizing Agent
-
Objective: To determine the enantiomeric excess (e.e.) of a methyl 2-amino-3-hydroxybutanoate sample.
-
Reagent: An enantiomerically pure Chiral Derivatizing Agent (CDA), such as Mosher's acid chloride or (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid.[14]
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable aprotic solvent.
-
Procedure:
-
React the methyl 2-amino-3-hydroxybutanoate sample with a slight excess of the CDA in an NMR tube.
-
Acquire a high-resolution ¹H or ¹⁹F NMR spectrum (if using a fluorine-containing CDA).[14]
-
Identify a pair of well-resolved signals corresponding to a specific proton (e.g., the methyl ester protons or the α-proton) in the two newly formed diastereomers.
-
Carefully integrate the areas of these two signals.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.
-
-
Trustworthiness: The method is self-validating as the presence of two distinct, well-resolved signals for the diastereomeric products confirms successful differentiation. Running a control reaction with a racemic standard will establish the expected chemical shifts for both diastereomers.[12]
Visualizing the Workflow
Diagrams are essential for clarifying complex analytical processes.
Caption: Workflow for chiral separation by HPLC.
Caption: Logic for NMR-based enantiomeric excess determination.
Conclusion
The robust characterization of the chirality of methyl 2-amino-3-hydroxybutanoate is a non-negotiable aspect of its application in pharmaceutical synthesis. This guide has detailed the primary analytical techniques—chiral HPLC, chiral GLC, and NMR spectroscopy—that provide the necessary resolution and data integrity. Chiral chromatography, particularly HPLC with macrocyclic glycopeptide columns, offers a direct and powerful method for separating all four stereoisomers without derivatization. For higher resolution needs, GLC with prior derivatization is an excellent alternative. NMR spectroscopy, when coupled with chiral derivatizing agents, provides an elegant and precise method for quantifying enantiomeric purity. By applying these validated protocols, researchers can confidently ascertain and control the stereochemical identity of their compounds, ensuring the quality, safety, and efficacy of the resulting drug candidates.
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Fransson, B., & Ragnarsson, U. (1999). Determination of the optical purity of threonine and hydroxyproline by capillary gas chromatography on a chiral stationary phase. Amino Acids, 17(3), 293-300. [Link]
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Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]
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Grobuschek, N., Schmid, M. G., Tuscher, C., Ivanova, M., & Gübitz, G. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 599-605. [Link]
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Aschauer, P., Lämmerhofer, M., & Lindner, W. (2011). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 16(7), 5827-5847. [Link]
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Engelhart, M., Kuder, L., & Richert, C. (2021). Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy. Chemistry – A European Journal, 27(47), 12154-12158. [Link]
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Lee, J., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 195-202. [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Phenomenex. [Link]
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PubChem. (n.d.). Methyl 2-amino-3-hydroxybutanoate hydrochloride. National Center for Biotechnology Information. [Link]
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Pearson. (n.d.). Threonine, an amino acid, has four stereoisomers. The stereoisomer found in nature is (2S,3R). Pearson. [Link]
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Konya, Y., et al. (2020). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of the Turkish Chemical Society Section A: Chemistry, 7(3), 855-866. [Link]
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Wang, Y., et al. (2021). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst, 146(18), 5621-5626. [Link]
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Di Gioia, M. L., et al. (2016). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. Molecules, 21(10), 1328. [Link]
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Chamoin, S., et al. (2004). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA International Journal for Chemistry, 58(4), 240-243. [Link]
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An In-depth Technical Guide to the Stereoisomers of L-Threonine Methyl Ester
Prepared by: Gemini, Senior Application Scientist
Abstract
For researchers, scientists, and professionals in drug development, a precise understanding of stereochemistry is not merely academic—it is a fundamental requirement for efficacy and safety. L-Threonine, an essential amino acid, possesses two stereogenic centers, giving rise to a family of four stereoisomers. Its derivative, Threonine methyl ester, serves as a critical chiral building block in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of the four stereoisomers of threonine methyl ester, detailing their structural relationships, physicochemical properties, and the robust analytical methodologies required for their separation and characterization. Authored from the perspective of a senior application scientist, this document emphasizes the causality behind experimental choices and provides field-proven protocols to ensure scientific integrity and reproducibility.
Foundational Principles: Stereoisomerism in Threonine
Threonine is one of two proteinogenic amino acids, alongside isoleucine, that contains two chiral centers. This structural feature results in the existence of four possible stereoisomers.[1][2] The esterification of the carboxyl group to form the methyl ester does not alter these stereocenters, meaning L-Threonine methyl ester is part of a family of four stereoisomers.
The four stereoisomers are:
-
(2S,3R)-Threonine Methyl Ester (L-Threonine Methyl Ester): The ester of the naturally occurring amino acid.
-
(2R,3S)-Threonine Methyl Ester (D-Threonine Methyl Ester): The enantiomer of L-Threonine methyl ester.
-
(2S,3S)-Threonine Methyl Ester (L-allo-Threonine Methyl Ester): A diastereomer of L-Threonine methyl ester.
-
(2R,3R)-Threonine Methyl Ester (D-allo-Threonine Methyl Ester): The enantiomer of L-allo-Threonine methyl ester and a diastereomer of L-Threonine methyl ester.
Enantiomers are non-superimposable mirror images and share identical physical properties, except for their interaction with plane-polarized light.[3] Diastereomers are stereoisomers that are not mirror images and possess distinct physical and chemical properties, which is a key principle leveraged in their separation.[3]
Synthesis and Physicochemical Properties
Synthesis
The most common method for preparing amino acid methyl esters is the Fischer-Speier esterification, typically conducted by reacting the amino acid with methanol in the presence of an acid catalyst like thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl).[4][5] This reaction proceeds readily at room temperature to yield the corresponding methyl ester hydrochloride in good to excellent yields.[5][6]
Field Insight: While seemingly straightforward, the key to a successful synthesis is the rigorous exclusion of water to prevent hydrolysis of the thionyl chloride and to drive the esterification equilibrium towards the product. Using freshly distilled methanol and thionyl chloride is paramount for achieving near-quantitative yields.[4]
Comparative Physicochemical Properties
The stereochemical differences between the isomers directly influence their crystal lattice structures and intermolecular interactions, leading to distinct physical properties.[7] These differences are critical for both their separation and their application in stereoselective synthesis.
| Property | (2S,3R) L-Threonine Methyl Ester HCl | (2R,3S) D-Threonine Methyl Ester HCl | (2S,3S) L-allo-Threonine Methyl Ester HCl | (2R,3R) D-allo-Threonine Methyl Ester HCl |
| Molecular Formula | C₅H₁₂ClNO₃ | C₅H₁₂ClNO₃ | C₅H₁₂ClNO₃ | C₅H₁₂ClNO₃ |
| Molecular Weight | 169.61 g/mol | 169.61 g/mol | 169.61 g/mol | 169.61 g/mol |
| Melting Point | ~64 °C | ~64 °C | Varies from threo form | Varies from threo form |
| Specific Rotation [α] | Negative (-) | Positive (+) | Varies from threo form | Varies from threo form |
| Relationship | Reference | Enantiomer | Diastereomer | Diastereomer |
Note: Specific rotation values are highly dependent on concentration, solvent, and temperature. The signs indicate the general direction of rotation for the D/L series. Data for allo-isomers can vary.
Core Analytical Methodologies: Separation and Characterization
A multi-pronged analytical approach is necessary to unambiguously separate, identify, and quantify the stereoisomers of threonine methyl ester. The workflow typically involves a primary separation technique followed by spectroscopic and chiroptical characterization.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the cornerstone technique for separating all four stereoisomers.[8] The methodology relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the analytes, leading to differential retention times.
Expert Rationale: For separating underivatized amino acid esters, macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or vancomycin, are exceptionally effective.[7][9] These phases offer multiple chiral recognition mechanisms (hydrogen bonding, steric interactions, dipole-dipole interactions), providing the robust selectivity needed to resolve both enantiomeric and diastereomeric pairs in a single run.[9]
Protocol: Chiral HPLC Separation
-
Instrumentation: A standard HPLC system equipped with a UV or Mass Spectrometric (MS) detector.
-
Column: Astec® CHIROBIOTIC® T or V Chiral Stationary Phase (e.g., 25 cm x 4.6 mm, 5 µm).
-
Mobile Phase: A polar organic mode is typically employed. A starting point is Methanol/Acetic Acid/Triethylamine (e.g., 100/0.1/0.1 v/v/v). The ratio can be optimized to improve resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C. Temperature can be adjusted to fine-tune selectivity.
-
Detection: UV at 210 nm or appropriate MS detection.
-
Sample Preparation: Dissolve the threonine methyl ester hydrochloride sample in the mobile phase at a concentration of ~1 mg/mL.
-
Self-Validation/System Suitability: Before running samples, inject a standard mixture containing at least two diastereomers (e.g., L-threo and L-allo). The resolution factor (Rs) between the two peaks should be ≥ 1.5 to ensure baseline separation. This confirms the column is performing correctly and the mobile phase is adequate.
Polarimetry
Polarimetry is the definitive technique for distinguishing between enantiomers.[3] It measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers will rotate light to an equal magnitude but in opposite directions, while diastereomers will have different rotation values.[10]
Protocol: Measurement of Specific Rotation
-
Instrumentation: A calibrated polarimeter with a sodium lamp (D-line, 589 nm).
-
Sample Preparation: Accurately prepare a solution of the purified isomer in a specified solvent (e.g., water or methanol) at a known concentration (c), typically in g/mL.
-
Measurement:
-
Calibrate the instrument with the pure solvent (blank).
-
Fill the sample tube of a known path length (l), typically 1 decimeter (dm), with the sample solution.
-
Measure the observed rotation (α).
-
-
Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (c * l) The temperature and wavelength must be reported.[10]
Trustworthiness Check: The measurement should be repeated multiple times, and the solvent blank must be re-checked between samples. The specific rotation is a physical constant; the measured value for a known isomer (e.g., L-Threonine methyl ester) should closely match literature values, validating both the sample's purity and the instrument's calibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While ¹H NMR cannot distinguish between enantiomers, it is a powerful tool for differentiating diastereomers. The spatial relationship between the protons on the C2 (α-carbon) and C3 (β-carbon) stereocenters is different for threo and allo isomers, resulting in a measurable difference in the scalar coupling constant (³J value).
Expert Insight: In the threo diastereomer (like L- and D-threonine), the C2-H and C3-H protons are in an anti conformation in the most stable rotamer, leading to a smaller coupling constant (typically ³J ≈ 2-4 Hz). In the allo diastereomer, these protons are in a gauche conformation, resulting in a larger coupling constant (typically ³J ≈ 5-8 Hz). This difference provides a clear diagnostic handle to assign the diastereomeric identity of a sample. It is important to note that rotamers can complicate NMR analysis, but specialized techniques like 1D NOESY can distinguish between rapidly equilibrating rotamers and non-equilibrating diastereomers.[11]
Applications in Drug Development and Chiral Synthesis
The stereochemical purity of chiral building blocks like threonine methyl ester is non-negotiable in pharmaceutical development. The biological activity of a drug is often confined to a single stereoisomer, while other isomers may be inactive or, in some cases, cause harmful side effects.
-
Chiral Building Blocks: L-Threonine and L-allo-threonine derivatives are used as starting materials in the synthesis of numerous complex molecules, including antibiotics and antiviral agents.[12][] For instance, L-allo-threonine is a precursor in the chemical synthesis of lysobactin, which exhibits potent antibiotic activity.[12]
-
Peptide Synthesis: Protected forms of threonine methyl ester are used to incorporate threonine residues into synthetic peptides and peptidomimetics, which are explored as therapeutics for a wide range of diseases.[6]
Conclusion
The four stereoisomers of threonine methyl ester represent a foundational system for understanding stereochemistry in drug development and organic synthesis. A mastery of their distinct properties and the analytical techniques used to control their purity is essential for any scientist in the field. By employing a systematic workflow combining high-performance separation techniques like chiral HPLC with definitive characterization methods such as polarimetry and NMR, researchers can ensure the stereochemical integrity of their intermediates and final products. The protocols and expert insights provided in this guide serve as a robust framework for achieving reproducible and reliable results in the laboratory.
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Wikipedia. (n.d.). Threonine. Retrieved from [Link]
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Pearson. (n.d.). Threonine, an amino acid, has four stereoisomers. The stereoisomer found in nature is (2S,3R). Retrieved from [Link]
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Spectroscopy Online. (2022). Terahertz Spectroscopic Analysis of Co-Crystallized Mixtures in an L-threonine Diastereomer System. Retrieved from [Link]
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PubMed. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Retrieved from [Link]
-
PubMed. (1999). Determination of the optical purity of threonine and hydroxyproline by capillary gas chromatography on a chiral stationary phase. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of threonine methyl ester HCl. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Influence of Stereochemistry on the Monolayer Characteristics of N-alkanoyl-Substituted Threonine and Serine Amphiphiles at the Air–Water Interface. Retrieved from [Link]
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ResearchGate. (2010). l-Threonine-catalysed asymmetric α-hydroxymethylation of cyclohexanone: application to the synthesis of pharmaceutical compounds and natural products. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (2S,3R)-2-amino-3-hydroxybutanoic acid;(2S,3S)-2-amino-3-methylpentanoic acid. PubChem Compound Summary for CID 87528385. Retrieved from [Link]
-
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Stability of (2S,3R)-Methyl 2-Amino-3-Hydroxybutanoate Under Acidic Conditions: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the stability of (2S,3R)-methyl 2-amino-3-hydroxybutanoate, the methyl ester of L-threonine, under acidic conditions. The document explores the fundamental chemical principles governing its degradation, outlines robust experimental protocols for stability assessment, and details advanced analytical methodologies for monitoring and characterizing degradation products. This guide is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the molecule's behavior in acidic environments, which is critical for formulation development, stability-indicating method validation, and ensuring drug product quality and safety.
Introduction: The Significance of Threonine Ester Stability
This compound, as a derivative of the essential amino acid L-threonine, is a key chiral building block in the synthesis of various pharmaceuticals and complex organic molecules.[1] Its stability under different pH conditions is a critical parameter, particularly in the context of drug development and manufacturing, where exposure to acidic environments is common during synthesis, formulation, and even in vivo. Understanding the degradation pathways and kinetics is paramount for ensuring the chemical integrity, efficacy, and safety of active pharmaceutical ingredients (APIs) and their intermediates.
Forced degradation studies, as mandated by regulatory bodies like the International Council for Harmonisation (ICH), are essential for identifying potential degradation products and developing stability-indicating analytical methods.[2][3] This guide delves into the specific case of this compound, providing both theoretical insights and practical methodologies for its stability assessment under acidic stress.
Theoretical Framework: Mechanisms of Acid-Catalyzed Degradation
The primary degradation pathway for this compound in acidic conditions is the hydrolysis of the methyl ester.[4][5] This reaction is a reversible process, and the equilibrium can be shifted towards the carboxylic acid and alcohol products by using a large excess of water.[6]
Acid-Catalyzed Ester Hydrolysis
The generally accepted mechanism for acid-catalyzed ester hydrolysis proceeds through a series of equilibrium steps:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon.[7]
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the now more electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.[7]
-
Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester group.
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, eliminating methanol (the alcohol) as the leaving group and reforming the carbonyl group.
-
Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product and regenerate the acid catalyst.
Potential for Neighboring Group Participation
The presence of the α-amino and β-hydroxyl groups in this compound introduces the possibility of neighboring group participation (NGP), which can influence the rate and stereochemistry of the hydrolysis reaction.[8][9] NGP, also known as anchimeric assistance, involves the intramolecular interaction of a neighboring functional group with the reaction center.[9]
While the amino group is protonated under acidic conditions and thus less likely to act as an intramolecular nucleophile, the hydroxyl group could potentially participate. However, the primary mechanism is expected to be the direct acid-catalyzed hydrolysis of the ester. The extent of NGP would depend on the specific reaction conditions and the conformational flexibility of the molecule.
Other Potential Degradation Pathways
Beyond ester hydrolysis, other degradation pathways for the parent amino acid, threonine, could be considered, although they are less likely to be significant under typical acidic stress conditions used in forced degradation studies. These include:
-
Dehydration: The β-hydroxyl group could undergo acid-catalyzed dehydration.
-
Decarboxylation: While less common for α-amino acids, decarboxylation could occur under harsh conditions.
-
Oxidation: If oxidizing agents are present, the hydroxyl group could be oxidized.
The primary focus of this guide, however, remains on the hydrolytic stability of the methyl ester.
Experimental Design for Forced Degradation Studies
A well-designed forced degradation study is crucial for understanding the stability of this compound.[2] The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without generating secondary, irrelevant impurities.[3]
Stress Conditions
A systematic approach to varying the stress conditions is recommended.
| Stress Condition | Parameters | Rationale |
| Acid Type | Hydrochloric Acid (HCl), Sulfuric Acid (H₂SO₄) | To assess the effect of different counter-ions on the degradation profile. |
| Acid Concentration | 0.1 M, 1 M, 5 M | To evaluate the impact of acid strength on the rate of hydrolysis. |
| Temperature | Room Temperature (25°C), 40°C, 60°C, 80°C | To determine the temperature dependence of the degradation and to accelerate the process. |
| Time | 0, 2, 4, 8, 24, 48 hours | To establish a kinetic profile of the degradation. |
Experimental Protocol: Acidic Stress Testing
The following protocol provides a detailed methodology for conducting a forced degradation study.
Materials:
-
This compound hydrochloride
-
Hydrochloric acid (0.1 M, 1 M, 5 M)
-
Sodium hydroxide (for neutralization)
-
High-purity water
-
Volumetric flasks and pipettes
-
HPLC vials
-
pH meter
-
Heating block or water bath
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound hydrochloride in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Stress Application: For each stress condition, mix a defined volume of the stock solution with the corresponding acid solution in a volumetric flask.
-
Incubation: Place the flasks in a temperature-controlled environment (heating block or water bath) for the specified time points.
-
Time Point Sampling: At each designated time point, withdraw an aliquot of the reaction mixture.
-
Neutralization: Immediately neutralize the sample with an appropriate volume of sodium hydroxide solution to quench the reaction.
-
Dilution: Dilute the neutralized sample to a suitable concentration for analysis with the initial mobile phase of the analytical method.
-
Analysis: Analyze the samples using a validated stability-indicating analytical method.
Workflow for Forced Degradation Study
Caption: Workflow for the forced degradation study of this compound.
Analytical Methodologies for Stability Assessment
A robust and validated stability-indicating analytical method is essential for accurately monitoring the degradation of this compound and quantifying its degradation products.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common and powerful technique for this purpose.[10] A reversed-phase HPLC method with UV detection is typically employed.
Table 1: Comparison of Analytical Methods
| Method | Principle | Sample Preparation | Information Obtained | Sensitivity | Throughput |
| HPLC (UV/FLD) | Differential partitioning between a mobile and stationary phase. | Pre-column derivatization (e.g., with PITC) may be needed to introduce a chromophore/fluorophore.[10] | Purity, Quantification, Impurity Profiling | High (pmol to fmol) | High |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Derivatization (e.g., silylation or acylation) to increase volatility.[10] | Identification, Purity, Quantification, Structural Elucidation | Very High | Medium |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Dissolution in a deuterated solvent. | Structural Confirmation, Quantification | Low | Low |
| FTIR Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Minimal, can be analyzed neat or as a KBr pellet. | Functional Group Identification | Medium | High |
Recommended HPLC Method
A detailed protocol for a stability-indicating HPLC method is provided below.
Protocol: HPLC Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., 5-95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the quenched and neutralized samples from the forced degradation study with Mobile Phase A to a final concentration of approximately 0.1 mg/mL.
Method Validation
The stability-indicating method must be validated according to ICH guidelines (Q2(R1)) to ensure its suitability for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Characterization of Degradation Products
The primary degradation product expected from the acid-catalyzed hydrolysis of this compound is L-threonine.
Identification of L-Threonine
The identity of the degradation product can be confirmed by:
-
Co-elution with a Standard: Spiking the degraded sample with an authentic standard of L-threonine should result in a single, symmetrical peak in the HPLC chromatogram.
-
Mass Spectrometry (MS): LC-MS analysis can be used to confirm the molecular weight of the degradation product, which should correspond to that of L-threonine.
-
NMR Spectroscopy: For larger-scale degradation studies, the degradation product can be isolated and its structure confirmed by ¹H and ¹³C NMR spectroscopy.
Logical Relationship of Degradation
Caption: Primary degradation pathway of this compound under acidic conditions.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive overview of the stability of this compound under acidic conditions. The primary degradation pathway is acid-catalyzed hydrolysis of the methyl ester to yield L-threonine. A thorough understanding of this degradation pathway, coupled with robust experimental design and validated analytical methodologies, is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products derived from this important chiral building block.
Future work in this area could involve detailed kinetic studies to determine the rate constants for hydrolysis under various conditions, as well as computational modeling to further investigate the potential for neighboring group participation. Additionally, the stability of other esters of threonine could be explored to provide a broader understanding of the structure-stability relationships within this class of compounds.
References
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Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
The Reaction Mechanism Website. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]
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The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. [Link]
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Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
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BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
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ICH. (2003). Q1A(R2) Stability testing of new drug substances and products. Retrieved from [Link]
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Dalal Institute. (n.d.). The Neighbouring Group Mechanisms. Retrieved from [Link]
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Wikipedia. (n.d.). Neighbouring group participation. Retrieved from [Link]
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Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]
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Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
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Solubility of L-Threonine methyl ester in organic solvents
An In-depth Technical Guide to the Solubility of L-Threonine Methyl Ester Hydrochloride in Organic Solvents
Introduction
L-Threonine methyl ester, particularly in its hydrochloride salt form, is a pivotal chiral building block in modern organic synthesis and pharmaceutical development. As a derivative of the essential amino acid L-threonine, it serves as a precursor in the synthesis of complex peptides, modified amino acids, and a variety of biologically active molecules.[1][2] A comprehensive understanding of its solubility profile in different organic solvents is not merely academic; it is a critical parameter that dictates the efficiency of synthetic routes, influences reaction kinetics, and governs the design of purification and formulation strategies.[1]
This technical guide provides researchers, chemists, and drug development professionals with a detailed exploration of the solubility of L-Threonine methyl ester hydrochloride. Moving beyond a simple data sheet, this document delves into the physicochemical principles governing its solubility, summarizes the available qualitative data, and presents a robust, self-validating experimental protocol for its quantitative determination. The insights herein are designed to empower scientists to make informed decisions in solvent selection, process optimization, and experimental design.
Physicochemical Properties & Their Impact on Solubility
The solubility of a compound is intrinsically linked to its molecular structure. L-Threonine methyl ester hydrochloride possesses a unique combination of functional groups that differentiate its behavior significantly from its parent amino acid, L-threonine.
| Property | Value | Source |
| Chemical Name | (2S,3R)-methyl 2-amino-3-hydroxybutanoate hydrochloride | [3] |
| Molecular Formula | C₅H₁₁NO₃ · HCl | [2] |
| Molecular Weight | 169.61 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 145-147 °C (literature) |
The key to its solubility lies in the modification of the zwitterionic structure of L-threonine. The parent amino acid exists as a dipolar ion with both a positively charged ammonium group (-NH₃⁺) and a negatively charged carboxylate group (-COO⁻). This structure results in strong intermolecular ionic interactions and extensive hydrogen bonding, leading to high crystal lattice energy and making it highly soluble in water but practically insoluble in most organic solvents.[4][5]
Esterification of the carboxylic acid to a methyl ester (-COOCH₃) and the formation of a hydrochloride salt from the amine group (-NH₃⁺Cl⁻) dismantle this zwitterionic character.[6] The resulting molecule has:
-
An Ammonium Group (-NH₃⁺): A potent hydrogen bond donor.
-
A Hydroxyl Group (-OH): Both a hydrogen bond donor and acceptor.
-
An Ester Group (-COOCH₃): A hydrogen bond acceptor.
This constellation of functional groups renders the molecule polar, allowing for significant interactions with a range of organic solvents, a stark contrast to the parent amino acid.
The Theoretical Framework of Solubility
Dissolution is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For a substance to dissolve spontaneously, ΔG must be negative. This process can be understood by examining the interplay of several factors, as illustrated below.
Caption: Key factors governing the solubility of a solid solute in a liquid solvent.
The fundamental principle of "like dissolves like" provides a useful heuristic. Solvents that can effectively interact with the polar and hydrogen-bonding groups of L-Threonine methyl ester hydrochloride will be more effective at overcoming the crystal lattice energy—the energy holding the solid-state structure together—and solvating the individual molecules.
Known Solubility Profile
While a comprehensive quantitative dataset is not extensively documented in public literature, a qualitative profile can be assembled from supplier data sheets and analogous compounds.[1] This underscores the necessity for empirical determination in a laboratory setting for specific applications.
| Solvent | Solvent Type | Qualitative Solubility | Rationale / Notes |
| Water | Polar Protic | Soluble | The hydrochloride salt form significantly enhances aqueous solubility.[1][2][7] |
| Methanol | Polar Protic | Expected to be Soluble | Can act as both an H-bond donor and acceptor, effectively solvating the molecule. |
| Ethanol | Polar Protic | Likely Soluble to Sparingly Soluble | Less polar than methanol; solubility may be lower. Amino acid derivatives often show reduced solubility as alcohol chain length increases.[8] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Expected to be Soluble | A very strong H-bond acceptor, capable of disrupting the crystal lattice. |
| Acetonitrile | Polar Aprotic | Requires Empirical Determination | Less polar than DMSO; solubility is likely to be moderate to low. |
| Dichloromethane (DCM) | Nonpolar | Expected to be Insoluble | Lacks the polarity and H-bonding capability to effectively solvate the polar salt. |
| Ethyl Acetate | Moderately Polar | Expected to be Sparingly Soluble to Insoluble | Possesses an ester group for H-bond acceptance but overall polarity is limited. |
Experimental Protocol for Quantitative Solubility Determination
The most reliable method for determining the equilibrium solubility of a solid is the isothermal shake-flask method .[1] This protocol is designed to be self-validating by ensuring that a true equilibrium state is achieved and accurately measured.
Causality Behind Method Selection
-
Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible and accurate data.
-
Use of Excess Solid: This ensures that the solvent becomes saturated with the solute, which is the definition of equilibrium solubility. The continued presence of undissolved solid is a visual confirmation that saturation has been reached.
-
Equilibration Time: A sufficient agitation period (e.g., 24-48 hours) is necessary to allow the dynamic process of dissolution and precipitation to reach a steady state.[1]
-
Accurate Quantification: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantification due to its high sensitivity, specificity, and accuracy, allowing for precise measurement of the solute concentration in the saturated solution.
Experimental Workflow Diagram
Caption: Workflow for the isothermal shake-flask solubility determination method.
Step-by-Step Methodology
-
Preparation: a. To a series of glass vials, add an excess amount of L-Threonine methyl ester hydrochloride (e.g., 50-100 mg). The key is to ensure undissolved solid will remain after equilibration. b. Using a calibrated pipette, add a precise volume (e.g., 2.00 mL) of the desired organic solvent to each vial. c. Securely cap the vials to prevent solvent evaporation.
-
Equilibration: a. Place the vials in an incubator shaker or on a shaking platform within a temperature-controlled chamber set to the desired temperature (e.g., 25.0 ± 0.5 °C). b. Agitate the samples at a constant rate for a predetermined period (a minimum of 24 hours is recommended, 48 hours is ideal to ensure equilibrium).
-
Phase Separation: a. After equilibration, remove the vials and allow the contents to settle briefly. b. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid. c. Immediately after centrifugation, carefully draw an aliquot of the clear supernatant. d. Filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, labeled HPLC vial. This step removes any remaining microscopic particulates.
-
Quantification (via HPLC): a. Prepare a series of calibration standards of L-Threonine methyl ester hydrochloride of known concentrations in the chosen solvent. b. Dilute the filtered sample aliquot with the solvent to bring its concentration within the linear range of the calibration curve. c. Analyze the standards and the diluted sample via HPLC.
- Expert Insight: As the molecule lacks a strong UV chromophore, detection can be challenging. An Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or pre-column derivatization (e.g., with phenylisothiocyanate, PITC) followed by UV detection are highly effective quantification strategies.[9] d. Generate a calibration curve by plotting the peak area against concentration for the standards.
-
Calculation: a. Determine the concentration of the diluted sample from the calibration curve. b. Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor. c. Express the final solubility in appropriate units (e.g., mg/mL, g/100 mL, or molarity).
Conclusion
The solubility of L-Threonine methyl ester hydrochloride in organic solvents is a complex function of its unique molecular structure, which eschews the zwitterionic nature of its parent amino acid. While qualitative assessments predict solubility in polar solvents like methanol and DMSO, the scarcity of quantitative data in the public domain necessitates empirical determination for any serious research or process development. The isothermal shake-flask method, coupled with a robust analytical technique like HPLC, provides a reliable and scientifically sound pathway to obtaining this critical data. By understanding the underlying principles and adhering to a validated protocol, researchers can effectively harness the properties of this versatile building block for advancements in chemistry and medicine.
References
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PubChem. (n.d.). L-Threonine. National Center for Biotechnology Information. Retrieved from [Link]
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Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, DigitalCommons@URI. Retrieved from [Link]
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Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Retrieved from [Link]
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Litos, V. K., et al. (2020). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research, 59(39), 17461–17477. Retrieved from [Link]
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Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences, 8, 679933. Retrieved from [Link]
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Slaninova, J., et al. (2022). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules, 27(7), 2133. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of dl-Threonine, methyl ester. Cheméo. Retrieved from [Link]
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Litos, V. K., et al. (2020). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. ACS Publications. Retrieved from [Link]
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PubChem. (n.d.). Methyl L-threoninate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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Wolfenden, R., et al. (1981). Experimental Measures of Amino Acid Hydrophobicity and the Topology of Transmembrane and Globular Proteins. Biochemistry, 20(4), 849-855. Retrieved from [Link]
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Bowden, N. A., et al. (2018). Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. WUR eDepot. Retrieved from [Link]
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U.S. Pharmacopeia. (2016). <1052> Amino Acid Determination, Revision 1. USP. Retrieved from [Link]
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(2S,3R)-Methyl 2-amino-3-hydroxybutanoate: A Versatile Chiral Pool Starting Material for Asymmetric Synthesis
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of the Chiral Pool
In the realm of modern organic synthesis, particularly in the pharmaceutical industry, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, with one enantiomer potentially exhibiting therapeutic effects while the other may be inactive or even harmful. The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, carbohydrates, and terpenes, that serve as powerful starting materials for the synthesis of complex chiral molecules.[1] By leveraging the inherent stereochemistry of these natural building blocks, chemists can circumvent the need for often complex and costly asymmetric induction or resolution steps.
This guide focuses on a particularly valuable member of the chiral pool: (2S,3R)-methyl 2-amino-3-hydroxybutanoate, the methyl ester of the naturally occurring amino acid L-threonine.[2][3] With its two contiguous stereocenters, vicinal amino and hydroxyl functionalities, and orthogonal protecting group possibilities, this molecule offers a rich platform for stereocontrolled transformations and the construction of intricate molecular architectures.
Core Attributes of this compound
The utility of this compound as a chiral synthon stems from its unique structural features, which allow for a diverse range of chemical manipulations.
| Property | Description | Significance in Synthesis |
| Stereochemistry | Possesses (2S,3R) absolute configuration.[4] | Provides two defined stereocenters as a foundation for building stereochemically complex molecules. |
| Functional Groups | Primary amine (-NH2), secondary alcohol (-OH), and methyl ester (-COOCH3). | Offers multiple reactive sites for selective protection, activation, and transformation. |
| Availability | Derived from the inexpensive and abundant amino acid L-threonine.[5] | Cost-effective starting material for large-scale synthesis. |
| Versatility | The amino and hydroxyl groups can be manipulated independently or in concert. | Enables the synthesis of a wide array of chiral intermediates and final products. |
Protecting Group Strategies: The Key to Regiocontrol
The successful application of this compound hinges on the strategic use of protecting groups to selectively mask the reactivity of the amine and hydroxyl functionalities. This allows for precise control over the sequence of reactions and prevents unwanted side products.
A common and effective strategy involves the formation of a cyclic oxazolidine or related heterocyclic system, which simultaneously protects both the amino and hydroxyl groups. This approach not only simplifies the synthetic sequence but also conformationally restrains the molecule, often leading to enhanced stereoselectivity in subsequent reactions.
Key Transformations and Synthetic Applications
The true power of this compound is revealed through its diverse reactivity. The following sections detail some of the most important and widely utilized transformations, providing both mechanistic insights and practical experimental considerations.
Synthesis of Chiral Aziridines and Amino Alcohols
The vicinal amino and hydroxyl groups are perfectly poised for the construction of highly valuable chiral aziridines. This transformation typically proceeds via activation of the hydroxyl group (e.g., as a tosylate or mesylate) followed by intramolecular nucleophilic substitution by the amine.
Caption: Workflow for the synthesis of chiral aziridines.
This stereospecific reaction proceeds with inversion of configuration at the C3 position, yielding a trans-aziridine. These chiral aziridines are versatile intermediates, susceptible to ring-opening reactions with a variety of nucleophiles to afford a wide range of enantiomerically pure amino alcohols and other valuable building blocks.
Experimental Protocol: Synthesis of N-Boc-(2R,3R)-methyl 3-methylaziridine-2-carboxylate
-
N-Protection: To a solution of this compound hydrochloride (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq) followed by di-tert-butyl dicarbonate (Boc)2O (1.1 eq). Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Wash the reaction mixture with saturated aqueous NaHCO3 and brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
Hydroxyl Activation: Dissolve the crude N-Boc protected intermediate in pyridine at 0 °C and add p-toluenesulfonyl chloride (1.2 eq). Stir the reaction at 0 °C for 4 hours.
-
Cyclization: Add a solution of potassium tert-butoxide (1.5 eq) in tetrahydrofuran (THF) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 16 hours.
-
Purification: Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The crude product is purified by column chromatography on silica gel.
Stereoselective Alkylation via Oxazolidinone Intermediates
A powerful strategy for introducing new stereocenters with high diastereoselectivity involves the conversion of this compound into a chiral oxazolidinone auxiliary. This is typically achieved by reacting the starting material with phosgene or a phosgene equivalent.
The resulting oxazolidinone can then be N-acylated, and the enolate generated from this derivative can undergo highly diastereoselective alkylation reactions. The stereochemical outcome is dictated by the steric hindrance imposed by the existing stereocenters of the oxazolidinone ring, which directs the approach of the electrophile.
Caption: Diastereoselective alkylation using an oxazolidinone auxiliary.
This methodology has been successfully applied to the synthesis of non-proteinogenic amino acids and other complex chiral molecules.[6][7]
Applications in the Synthesis of Biologically Active Molecules
The versatility of this compound and its derivatives has made it a cornerstone in the total synthesis of numerous natural products and pharmaceutical agents.
For instance, derivatives of threonine have been utilized as key intermediates in the synthesis of carbapenem and penem antibiotics.[8] The stereochemistry inherent in the starting material is crucial for establishing the correct stereochemical configuration of the final antibiotic structure.
Furthermore, enzymatic transformations involving threonine derivatives, such as those catalyzed by L-threonine aldolase, have been explored for the asymmetric synthesis of β-hydroxy-α-amino acids, which are important chiral precursors for various pharmaceuticals.[9][10]
Conclusion: A Cornerstone of Asymmetric Synthesis
This compound stands as a testament to the power and elegance of chiral pool synthesis.[11] Its ready availability, well-defined stereochemistry, and versatile functional groups provide a robust and economical platform for the construction of complex, enantiomerically pure molecules. For researchers and professionals in drug development and organic synthesis, a thorough understanding of the reactivity and strategic applications of this chiral building block is an invaluable asset. The continued development of novel transformations and applications of threonine and its derivatives will undoubtedly lead to more efficient and innovative syntheses of the next generation of chiral drugs and biologically active compounds.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 6288, L-Threonine. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 88416932, (2S,3R)-2-amino-3-hydroxybutanoic acid;(2S,3R)-2-amino-3-methoxybutanoic acid. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 56777184, methyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride. [Link]
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Wikipedia. Adenosine triphosphate. [Link]
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-
ResearchGate. Chiral Pool Synthesis: Starting From Amino-Acids, Hydroxy-Acids, and Sugars. [Link]
-
ResearchGate. Characteristic of L-threonine transaldolase for asymmetric synthesis of β-hydroxy-α-amino acids. [Link]
-
Master Organic Chemistry. Stereoselective and Stereospecific Reactions. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 15609951, methyl (2S,3R)-2-amino-2-ethyl-3-hydroxybutanoate. [Link]
-
MDPI. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]
-
ResearchGate. A L-threonine aldolase for asymmetric synthesis of β-hydroxy-α-amino acids. [Link]
-
Pearson. Threonine, an amino acid, has four stereoisomers. The stereoisomer found in nature is (2S,3R). [Link]
-
ResearchGate. 2.6 Chiral Pool Synthesis: From α-Amino Acids and Derivatives. [Link]
-
MDPI. The Application of Corynebacterium glutamicum in l-Threonine Biosynthesis. [Link]
-
MDPI. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. [Link]
-
ResearchGate. Asymmetric synthesis of (2S,3S)-3-Me-glutamine and (R)-allo-threonine derivatives proper for solid-phase peptide coupling. [Link]
-
National Center for Biotechnology Information. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. [Link]
-
Wikipedia. Threonine. [Link]
-
Wikipedia. Bibliography of Alexander Shulgin. [Link]
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Methodological & Application
Synthesis of peptides using L-Threonine methyl ester hydrochloride
An in-depth guide to the principles and practices of utilizing L-Threonine methyl ester hydrochloride in peptide synthesis, tailored for researchers and drug development professionals. This document provides a comprehensive overview, from fundamental chemical strategies to detailed, actionable laboratory protocols.
Abstract
L-Threonine, with its secondary hydroxyl group, is a crucial amino acid that imparts unique structural and functional properties to peptides. Its successful incorporation into a peptide sequence, however, demands a strategic approach to chemical synthesis. This guide focuses on the application of L-Threonine methyl ester hydrochloride, a key building block primarily for solution-phase peptide synthesis (SPPS). We will explore the foundational principles of protecting group strategy, the mechanics of peptide bond formation, and methods to mitigate common side reactions. This document provides detailed, field-tested protocols for the synthesis of a model dipeptide, subsequent deprotection, and purification, offering researchers a robust framework for their synthetic endeavors.
Introduction: The Significance of Threonine in Peptide Chemistry
Threonine's side chain contains a secondary hydroxyl group, a feature that allows it to participate in hydrogen bonding, influencing the secondary structure and conformational stability of peptides. This hydroxyl group is also a primary site for post-translational modifications such as glycosylation and phosphorylation, which are critical for mediating cellular signaling and biological recognition events[1].
In chemical peptide synthesis, L-Threonine methyl ester hydrochloride serves as a valuable starting material, particularly in classical solution-phase methodologies[2][3]. This derivative has two key features:
-
C-Terminal Protection : The carboxylic acid is masked as a methyl ester, preventing it from participating in undesired amide bond formation during the coupling of the next amino acid[2][4].
-
Free Amino Group : The α-amino group is available for peptide bond formation after a simple neutralization step, as it is initially present as a hydrochloride salt[5].
This makes it an ideal choice for constructing peptide chains from the C-terminus to the N-terminus in a solution-based strategy, which remains highly relevant for the large-scale synthesis of shorter peptides[3].
Core Principles of Threonine-Containing Peptide Synthesis
The successful synthesis of threonine-containing peptides hinges on a trifecta of strategic chemical choices: an orthogonal protecting group scheme, an efficient coupling methodology, and vigilant management of potential side reactions.
Orthogonal Protecting Group Strategy
The trifunctional nature of threonine (α-amino, α-carboxyl, β-hydroxyl) necessitates a robust and orthogonal protecting group strategy. Orthogonality ensures that each protecting group can be removed under specific conditions without affecting the others, allowing for precise control over the synthetic route[6][7].
-
α-Amino Group Protection : For the incoming amino acid to be coupled to L-Threonine methyl ester, the α-amino group must be temporarily protected. The most common choices are the acid-labile tert-Butoxycarbonyl (Boc) group or the base-labile 9-Fluorenylmethyloxycarbonyl (Fmoc) group[6].
-
Carboxyl Group Protection : In our topic compound, the carboxyl group is protected as a Methyl Ester (-OMe) . This group is stable under the conditions of peptide coupling but can be cleaved later using saponification (basic hydrolysis)[2].
-
Side-Chain Hydroxyl Group Protection : This is the most critical consideration for threonine. The hydroxyl group is nucleophilic and can compete with the α-amino group during coupling, leading to O-acylation and the formation of ester byproducts[8][9]. Therefore, protecting this side chain is mandatory for high-purity synthesis.
Table 1: Comparison of Common Hydroxyl Protecting Groups for Threonine
| Protecting Group | Abbreviation | Cleavage Conditions | Advantages | Disadvantages |
| tert-Butyl | tBu | Strong acid (e.g., >90% TFA)[1] | Highly stable during synthesis; the industry standard for Fmoc-SPPS.[8] | Requires harsh acidic conditions for removal which can damage sensitive peptides.[8] |
| Benzyl | Bzl | Strong acid (e.g., HF) or catalytic hydrogenation.[1] | Standard for Boc-based synthesis strategies.[10] | Hydrogenation is not compatible with other reducible groups (e.g., in Trp, Met, Cys). |
| Trityl | Trt | Mildly acidic conditions.[8] | More acid-labile than tBu, allowing for milder final cleavage.[8] | Sterically bulky, which can sometimes hinder coupling efficiency. |
Peptide Bond Formation: The Role of Coupling Reagents
The formation of a peptide bond is a condensation reaction that is not thermodynamically favorable on its own. It requires the "activation" of the carboxylic acid group of the N-protected incoming amino acid to make it more electrophilic[11][12]. This is achieved using coupling reagents.
Table 2: Selection of Common Peptide Coupling Reagents
| Reagent Class | Examples | Mechanism of Action | Key Advantages |
| Carbodiimides | DCC, DIC, EDC[13] | Forms a highly reactive O-acylisourea intermediate. Often used with additives like HOBt to reduce racemization.[14] | Cost-effective and widely used, especially in solution-phase synthesis.[14] |
| Phosphonium Salts | BOP, PyBOP, PyAOP[13] | Forms reactive phosphonium-based active esters. | High coupling efficiency, especially for sterically hindered amino acids.[15] |
| Aminium/Uronium Salts | HBTU, HATU, COMU[14] | Forms reactive aminium/uronium-based active esters. | Very fast reaction rates; HATU is particularly effective at suppressing racemization.[14][15] |
Managing Side Reactions Specific to Threonine
Several side reactions can occur during the synthesis of threonine-containing peptides, compromising yield and purity.
-
O-Acylation : As mentioned, this occurs when the unprotected hydroxyl side chain is acylated. The use of a side-chain protecting group like tBu is the most effective preventative measure[8][9].
-
Dehydration (β-elimination) : Under basic conditions (e.g., during Fmoc deprotection with piperidine or during coupling with a strong base), the β-hydroxyl group can be eliminated, forming a dehydroamino acid residue[9]. This can be minimized by using milder bases and protecting the side chain.
-
Racemization/Epimerization : The α-carbon of an activated amino acid is susceptible to epimerization, particularly during slow coupling reactions that require extended exposure to basic conditions[9][16]. The use of additives like 1-Hydroxybenzotriazole (HOBt) or the selection of advanced coupling reagents like HATU can suppress this side reaction[17].
-
Acyl N→O Shift : Peptides with serine or threonine residues can undergo an acid-catalyzed intramolecular acyl migration, where the peptide backbone shifts from the nitrogen to the side-chain oxygen. This reaction is reversible with base treatment[17].
Experimental Protocols & Workflows
This section provides detailed, step-by-step protocols for the synthesis and purification of a model dipeptide, Boc-L-Ala-L-Thr-OMe, using L-Threonine methyl ester hydrochloride.
Protocol 1: Synthesis of L-Threonine Methyl Ester Hydrochloride
This protocol describes the esterification of L-Threonine using thionyl chloride in methanol. This step is necessary if starting from the free amino acid.
Materials:
-
L-Threonine
-
Anhydrous Methanol
-
Thionyl Chloride (SOCl₂)
-
Diethyl ether
-
Round bottom flask, magnetic stirrer, ice bath
Procedure:
-
Suspend L-Threonine (1.0 eq) in anhydrous methanol in a round bottom flask equipped with a magnetic stirrer.
-
Cool the suspension in an ice bath to 0 °C.
-
Slowly, and with caution in a well-ventilated fume hood, add thionyl chloride (1.2 eq) dropwise to the stirred suspension. The reaction is exothermic and releases HCl gas[5][18].
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours, until the solution becomes clear.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Add cold diethyl ether to the resulting oil/solid to precipitate the product.
-
Collect the white crystalline solid by filtration, wash with more cold diethyl ether, and dry under vacuum to yield L-Threonine methyl ester hydrochloride.
Workflow Visualization: Overall Synthesis Scheme
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Application Notes & Protocols: (2S,3R)-Methyl 2-Amino-3-Hydroxybutanoate in Asymmetric Synthesis
Authored by: Gemini, Senior Application Scientist
Introduction: The Architectural Elegance of a Chiral Workhorse
(2S,3R)-Methyl 2-amino-3-hydroxybutanoate, the methyl ester of the naturally occurring amino acid L-threonine, is more than a simple derivative. It is a pre-packaged chiral scaffold, offering a unique constellation of functional groups—a primary amine, a secondary alcohol, and an ester—all organized around two defined stereocenters (2S, 3R). This specific three-dimensional arrangement is not merely a structural feature; it is a source of stereochemical information that can be translated with high fidelity into new molecules.
For the researcher in drug development and asymmetric synthesis, this molecule represents a cost-effective and highly versatile starting point. Its inherent chirality provides a decisive advantage, enabling the construction of complex, enantiomerically pure targets without the need for arduous resolution steps or expensive, complex catalysts from the outset. This guide delves into the core applications of this chiral building block, elucidating the causality behind its synthetic utility and providing detailed, field-proven protocols for its transformation into high-value chiral intermediates.
Application I: Synthesis of (4S,5R)-Chiral 2-Oxazolines as Ligands and Protecting Groups
One of the most powerful and direct applications of this compound is its conversion into 2-substituted (4S,5R)-4-methyl-5-methoxycarbonyl-2-oxazolines. The syn relationship between the C2-amino and C3-hydroxy groups facilitates a clean intramolecular cyclization. The resulting oxazoline ring is a rigid heterocycle that not only protects the 1,2-amino alcohol functionality but also serves as a cornerstone for a widely successful class of chiral ligands used in asymmetric catalysis.
Causality and Mechanistic Insight: The formation of the oxazoline ring from the amino alcohol and a suitable electrophile is a classic example of intramolecular cyclodehydration.[1][2] The choice of reagent dictates the mechanism and the nature of the 2-substituent. For instance, reacting with a nitrile under Lewis acid catalysis (e.g., ZnCl₂) proceeds via activation of the nitrile, making it susceptible to nucleophilic attack by the hydroxyl group, followed by attack from the amine to close the ring.[3] A more common laboratory-scale method involves converting the amine to an amide and then inducing cyclization, which is detailed in the protocol below.
Experimental Protocol 1: Synthesis of (4S,5R)-2-Phenyl-4,5-dihydrooxazole-4-carboxylic acid methyl ester
This protocol describes the two-step synthesis of a phenyl-substituted oxazoline, a common precursor to BOX-type ligands.
Step 1: N-Benzoylation
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add this compound hydrochloride (1 eq.) and dissolve it in a 1:1 mixture of dichloromethane (DCM) and saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Cooling: Place the flask in an ice bath and cool the vigorously stirred biphasic mixture to 0 °C.
-
Acylation: Add benzoyl chloride (1.1 eq.) dropwise to the reaction mixture over 15 minutes, ensuring the temperature remains below 5 °C. The NaHCO₃ serves to neutralize the HCl byproduct and the HCl from the starting salt.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Separate the organic layer. Wash the organic phase sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-benzoyl intermediate.
Step 2: Cyclization/Dehydration
-
Setup: Dissolve the crude N-benzoyl intermediate from Step 1 in anhydrous DCM in a flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.
-
Reagent Addition: Add Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride, 1.2 eq.) dropwise at 0 °C. [Expert Insight: Deoxo-Fluor is an effective and often milder alternative to reagents like thionyl chloride (SOCl₂) for this cyclodehydration, minimizing side reactions and racemization.[4] It selectively converts the hydroxyl group into a good leaving group, facilitating intramolecular Sₙ2 attack by the amide oxygen.]
-
Reaction: After addition, allow the mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-4 hours, monitoring by TLC.
-
Quenching: Cool the reaction to 0 °C and slowly quench by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Purification: Extract the product with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure oxazoline.
Data Summary: Representative Oxazoline Synthesis
| Starting Material | Reagent for Cyclization | Product | Yield (%) | Ref. |
| N-Acyl Threonine Ester | Deoxo-Fluor® | 2-Substituted-Oxazoline | 80-95% | [4] |
| Threonine Ester + Nitrile | ZnCl₂ (catalytic) | 2-Substituted-Oxazoline | 60-85% | [3] |
| N-Acyl Threonine Ester | Burgess Reagent | 2-Substituted-Oxazoline | 75-90% | [4] |
Visualization: Oxazoline Synthesis Workflow
Caption: Workflow for the two-step synthesis of a chiral oxazoline.
Application II: Chemo-Enzymatic Synthesis of Novel α-Amino Acids
The defined stereochemistry of this compound makes it an excellent substrate for enzymatic transformations, particularly in the synthesis of complex, non-proteinogenic amino acids. Threonine aldolases, for example, can catalyze the reverse reaction—an aldol addition of glycine to an aldehyde. However, they also accept other nucleophiles. By using derivatives of L-threonine, we can leverage the enzyme's stereocontrol to forge new, challenging stereocenters.
Causality and Field Insight: This approach marries the precision of biocatalysis with the versatility of organic synthesis. Threonine aldolases exhibit high stereoselectivity, allowing for the creation of β-hydroxy-α,α-dialkyl-α-amino acids with excellent control over the new quaternary stereocenter.[5] The enzyme's active site accommodates the threonine backbone, positioning the α-carbon for deprotonation and subsequent nucleophilic attack on an aldehyde. This strategy provides a green, efficient route to compounds that are difficult to access via traditional chemical methods.
Experimental Protocol 2: d-Threonine Aldolase-Catalyzed Synthesis of a β-Hydroxy-α-quaternary Amino Acid
This protocol demonstrates the synthesis of (2R,3S)-2-amino-3-(2-fluorophenyl)-3-hydroxy-2-methylpropanoic acid, showcasing the power of biocatalysis.
-
Pre-Reaction Setup:
-
Prepare a phosphate buffer solution (100 mM, pH 7.5).
-
Obtain d-threonine aldolase (e.g., from Pseudomonas sp.), either as a lyophilized powder or a cell-free extract.
-
The substrate, this compound, is first N-protected (e.g., Boc) and then α-methylated using a strong base (e.g., LDA) and methyl iodide. This provides the α-methylated substrate for the enzyme. (Note: This multi-step substrate synthesis is a prerequisite chemo-synthesis). For the purpose of demonstrating the enzymatic step, we assume the precursor, 2-amino-2-methylpropanoic acid, is used with the enzyme and an aldehyde.
-
-
Enzymatic Reaction:
-
Reaction Vessel: In a temperature-controlled vessel (e.g., 30 °C), combine the phosphate buffer, pyridoxal-5'-phosphate (PLP, a crucial cofactor for aldolases, ~1 mM), and d-threonine aldolase.
-
Substrate Addition: Add 2-amino-2-methylpropanoic acid (1 eq.) and 2-fluorobenzaldehyde (1.5 eq.).
-
Incubation: Stir the mixture at 30 °C. The reaction progress can be monitored using HPLC by observing the formation of the product and consumption of the aldehyde. Reaction times can range from 24 to 48 hours.
-
-
Workup and Purification:
-
Enzyme Removal: Terminate the reaction by adding an organic solvent like acetonitrile to precipitate the enzyme, followed by centrifugation. Alternatively, acidify the mixture to pH ~2 with 1M HCl to precipitate the protein.
-
Extraction: After removing the enzyme, adjust the pH of the supernatant and perform liquid-liquid extraction to remove any unreacted aldehyde.
-
Isolation: The desired amino acid product is often water-soluble. It can be isolated using ion-exchange chromatography or by crystallization after careful pH adjustment and solvent evaporation.
-
Data Summary: Aldolase-Catalyzed Synthesis
| Aldehyde Substrate | Enzyme Source | Product Diastereomeric Ratio (syn:anti) | Conversion (%) | Ref. |
| 2-Fluorobenzaldehyde | d-Threonine Aldolase (Pseudomonas sp.) | >100:1 | ~80% | [5] |
| Benzaldehyde | l-Threonine Aldolase | >20:1 | >75% | [5] |
| Propanal | d-Threonine Aldolase (Pseudomonas sp.) | 15:1 | >80% | [5] |
Visualization: Chemo-Enzymatic Logic
Sources
- 1. scispace.com [scispace.com]
- 2. Oxazoline - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of Threonine Aldolases for the Asymmetric Synthesis of α-Quaternary α-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Navigating the Synthetic Challenges of a Trifunctional Building Block
An In-Depth Guide to Protecting Group Strategies for L-Threonine Methyl Ester
L-Threonine methyl ester is a pivotal chiral building block in the synthesis of complex peptides and pharmacologically active molecules.[1][2] Its structure presents a trifecta of reactive sites: a primary α-amino group, a C-terminal methyl ester, and a secondary hydroxyl group on its side chain. This trifunctionality, while offering diverse synthetic possibilities, necessitates a meticulous and strategic application of protecting groups to prevent undesirable side reactions and ensure regioselective transformations.[3] Without a robust protection strategy, attempts to perform selective chemistry, such as peptide bond formation at the N-terminus, would be compromised by competing reactions like O-acylation of the side-chain hydroxyl group.[4]
This technical guide provides a comprehensive overview of protecting group strategies tailored for L-Threonine methyl ester. We will explore the causality behind experimental choices, detail field-proven protocols for key protection and deprotection reactions, and illustrate the logic of orthogonal synthesis, empowering researchers to design and execute complex synthetic routes with precision and confidence.
Part 1: The Strategic Choice of Protecting Groups
The success of any synthesis involving L-Threonine methyl ester hinges on the selection of an appropriate set of protecting groups. The ideal group must be introduced efficiently, remain stable throughout subsequent reaction steps, and be removed under specific conditions that do not affect other protecting groups or sensitive functionalities within the molecule.[5] This principle of "orthogonality" is the cornerstone of modern protecting group chemistry.[3][6]
Protection of the α-Amino Group
The primary amino group is the most nucleophilic site and typically the first to be protected. The choice of N-terminal protecting group dictates the overall synthetic strategy, most commonly falling into one of two major classes: acid-labile or base-labile.
-
tert-Butoxycarbonyl (Boc): As a hallmark of the classic "Boc/Bzl" strategy in peptide synthesis, the Boc group is installed using di-tert-butyl dicarbonate (Boc₂O).[7] It offers excellent stability towards bases and most nucleophiles but is readily cleaved under moderately acidic conditions, such as with trifluoroacetic acid (TFA) or HCl in dioxane.[3][8] This allows for selective deprotection while other acid-labile groups requiring stronger acids (like benzyl ethers) remain intact.
-
9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is the foundation of the milder and more contemporary "Fmoc/tBu" strategy.[3] Its key advantage is its lability to mild bases, typically a 20% solution of piperidine in DMF, via an E1cb elimination mechanism.[6] This orthogonality to acid-labile side-chain and C-terminal protecting groups makes it exceptionally versatile for solid-phase peptide synthesis (SPPS).[7]
-
Benzyloxycarbonyl (Cbz or Z): Introduced using benzyl chloroformate (Cbz-Cl), the Cbz group is stable to the acidic conditions used to remove Boc groups and the basic conditions used to remove Fmoc groups.[7][9] It is most commonly removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂ over Pd/C), providing a valuable orthogonal vector for complex synthetic routes.[10]
Protection of the Side-Chain Hydroxyl Group
Protecting the secondary hydroxyl group is crucial to prevent O-acylation during N-terminal peptide coupling, a side reaction that leads to impurities and reduced yields.[4] The choice of hydroxyl protection is typically paired with the N-terminal group's strategy.
-
Benzyl Ether (Bzl): Commonly used in Boc-based strategies, the benzyl ether is stable to the TFA used for Boc deprotection.[11] It is typically removed simultaneously with cleavage from the resin in SPPS using strong acids like HF, or by catalytic hydrogenolysis.[12][13]
-
tert-Butyl Ether (tBu): The standard choice for Fmoc-based SPPS, the tBu ether is highly stable to the basic conditions of Fmoc removal.[4][11] It is conveniently cleaved using the same strong acid cocktail (e.g., TFA) employed for the final peptide cleavage from the resin.[4]
-
tert-Butyldimethylsilyl Ether (TBDMS or TBS): Silyl ethers offer an additional layer of orthogonality. The TBDMS group is introduced using TBDMS-Cl and is stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively. Its selective cleavage is achieved with fluoride ion sources, such as tetrabutylammonium fluoride (TBAF).[6][14] This allows for the selective unmasking of the hydroxyl group while N-terminal and C-terminal protections remain, enabling site-specific modifications like glycosylation or phosphorylation.
The C-Terminal Methyl Ester
In the context of L-Threonine methyl ester, the carboxylic acid is pre-protected. The methyl ester is stable to the acidic conditions of Boc removal and the catalytic hydrogenation used for Cbz removal.[5] However, it is susceptible to cleavage (saponification) under basic conditions, which can be problematic for Fmoc-based strategies that use piperidine for deprotection, although the Fmoc group is significantly more base-labile.[5] For complete removal, harsher basic conditions like sodium or lithium hydroxide are typically required.[5][15]
Part 2: Orthogonal Protecting Group Strategies
The interplay between different protecting groups is best visualized as a set of orthogonal axes, where each group can be removed without disturbing the others. This logic allows for precise, stepwise manipulation of the molecule.
Diagram 1: Orthogonal protection schemes for L-Threonine methyl ester.
Part 3: Comparative Data for Protecting Groups
The selection of a protecting group is a balance of reactivity, stability, and synthetic compatibility. The following tables provide a comparative summary to aid in this decision-making process.
Table 1: Comparison of N-Terminal Protecting Groups
| Protecting Group | Reagent | Typical Yield (%) | Deprotection Condition | Key Advantages |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | >90% | Acidic (e.g., TFA, HCl)[7] | Stable to bases and nucleophiles; widely used.[8] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | ~90% | Catalytic Hydrogenation (H₂, Pd/C)[7] | Stable to acids; orthogonal to Boc and tBu.[9] |
| Fmoc | Fmoc-OSu or Fmoc-Cl | >90% | Basic (e.g., 20% Piperidine in DMF)[7] | Base-labile; enables mild Fmoc/tBu strategy.[3] |
Table 2: Comparison of Side-Chain Hydroxyl Protecting Groups
| Protecting Group | Reagent | Deprotection Condition | Paired N-Terminal Strategy | Key Advantages |
| Bzl | Benzyl Bromide (BnBr) | H₂, Pd/C or Strong Acid (HF)[12] | Boc | Stable to TFA; classic pairing in Boc-SPPS.[11] |
| tBu | Isobutylene / H⁺ | Strong Acid (TFA)[4] | Fmoc | Stable to piperidine; removed during final cleavage.[11] |
| Trt | Trityl Chloride (TrCl) | Mild Acid (e.g., 1-5% TFA)[11] | Fmoc | More acid-labile than tBu, allowing milder cleavage.[4] |
| TBDMS | TBDMS-Chloride | Fluoride Ion (e.g., TBAF)[14] | Fmoc or Boc | Offers a third orthogonal deprotection axis.[6] |
Part 4: Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the protection and deprotection of L-Threonine methyl ester. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[7]
Protocol 1: N-Boc Protection of L-Threonine Methyl Ester Hydrochloride
This protocol describes the protection of the α-amino group using di-tert-butyl dicarbonate. The causality for using a biphasic system (THF/water) and a mild base (NaHCO₃) is to ensure the free amine is available for reaction while maintaining the stability of the starting material and product.
Workflow Diagram
Diagram 2: Workflow for N-Boc protection.
Materials:
-
L-Threonine methyl ester hydrochloride (1.0 eq.)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq.)
-
Sodium bicarbonate (NaHCO₃) (3.0 eq.)
-
Tetrahydrofuran (THF) and Water (1:1 v/v)
-
Ethyl acetate, Brine, Anhydrous sodium sulfate
Procedure:
-
Dissolution: Dissolve L-Threonine methyl ester hydrochloride (1.0 eq.) in a 1:1 mixture of THF and water.[7]
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add sodium bicarbonate (3.0 eq.) to the solution, followed by the slow, portion-wise addition of di-tert-butyl dicarbonate (1.05 eq.).[7]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir vigorously for 10-12 hours.
-
Work-up:
-
Isolation: Filter the mixture and concentrate the filtrate under reduced pressure to yield N-Boc-L-Threonine methyl ester, which can often be used without further purification.
Protocol 2: O-TBDMS Protection of N-Fmoc-L-Threonine Methyl Ester
This protocol details the selective protection of the hydroxyl side chain, a key step for creating a building block with three distinct, orthogonally protected functionalities. Imidazole acts as both a base to deprotonate the hydroxyl group and a catalyst for the silylation.
Materials:
-
N-Fmoc-L-Threonine methyl ester (1.0 eq.)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq.)
-
Imidazole (2.5 eq.)
-
Dry N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Water, Brine, Anhydrous sodium sulfate
Procedure:
-
Dissolution: Dissolve N-Fmoc-L-Threonine methyl ester (1.0 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the solution to 0 °C and add imidazole (2.5 eq.) followed by TBDMSCl (1.2 eq.).[3]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC for the disappearance of the starting material.
-
Work-up:
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate (3x).[3]
-
Combine the organic layers, wash with water and then brine to remove residual DMF and imidazole hydrochloride.
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Isolation: Filter and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure N-Fmoc-O-TBDMS-L-Threonine methyl ester.
Protocol 3: Orthogonal Deprotection Sequence
This protocol demonstrates the power of orthogonality by selectively removing two different protecting groups from a fully protected threonine derivative, N-Fmoc-O-TBDMS-L-Threonine methyl ester.
Workflow Diagram
Diagram 3: Selective orthogonal deprotection workflow.
A. Selective N-Fmoc Deprotection:
-
Reaction: Dissolve the protected threonine derivative in DMF and add 20% (v/v) piperidine.[4]
-
Monitoring: Stir at room temperature for 20 minutes. The reaction can be monitored by TLC.
-
Isolation: Concentrate the reaction mixture under high vacuum to remove piperidine and DMF. The resulting amine can be carried forward or purified.
B. Selective O-TBDMS Deprotection (from the N-deprotected product above):
-
Reaction: Dissolve the N-deprotected silyl ether in THF. Add a 1M solution of TBAF in THF (1.1 eq.).
-
Monitoring: Stir at room temperature for 1-2 hours. Monitor the reaction by TLC.[14]
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the fully deprotected L-Threonine methyl ester.
References
- Vertex AI Search, "Amino Acid Derivatives for Peptide Synthesis", Accessed Jan 1, 2026.
- BenchChem, "A Comprehensive Guide to Protecting Group Chemistry for Threonine in Drug Development and Peptide Synthesis", Accessed Jan 1, 2026.
- BenchChem, "Application Notes and Protocols for N-protection of DL-Threonine Methyl Ester Hydrochloride", Accessed Jan 1, 2026.
- Wiley-VCH, "1 Protection Reactions", Accessed Jan 1, 2026.
- BenchChem, "A Comparative Guide to Protected Threonine Derivatives in Solid-Phase Peptide Synthesis", Accessed Jan 1, 2026.
- "1.2 Deprotection: The Concept of Orthogonal Sets", Accessed Jan 1, 2026.
- PMC - NIH, "Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis", Accessed Jan 1, 2026.
- Sigma-Aldrich, "L-Threonine methyl ester 39994-75-7", Accessed Jan 1, 2026.
- ResearchGate, "(PDF) Recent developments in chemical deprotection of ester functional group", Accessed Jan 1, 2026.
- BenchChem, "Application Notes and Protocols: Incorporation of Threonine with Benzyl Side-Chain Protection in Solid-Phase Peptide Synthesis", Accessed Jan 1, 2026.
- Organic Chemistry Portal, "tert-Butyldimethylsilyl Ethers", Accessed Jan 1, 2026.
- BenchChem, "Application Notes and Protocols for DL-Threonine Methyl Ester Hydrochloride in Peptide Synthesis", Accessed Jan 1, 2026.
- PMC - NIH, "A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis", Accessed Jan 1, 2026.
- ResearchGate, "Methyl esters: an alternative protecting group for the synthesis of O-glycosyl amino acid building blocks | Request PDF", Accessed Jan 1, 2026.
- Organic Chemistry Portal, "Cbz-Protected Amino Groups", Accessed Jan 1, 2026.
- BenchChem, "The Strategic Imperative of Benzyl Ester Protection for Threonine in Complex Synthesis", Accessed Jan 1, 2026.
- Organic Chemistry Portal, "Boc-Protected Amino Groups", Accessed Jan 1, 2026.
Sources
- 1. L-Threonine methyl ester 39994-75-7 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
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- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. benchchem.com [benchchem.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. Benzyl Ethers [organic-chemistry.org]
- 14. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Application Note & Protocol: High-Yield Synthesis of L-Threonine Methyl Ester Hydrochloride
Abstract
L-Threonine methyl ester is a critical chiral building block in synthetic organic chemistry, particularly valued in the development of pharmaceuticals, peptide synthesis, and enzyme inhibitors.[1][2] This application note provides a comprehensive, field-proven protocol for the high-yield esterification of L-Threonine to its corresponding methyl ester hydrochloride salt. The featured method utilizes thionyl chloride (SOCl₂) in anhydrous methanol, a robust and scalable approach that generates the necessary acid catalyst in situ. We delve into the underlying reaction mechanism, provide a detailed step-by-step workflow, outline purification techniques, and present expected analytical data for product validation, ensuring researchers can confidently and reproducibly execute this essential transformation.
Introduction: The Strategic Importance of L-Threonine Methyl Ester
L-Threonine, an essential amino acid, possesses two chiral centers, making it a valuable precursor in asymmetric synthesis.[2] The protection of its carboxylic acid moiety as a methyl ester is a frequent and often necessary first step in multi-step synthetic campaigns. This modification enhances solubility in organic solvents and allows for selective functionalization of the amino and hydroxyl groups.[2] The resulting L-Threonine methyl ester hydrochloride is a stable, crystalline solid that serves as a key intermediate in the synthesis of complex molecules, including thiopeptide derivatives targeting bacterial growth and other active pharmaceutical ingredients (APIs).[1][3] The Fischer-Speier esterification, particularly the variant using thionyl chloride and methanol, is a classic and highly efficient method for this transformation, consistently delivering the product in near-quantitative yields as its hydrochloride salt.[4][5][6]
Reaction Mechanism and Core Principles
The esterification of an amino acid presents a unique challenge due to the presence of both a nucleophilic amine and a carboxylic acid. The thionyl chloride/methanol method elegantly circumvents potential side reactions through a well-understood mechanism.
Causality of Reagent Choice: Instead of using gaseous HCl, which can be cumbersome, thionyl chloride is added to an excess of anhydrous methanol. This reaction is highly exothermic and rapidly generates hydrogen chloride (HCl) and the intermediate methyl sulfite in situ.[5] The anhydrous conditions created are critical to drive the esterification equilibrium towards the product.
The Catalytic Cycle:
-
Acid Catalyst Generation: Thionyl chloride reacts with the solvent, methanol, to produce HCl. SOCl₂ + CH₃OH → CH₃OS(O)Cl + HCl
-
Substrate Activation: The generated HCl protonates both the amino group and the carbonyl oxygen of the L-Threonine. The protonation of the amino group to form an ammonium salt (-NH₃⁺) deactivates its nucleophilicity, preventing it from engaging in side reactions with thionyl chloride.[7] The protonation of the carbonyl oxygen activates the carboxylic acid, making the carbonyl carbon significantly more electrophilic.[5]
-
Nucleophilic Attack: A molecule of methanol, acting as the nucleophile, attacks the activated carbonyl carbon.
-
Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.
-
Proton Transfer & Elimination: A proton is transferred to one of the hydroxyl groups, forming a good leaving group (water). The elimination of water and subsequent deprotonation of the carbonyl oxygen regenerates the catalyst and yields the protonated methyl ester.
The final product is isolated as the stable hydrochloride salt.
Caption: Reaction mechanism for L-Threonine esterification.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of amino acid methyl esters, which consistently report high yields.[4][6][8]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| L-Threonine | ≥99% | Sigma-Aldrich | |
| Anhydrous Methanol (MeOH) | ≥99.8%, Anhydrous | Fisher Scientific | Essential for driving the reaction forward. |
| Thionyl Chloride (SOCl₂) | ≥99% | Acros Organics | Handle in a fume hood with extreme caution. |
| Diethyl Ether (Et₂O) | Anhydrous | VWR | For washing/trituration. |
| Round-bottom flask | - | - | Appropriate size for the reaction scale. |
| Magnetic stirrer and stir bar | - | - | |
| Dropping funnel | - | - | For controlled addition of SOCl₂. |
| Ice-salt bath | - | - | To maintain low temperature. |
| Rotary evaporator | - | - | For solvent removal. |
Step-by-Step Methodology
-
Reaction Setup: Place 150 mL of anhydrous methanol into a 500 mL round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the flask to -10 °C using an ice-salt bath. Ensure the system is under an inert atmosphere or protected by a drying tube.
-
Thionyl Chloride Addition: While stirring vigorously, slowly add 39.0 mL (0.542 mol) of thionyl chloride dropwise to the cooled methanol via a dropping funnel over 30-45 minutes.[6] Caution: This addition is highly exothermic and releases toxic HCl gas. This step must be performed in a well-ventilated fume hood. The temperature should be carefully monitored and maintained below 0 °C.
-
Substrate Addition: Once the thionyl chloride addition is complete and the solution has stabilized at -10 °C, add 17.85 g (0.15 mol) of L-Threonine to the mixture in portions.[6]
-
Reaction Progression: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature (approx. 22 °C).[1] Continue to stir the solution for 16-24 hours. The initial suspension will clarify as the L-Threonine reacts and dissolves.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amino acid spot is no longer visible.
-
Work-up and Isolation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator.[5][8] This will remove the methanol, excess HCl, and any volatile byproducts, yielding the crude L-Threonine methyl ester hydrochloride, typically as a white or off-white solid. The yield of the crude product is expected to be nearly quantitative.[1][6]
Purification
-
Trituration: To the crude solid, add 100-150 mL of anhydrous diethyl ether and stir or sonicate the suspension. This process, known as trituration, washes away non-polar impurities without dissolving the polar hydrochloride salt product.[2]
-
Filtration: Collect the purified white solid by vacuum filtration.
-
Washing: Wash the solid on the filter with two additional portions of diethyl ether (50 mL each).
-
Drying: Dry the product under high vacuum to remove all residual solvent.
Quantitative Summary
| Parameter | Value | Notes |
| L-Threonine | 17.85 g (0.15 mol) | Limiting Reagent |
| Anhydrous Methanol | 150 mL | Solvent and Reagent |
| Thionyl Chloride | 39.0 mL (0.542 mol) | ~3.6 equivalents |
| Reaction Temperature | -10 °C to 22 °C | Initial cooling is critical. |
| Reaction Time | 16-24 hours | Monitor by TLC for completion. |
| Expected Yield (Crude) | Essentially quantitative (>95%) | Isolated as the hydrochloride salt. |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of L-Threonine methyl ester HCl.
Product Characterization & Validation
Validation of the final product's identity and purity is essential. The following are expected analytical results for L-Threonine methyl ester hydrochloride (C₅H₁₂ClNO₃, M.W.: 169.61 g/mol ).[9]
| Technique | Expected Results |
| ¹H NMR (D₂O) | δ ~4.2 ppm (d, 1H, α-H), δ ~4.1 ppm (dq, 1H, β-H), δ ~3.8 ppm (s, 3H, -OCH₃), δ ~1.3 ppm (d, 3H, -CH₃). Chemical shifts can vary based on solvent and concentration.[2] |
| ¹³C NMR (D₂O) | Expected signals for the ester carbonyl carbon, α-carbon, β-carbon, side-chain methyl carbon, and ester methyl carbon.[2] |
| Mass Spec. (ESI+) | Expected m/z: 134.1 [M+H]⁺ for the free ester (C₅H₁₁NO₃).[10] The hydrochloride salt will dissociate in the ESI source. |
| IR Spectroscopy (KBr) | Strong C=O stretch from the ester group (~1740-1750 cm⁻¹), broad O-H stretch from the alcohol, and N-H stretches from the ammonium salt.[2] |
| Appearance | White to off-white crystalline solid. |
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Methanol was not anhydrous.2. Incomplete reaction. | 1. Use freshly opened or properly dried anhydrous methanol.2. Extend the reaction time and monitor by TLC.[8] |
| Oily or Gummy Product | Residual solvent or impurities. | Ensure complete removal of solvent via rotary evaporation. Perform trituration with diethyl ether thoroughly.[2] |
| Unexpected NMR Peaks | Potential side reaction (e.g., diketopiperazine). | This is less common with this method but can occur with prolonged heating. Adhere to the recommended reaction time.[8] |
Conclusion
The esterification of L-Threonine using thionyl chloride in methanol is a highly efficient, reliable, and scalable method for producing the valuable synthetic intermediate, L-Threonine methyl ester hydrochloride.[5] By carefully controlling the initial reaction temperature and using anhydrous reagents, researchers can consistently achieve near-quantitative yields of the crude product. The straightforward work-up and purification provide a high-purity material suitable for subsequent use in complex synthetic applications, making this protocol an essential tool for professionals in drug discovery and chemical development.
References
-
PrepChem.com. Synthesis of threonine methyl ester HCl. Available from: [Link]
- Google Patents. Process for the preparation of amino acid methyl esters.
-
ResearchGate. Chemical Synthesis of AJ-024. Reagents: (a) L-threonine methyl ester.... Available from: [Link]
-
Taylor & Francis Online. PREPARATION OF METHYL ESTER DERIVATIVES OF AMINO ACIDS BEARING HYDROLYSABLE N-PROTECTION. Available from: [Link]
-
ResearchGate. How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?. Available from: [Link]
- Google Patents. Process for the preparation of amino acid methyl esters.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2734893, Methyl L-threoninate hydrochloride. Available from: [Link]
-
Reddit. How does this esterfication reaction proceed without side product resulting from reaction of amine with ?. Available from: [Link]
Sources
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- 3. researchgate.net [researchgate.net]
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- 6. prepchem.com [prepchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Methyl L-threoninate hydrochloride | C5H12ClNO3 | CID 2734893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes & Protocols: The Strategic Use of (2S,3R)-Methyl 2-Amino-3-Hydroxybutanoate in Natural Product Synthesis
Audience: Researchers, scientists, and drug development professionals in organic synthesis and medicinal chemistry.
Introduction: A Cornerstone Chiral Building Block
(2S,3R)-Methyl 2-amino-3-hydroxybutanoate, the methyl ester of the naturally occurring amino acid L-Threonine, is a quintessential example of a chiral building block in modern organic synthesis.[1][2] Its value stems from the densely functionalized and stereochemically defined structure, presenting two contiguous chiral centers (C2 and C3) in a specific syn relationship. This pre-defined stereochemistry allows chemists to bypass complex and often low-yielding asymmetric reactions, directly incorporating a key structural motif found in a vast array of biologically active natural products. This application note provides an in-depth guide to the strategic application, key transformations, and detailed protocols for utilizing this versatile synthon in the synthesis of complex molecular architectures.
Strategic Importance in Natural Product Synthesis
The inherent stereochemistry of this compound makes it an ideal starting material for the synthesis of molecules where the specific relationship between an amino group and a vicinal hydroxyl group is crucial for biological activity. This is particularly evident in the synthesis of peptide-based natural products and potent enzyme inhibitors.
Case Study: Proteasome Inhibitors Epoxomicin and Lactacystin
The utility of the threonine backbone is powerfully demonstrated in the total synthesis of proteasome inhibitors like epoxomicin and lactacystin. These natural products are renowned for their potent and selective inhibition of the 20S proteasome, a key cellular machine responsible for protein degradation.[3]
-
Epoxomicin: This potent antitumor agent features a linear peptide backbone where a threonine-derived residue is critical.[4] The synthesis often involves coupling protected threonine derivatives, highlighting the importance of robust protocols for peptide synthesis.[5] The α',β'-epoxyketone "warhead" of epoxomicin ultimately interacts with the N-terminal threonine residue of the proteasome's catalytic subunits.[4][6] The synthesis of epoxomicin and its analogs leverages the threonine framework to build out the peptide chain and install the reactive epoxyketone pharmacophore.[7][8]
-
Lactacystin: This microbial metabolite and its active form, clasto-lactacystin β-lactone (also known as omuralide), irreversibly inhibit the proteasome by acylating the same N-terminal threonine residue.[9][10] The first total synthesis by Corey and Reichard established a landmark in the field and underscored the strategic use of chiral amino acids.[9][11] Syntheses of lactacystin often utilize threonine or its derivatives to construct the core γ-lactam structure with the correct stereochemistry.[3][11]
Key Chemical Transformations & Methodologies
The successful incorporation of this compound into a synthetic route hinges on the selective manipulation of its three primary functional groups: the α-amino group, the β-hydroxyl group, and the methyl ester.
Protecting Group Strategies
Orthogonal protection is paramount for the selective modification of the amine and hydroxyl functionalities.[12] The choice of protecting group is dictated by the planned reaction sequence and the overall robustness required.[13][14]
-
N-Protection: The amino group is typically protected with either a base-labile group like Fluorenylmethyloxycarbonyl (Fmoc) or an acid-labile group such as tert-Butoxycarbonyl (Boc).
-
Fmoc-Cl: Reacts with the amino group under basic conditions (e.g., NaHCO₃ in dioxane/water). It is stable to acid but readily cleaved with a mild base like 20% piperidine in DMF.[15]
-
Boc₂O: Reacts under basic conditions (e.g., NaOH or Et₃N in various solvents) to afford the N-Boc derivative, which is stable to base but cleaved with strong acids like trifluoroacetic acid (TFA).[12]
-
-
O-Protection: The secondary hydroxyl group can be prone to undesired O-acylation during subsequent coupling reactions and must be protected.[15]
-
tert-Butyl (tBu) ether: Introduced using isobutylene under acidic catalysis. It is highly robust and cleaved simultaneously with a Boc group during final deprotection with strong acid (TFA).[14][15] The Fmoc-Thr(tBu)-OH derivative is a standard reagent in solid-phase peptide synthesis (SPPS).[16]
-
Trityl (Trt) ether: Offers more acid-labile protection compared to tBu, allowing for milder deprotection conditions.[15]
-
Silyl ethers (e.g., TBS, TIPS): Provide tunable stability and are readily cleaved with fluoride sources (e.g., TBAF).
-
Visualization of a General Protection & Coupling Workflow
The following diagram illustrates a typical workflow for preparing the threonine building block for peptide synthesis.
Caption: Workflow for Threonine Derivative Incorporation in SPPS.
Detailed Experimental Protocols
The following protocols are generalized representations of common procedures and should be adapted and optimized for specific substrates and scales.
Protocol 1: N-Fmoc Protection of this compound
This protocol describes the protection of the primary amine using Fmoc-Cl.
Materials:
-
This compound hydrochloride (1.0 eq)
-
Sodium bicarbonate (NaHCO₃) (2.5 eq)
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl) (1.05 eq)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound hydrochloride in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate in one portion and stir the mixture until the solid dissolves completely. Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve Fmoc-Cl in dioxane.
-
Add the Fmoc-Cl solution dropwise to the cooled amino acid solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (e.g., 1:1 Hexanes:EtOAc).
-
Once the reaction is complete, add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography to yield the desired N-Fmoc protected product.
Protocol 2: Coupling of Fmoc-Thr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a standard coupling step on a resin with a free N-terminal amine.[15]
Materials:
-
Peptide-resin with a free amine (e.g., Rink Amide resin) (1.0 eq)
-
Fmoc-Thr(tBu)-OH (3-5 eq)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 eq)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 eq)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection (if necessary): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh solution for 15 minutes. Wash the resin thoroughly with DMF (5-7x).
-
Activation: In a separate vessel, dissolve Fmoc-Thr(tBu)-OH, HBTU, and DIPEA in a minimal amount of DMF. Allow the solution to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to prepare for the next deprotection/coupling cycle.
Data Summary
The choice of protecting group and coupling strategy can significantly impact the efficiency and purity of the synthesis. Below is a comparative summary based on established knowledge in peptide synthesis.
| Parameter | Fmoc-Thr(tBu)-OH | Fmoc-Thr(Trt)-OH |
| Side Chain Protection | tert-Butyl (tBu) | Trityl (Trt) |
| Cleavage Conditions | Strong Acid (e.g., TFA 95%)[15] | Mild Acid (e.g., TFA 1-5%)[15] |
| Advantages | Robust, widely used, cost-effective.[15] | Useful for acid-sensitive peptides; can be cleaved orthogonally to some linkers. |
| Disadvantages | Harsh cleavage can cause side reactions with sensitive residues.[15] | More sterically bulky; Trt cation can cause side reactions if not scavenged properly. |
| Typical Application | Standard SPPS for a wide range of peptides. | Synthesis of peptides with other acid-labile modifications. |
Conclusion
This compound is more than just a protected amino acid; it is a strategic tool for introducing stereochemical complexity in a controlled and efficient manner. Its successful application in the synthesis of high-profile natural products like lactacystin and epoxomicin validates its status as an indispensable chiral building block. A thorough understanding of its reactivity and the careful selection of protective groups and coupling protocols, as outlined in this guide, are essential for leveraging its full synthetic potential in the pursuit of novel therapeutics and complex molecular targets.
References
-
Corey, E. J., & Reichard, G. A. (1992). Total synthesis of lactacystin. Journal of the American Chemical Society, 114(26), 10677–10678. [Link]
-
Gu, W., & Silverman, R. B. (2011). Stereospecific Total Syntheses of Proteasome Inhibitors Omuralide and Lactacystin. The Journal of Organic Chemistry, 76(20), 8389–8397. [Link]
-
Meng, L., et al. (2000). Epoxomicin, a Potent and Selective Proteasome Inhibitor, Exhibits in Vivo Antiinflammatory Activity. Proceedings of the National Academy of Sciences, 97(15), 8361-8366. [Link]
-
Wikipedia contributors. (2023, December 2). Lactacystin. Wikipedia. [Link]
-
Fenteany, G., Standaert, R. F., Lane, W. S., Choi, S., Corey, E. J., & Schreiber, S. L. (1995). Inhibition of proteasome activities and subunit-specific amino-terminal threonine modification by lactacystin. Science, 268(5211), 726–731. [Link]
-
Kim, K. B., Fonseca, F. N., & Crews, C. M. (2005). Development and Characterization of Proteasome Inhibitors. Methods in Enzymology, 399, 586-609. [Link]
-
Groll, M., Ditzel, L., Löwe, J., Stock, D., Bochtler, M., Bartunik, H. D., & Huber, R. (1997). Structure of 20S proteasome from yeast at 2.4 Å resolution. Nature, 386(6624), 463–471. [Link]
-
Uniprot. (n.d.). Solid-phase peptide synthesis. UniProt. [Link]
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- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Total Synthesis and Biological Activity of Lactacystin, Omuralide and Analogs [jstage.jst.go.jp]
- 4. pnas.org [pnas.org]
- 5. Synthesis and Application of a Clickable Epoxomicin‐Based Probe for Proteasome Activity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoenzymatic Synthesis of Novel Cytotoxic Epoxyketones Using the Eponemycin Biosynthetic Enzyme EpnF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The genetic basis for the biosynthesis of the pharmaceutically important class of epoxyketone proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lactacystin - Wikipedia [en.wikipedia.org]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. biosynth.com [biosynth.com]
- 13. peptide.com [peptide.com]
- 14. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 15. benchchem.com [benchchem.com]
- 16. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Derivatization of the Amino Group in L-Threonine Methyl Ester
Abstract
This technical guide provides a comprehensive overview of methodologies for the derivatization of the primary amino group of L-Threonine methyl ester. L-Threonine methyl ester is a valuable chiral building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug development. Modification of its amino group is a critical step to enable subsequent chemical transformations in a controlled and predictable manner. This document details protocols for common N-protection strategies, including tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz) protection, as well as methods for N-alkylation via reductive amination. The rationale behind the selection of specific derivatization strategies is discussed, emphasizing the principles of orthogonal protection in multi-step syntheses. Detailed, step-by-step protocols, data interpretation guidelines, and troubleshooting tips are provided to guide researchers in achieving high-yield, high-purity derivatization of L-Threonine methyl ester.
Introduction: The Strategic Importance of Amino Group Derivatization
L-Threonine, an essential amino acid, possesses two chiral centers, making its derivatives, such as L-Threonine methyl ester, highly valuable starting materials for the synthesis of complex stereochemically-defined molecules. The presence of a primary amine, a secondary alcohol, and a methyl ester in L-Threonine methyl ester offers multiple sites for chemical modification. However, the nucleophilic nature of the α-amino group often necessitates its protection to prevent undesired side reactions during subsequent synthetic steps, such as peptide bond formation or modification of the hydroxyl group.
The choice of the amino-protecting group is dictated by the overall synthetic strategy, as the stability of the protecting group must be orthogonal to the reaction conditions employed in subsequent steps. This guide will focus on the most prevalent and versatile methods for the derivatization of the amino group of L-Threonine methyl ester, providing both the theoretical underpinning and practical execution of these essential transformations.
Comparative Analysis of Common N-Protection Strategies
The selection of an appropriate N-protecting group is a critical decision in the design of a synthetic route. The three most commonly employed protecting groups for amino acids are Boc, Fmoc, and Cbz. Their distinct lability under different conditions allows for a flexible and orthogonal approach to complex molecule synthesis.[1]
| Protecting Group | Reagent | Typical Yield (%) | Deprotection Condition | Key Advantages & Considerations |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | >90% | Acidic (e.g., TFA, HCl in dioxane) | Stable to most bases and nucleophiles; ideal for syntheses involving base-sensitive functionalities.[1][] |
| Fmoc | Fmoc-OSu or Fmoc-Cl | >90% | Basic (e.g., Piperidine in DMF) | Base-labile, offering orthogonality with acid-labile groups like Boc. The fluorenyl group allows for UV monitoring.[1][3] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | ~90% | Catalytic hydrogenation (e.g., H₂, Pd/C) | Stable under acidic and some basic conditions; suitable for syntheses where acid or strong base lability is undesirable.[1] |
Experimental Protocols
Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
N-Boc Protection of L-Threonine Methyl Ester Hydrochloride
This protocol describes the protection of the amino group of L-Threonine methyl ester hydrochloride using di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via nucleophilic attack of the free amine on the Boc anhydride, facilitated by a mild base to neutralize the hydrochloride salt and the acid generated during the reaction.
Materials:
-
L-Threonine methyl ester hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve L-Threonine methyl ester hydrochloride (1.0 eq.) in a 1:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium bicarbonate (3.0 eq.) to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate (1.1 eq.).[1]
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield N-Boc-L-Threonine methyl ester as a crude product, which is often of sufficient purity for subsequent steps.[1][4]
Characterization: The product can be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm the presence of the Boc group (characteristic signal around 1.4 ppm in ¹H NMR) and the threonine methyl ester backbone.
N-Fmoc Protection of L-Threonine Methyl Ester Hydrochloride
This protocol details the protection of the amino group using 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu). The Fmoc group is particularly useful in solid-phase peptide synthesis due to its base lability.
Materials:
-
L-Threonine methyl ester hydrochloride
-
9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water (deionized)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve L-Threonine methyl ester hydrochloride (1.0 eq.) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 eq.) to the solution.
-
Add a solution of Fmoc-OSu (1.05 eq.) in dioxane dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture for 4-6 hours, monitoring by TLC.
-
After completion, add water and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.
Characterization: Successful derivatization can be confirmed by the appearance of aromatic proton signals (around 7.3-7.8 ppm) and the characteristic carbonyl signal of the Fmoc group in the NMR spectra.
N-Alkylation via Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and can be used to introduce alkyl groups to the amino function of L-Threonine methyl ester.[5] This two-step, one-pot process involves the initial formation of an imine or enamine intermediate with an aldehyde or ketone, followed by in-situ reduction.[6][7]
Materials:
-
L-Threonine methyl ester hydrochloride
-
An appropriate aldehyde or ketone (e.g., formaldehyde for N-methylation)
-
Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol or Dichloromethane (DCM)
-
A mild base (e.g., triethylamine, Et₃N)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM) for extraction
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend L-Threonine methyl ester hydrochloride (1.0 eq.) in methanol.
-
Add triethylamine (1.1 eq.) to neutralize the hydrochloride salt.
-
Add the aldehyde or ketone (1.2 eq.) and stir for 30 minutes at room temperature to facilitate imine formation.
-
In a separate flask, dissolve sodium cyanoborohydride (1.5 eq.) in methanol.
-
Slowly add the reducing agent solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The crude product should be purified by flash column chromatography.
Characterization: The success of the N-alkylation can be verified by the disappearance of one of the N-H protons (for mono-alkylation) and the appearance of new signals corresponding to the introduced alkyl group in the ¹H NMR spectrum. Mass spectrometry will show an increase in the molecular weight corresponding to the added alkyl group.
Workflow Diagrams
Caption: N-Boc Protection Workflow.
Caption: Reductive Amination Workflow.
Conclusion
The derivatization of the amino group of L-Threonine methyl ester is a fundamental and enabling transformation in the synthesis of a wide array of complex molecules. The choice of derivatization strategy, particularly the selection of an N-protecting group, must be made with careful consideration of the subsequent reaction conditions to ensure orthogonality and maximize overall synthetic efficiency. The protocols detailed herein for N-Boc, N-Fmoc, and N-alkylation provide robust and reproducible methods for the modification of this versatile chiral building block. Mastery of these techniques is essential for researchers, scientists, and drug development professionals engaged in the field of synthetic organic chemistry.
References
-
Baskal, S., Bollenbach, A., & Tsikas, D. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1726. [Link]
- Reddy, G. S., & Kumar, P. S. (2011). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 8(1), 63-66.
- BenchChem. (2025). Application Notes and Protocols for N-protection of DL-Threonine Methyl Ester Hydrochloride.
- JASCO Inc. (2024). Analysis of Primary and Secondary Amino Acids by Online Pre-Column Derivatization with Ortho-Ohthalaldehyde (OPA) and 9-Fluorenylmethyl Chloroformate (FMOC)
- BenchChem. (2025). Application Notes and Protocols for the Derivatization of DL-Threonine Methyl Ester Hydrochloride.
- Latham, M. P., Williams, B. J., & Prestegard, J. H. (2010). Specific Labeling of Threonine Methyl Groups for NMR Studies of Protein-Nucleic Acid Complexes. Journal of the American Chemical Society, 132(38), 13156–13157.
- D'Onofrio, A., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry.
- Stoneley, A. (2019). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. University of Nottingham.
-
PubChem. Fmoc-Thr-OMe. [Link]
- De Simone, A., et al. (2020). N-Acylethanolamine Acid Amidase (NAAA): Mechanism of Palmitoylethanolamide Hydrolysis Revealed by Mechanistic Simulations.
- Latham, M. P., Williams, B. J., & Prestegard, J. H. (2010). Specific Labeling of Threonine Methyl Groups for NMR Studies of Protein-Nucleic Acid Complexes. Request PDF.
- Kim, Y., et al. (2022). Chemical Synthesis of AJ-024.
- Agilent Technologies. (2017).
-
Waters Corporation. Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. [Link]
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- Teledyne ISCO. (2022).
-
PubChem. N-tert-Butoxycarbonyl-L-threonine. [Link]
- Wehinger, E., et al. (1995). Reductive amination of an amino acid or of an amino acid derivative with an α-keto acid or an α-keto acid derivative. U.S.
- Roda, G., et al. (2017). Deprotection of N-Fmoc-α-amino acid methyl esters 1a–i.
-
Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000167). [Link]
- WorldOfChemicals. (2023).
- ResearchGate. 400.1 MHz H-NMR spectra of threonine Schiff base in DMSO-d 6.
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
Sources
Application Notes & Protocols: Strategic Manipulation of the Hydroxyl Group in (2S,3R)-methyl 2-amino-3-hydroxybutanoate
Introduction: The Strategic Importance of L-Threonine Methyl Ester
(2S,3R)-methyl 2-amino-3-hydroxybutanoate, the methyl ester of the essential amino acid L-threonine, is a cornerstone chiral building block in modern organic synthesis. Its dense functionality, featuring a primary amine, a methyl ester, and a secondary alcohol, all in a defined stereochemical arrangement, makes it an invaluable synthon for the construction of complex molecules, including β-lactam antibiotics and various pharmaceutical agents.[1][2] The secondary hydroxyl group at the C-3 position is a critical handle for synthetic manipulation. However, its reactivity is nuanced; it is a poor leaving group and its modification must be achieved with high chemoselectivity in the presence of the more nucleophilic amine.
This guide provides a detailed exploration of the key reactions involving this hydroxyl group. We move beyond simple procedural lists to explain the underlying principles and strategic considerations that govern the choice of reagents and reaction pathways. The protocols described herein are designed to be robust and self-validating, providing a framework for protection, activation, and stereochemical inversion, enabling the synthesis of diverse and valuable threonine derivatives.
Foundational Chemistry: Reactivity and Chemoselectivity
The synthetic utility of methyl threoninate is dictated by the relative reactivity of its three functional groups.
-
Amino Group (C-2): As the most nucleophilic and basic site, it readily undergoes acylation, alkylation, and protonation. Unprotected, it will preferentially react with most electrophiles.
-
Hydroxyl Group (C-3): A secondary alcohol that is nucleophilic but significantly less so than the amine. It is a notoriously poor leaving group, as its departure would generate the unstable hydroxide ion (OH⁻).[3] Therefore, nucleophilic substitution at C-3 requires prior "activation".[4][5][6]
-
Methyl Ester (C-1): An electrophilic center susceptible to hydrolysis or amidation under specific conditions, but generally stable to the mild conditions used for hydroxyl group modification.
Successful manipulation of the hydroxyl group hinges on controlling chemoselectivity, typically by deactivating the highly reactive amino group through protection or protonation.
Protecting the Hydroxyl Group: Masking for Strategic Synthesis
Protection of the hydroxyl group is essential when subsequent reactions target the amino or ester functionalities, preventing undesirable side reactions like O-acylation during peptide synthesis.[7][8] The choice of protecting group is critical and depends on the planned synthetic route and the required orthogonality.
Common Protecting Group Strategies
| Protecting Group | Introduction Reagents | Removal Conditions | Key Characteristics |
| tert-Butyldimethylsilyl (TBS) | TBS-Cl, Imidazole, DMF | TBAF, THF; or HF•Py, Pyridine | Robust, stable to a wide pH range, but cleaved by fluoride ions.[9][10] |
| Acetyl (Ac) | Acetic Anhydride, Pyridine | NaOMe, MeOH (Zemplén); or K₂CO₃, MeOH | Base-labile. Useful for temporary protection.[11] |
| Methoxymethyl (MOM) | MOM-Cl, DIPEA, CH₂Cl₂ | Acidic (e.g., HCl in MeOH) | Stable to bases and nucleophiles but cleaved by acids.[9][10] |
| Trityl (Tr) | Tr-Cl, Pyridine, DMAP | Mild Acid (e.g., TFA in CH₂Cl₂) | Bulky group, selective for primary alcohols, but can be used here. Acid-labile.[10] |
Protocol 1: TBS Protection of N-Boc-(2S,3R)-methyl 2-amino-3-hydroxybutanoate
Causality: The amino group must be protected first (e.g., as a Boc-carbamate) to prevent silylation at the more nucleophilic nitrogen. Imidazole acts as a mild base to neutralize the HCl generated and as a catalyst.
Materials:
-
N-Boc-(2S,3R)-methyl 2-amino-3-hydroxybutanoate
-
tert-Butyldimethylsilyl chloride (TBS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NH₄Cl
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a solution of N-Boc-(2S,3R)-methyl 2-amino-3-hydroxybutanoate (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Stir the mixture at room temperature under an inert atmosphere (N₂ or Ar) until all solids dissolve.
-
Add TBS-Cl (1.2 eq) portion-wise at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by TLC (e.g., 30% EtOAc in hexanes).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the O-TBS protected product.
Activating the Hydroxyl Group for Nucleophilic Substitution
To overcome the poor leaving group nature of the hydroxyl moiety, it must be converted into a group that can readily depart upon nucleophilic attack.[3][12] Sulfonate esters are a classic and highly effective solution.
Caption: Workflow for hydroxyl group activation and substitution.
Protocol 2: O-Tosylation of N-Boc-(2S,3R)-methyl 2-amino-3-hydroxybutanoate
Causality: p-Toluenesulfonyl chloride (TsCl) reacts with the hydroxyl group to form a tosylate ester. Pyridine serves as the base to neutralize the HCl byproduct and acts as a nucleophilic catalyst. The reaction is performed at low temperature to minimize side reactions. The resulting tosylate is an excellent leaving group due to the resonance stabilization of the tosylate anion.
Materials:
-
N-Boc-(2S,3R)-methyl 2-amino-3-hydroxybutanoate
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve N-Boc-(2S,3R)-methyl 2-amino-3-hydroxybutanoate (1.0 eq) in anhydrous pyridine under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add TsCl (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 4-6 hours, then store in a refrigerator (approx. 4 °C) overnight.
-
Pour the reaction mixture into ice-cold 1 M HCl and extract with DCM (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from EtOAc/hexanes) or silica gel chromatography if necessary.
Stereochemical Inversion: The Mitsunobu Reaction
Accessing the allo-threonine diastereomer, (2S,3S)-methyl 2-amino-3-hydroxybutanoate, requires an inversion of the stereocenter at C-3.[13][14] The Mitsunobu reaction is the preeminent method for this transformation, proceeding via a clean Sₙ2 pathway to ensure complete stereochemical inversion.[15][16][17]
Mechanism Rationale: The reaction is initiated by the formation of a betaine from triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD). This betaine deprotonates the nucleophile (e.g., a carboxylic acid) and the alcohol. The resulting alkoxyphosphonium ion is an exceptionally good leaving group, which is then displaced by the nucleophile in a backside attack, leading to inversion.[16][18]
Caption: Simplified workflow of the Mitsunobu reaction.
Protocol 3: Mitsunobu Inversion using Benzoic Acid
Causality: This protocol converts the (2S,3R) alcohol into a (2S,3S) benzoate ester. The pKa of the nucleophile (benzoic acid) must be low enough (typically < 13) for the reaction to proceed efficiently.[17] The ester can then be easily hydrolyzed under basic conditions to furnish the desired (2S,3S) alcohol.
Materials:
-
N-Boc-(2S,3R)-methyl 2-amino-3-hydroxybutanoate
-
Triphenylphosphine (PPh₃)
-
Benzoic acid
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium methoxide (NaOMe) in Methanol (MeOH)
-
Dowex® 50WX8 H⁺ resin
Procedure (Part A - Mitsunobu Reaction):
-
Dissolve N-Boc-(2S,3R)-methyl 2-amino-3-hydroxybutanoate (1.0 eq), PPh₃ (1.5 eq), and benzoic acid (1.5 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD (1.5 eq) dropwise via syringe over 15-20 minutes. A color change and/or formation of a precipitate is often observed.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue directly by silica gel chromatography to separate the desired inverted ester from triphenylphosphine oxide and the hydrazine byproduct.
Procedure (Part B - Saponification):
-
Dissolve the purified (2S,3S)-benzoate ester from Part A in anhydrous MeOH.
-
Add a catalytic amount of 0.5 M NaOMe in MeOH solution.
-
Stir at room temperature for 1-3 hours, monitoring ester cleavage by TLC.
-
Once complete, add H⁺ form ion-exchange resin (e.g., Dowex® 50) until the solution is neutral (pH ~7).
-
Filter the resin and wash with MeOH.
-
Concentrate the combined filtrate under reduced pressure to yield the crude N-Boc-(2S,3S)-methyl 2-amino-3-hydroxybutanoate, which can be further purified if necessary.
References
-
Wikipedia. (n.d.). Adenosine triphosphate. Retrieved from [Link]
-
PubChem. (n.d.). methyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride. Retrieved from [Link]
-
University of Northern Colorado. (2012). Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. Retrieved from [Link]
-
ResearchGate. (2015). Methyl esters: an alternative protecting group for the synthesis of O-glycosyl amino acid building blocks. Retrieved from [Link]
-
ResearchGate. (2015). Chemoselective O-Acylation of Hydroxyamino Acids and Amino Alcohols under Acidic Reaction Conditions: History, Scope and Applications. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S).
-
Pearson. (2022). Leaving Group Conversions - Using HX Explained. Retrieved from [Link]
-
ResearchGate. (2001). β-Amino-α-hydroxy Esters by Asymmetric Hydroxylation ofhomo-β-Amino Acid Esters. Retrieved from [Link]
-
NIH. (2012). Influence of Stereochemistry on the Monolayer Characteristics of N-alkanoyl-Substituted Threonine and Serine Amphiphiles at the Air–Water Interface. Retrieved from [Link]
-
NIH. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]
-
NCBI. (2021). De-O-acetylation using sodium methoxide - Glycoscience Protocols. Retrieved from [Link]
-
NIH. (n.d.). A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis. Retrieved from [Link]
-
ACS Publications. (1996). Efficient Mitsunobu Reactions with N-Phenylfluorenyl or N-Trityl Serine Esters. Retrieved from [Link]
-
NTU. (n.d.). ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION. Retrieved from [Link]
-
NIH. (2015). Chemoselective Hydroxyl Group Transformation: An Elusive Target. Retrieved from [Link]
-
ResearchGate. (2012). Influence of Stereochemistry on the Monolayer Characteristics of N-alkanoyl-Substituted Threonine and Serine Amphiphiles at the Air-Water Interface. Retrieved from [Link]
-
NIH. (2021). Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation. Retrieved from [Link]
-
YouTube. (2012). How to Make OH into a Good Leaving Group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
ACS Publications. (2023). Biosynthesis of Methyl (2S,3R)-2-[(Benzoylamino)methyl]-3-hydroxybutanoate in High Space-Time Yield. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]
-
ACS Publications. (2023). Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. Retrieved from [Link]
-
NIH. (2017). Inversion of Thr and Ile Side Chain Stereochemistry in a Protein Molecule. Retrieved from [Link]
-
University of Wollongong. (n.d.). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. Retrieved from [Link]
-
Pearson. (2024). Reactions of Amino Acids: Esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]
-
YouTube. (2024). Activation of Alcohols to Nucleophilic Substitution. Retrieved from [Link]
-
ResearchGate. (1983). Amino group reactions of the sulfhydryl reagent methyl methanesulfonothioate. Retrieved from [Link]
-
ResearchGate. (2007). OH Activation for Nucleophilic Substitution. Retrieved from [Link]
-
ResearchGate. (2016). Efficient O-Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. Retrieved from [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
RSC Publishing. (1995). Asymmetric synthesis of β-amino-α-hydroxy acids via diastereoselective hydroxylation of homochiral β-amino enolates. Retrieved from [Link]
-
ACS Publications. (2023). Asymmetric Hydrogen Atom Transfer. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature. Retrieved from [Link]
-
University of Wisconsin. (n.d.). Protecting Groups. Retrieved from [Link]
-
Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and hydroxide ions. Retrieved from [Link]
-
PubChem. (n.d.). methyl (2S,3R)-2-amino-2-ethyl-3-hydroxybutanoate. Retrieved from [Link]
-
ResearchGate. (2010). Production of protected amino acids using the reaction between hydroxycarboxylic acids and amino acids. Retrieved from [Link]
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Application Notes & Protocols: A Guide to the Large-Scale Synthesis of L-Threonine Methyl Ester Hydrochloride
Introduction: The Strategic Importance of L-Threonine Methyl Ester
L-Threonine methyl ester is a pivotal chiral building block in modern organic synthesis and pharmaceutical development. As a derivative of the essential amino acid L-threonine, it provides a versatile scaffold incorporating two stereocenters, making it an invaluable starting material for the asymmetric synthesis of complex molecules. Its primary applications are found in the pharmaceutical industry for the creation of novel therapeutics, including new classes of antibiotics, and as a protected amino acid for solid-phase and solution-phase peptide synthesis.[1]
The conversion of the zwitterionic L-threonine into its methyl ester hydrochloride salt is a critical first step in many synthetic pathways. This transformation masks the carboxylic acid functionality, improving solubility in organic solvents and preventing its interference in subsequent reactions, such as N-protection or peptide coupling. This guide provides a comprehensive, field-proven protocol for the large-scale synthesis of L-threonine methyl ester hydrochloride, focusing on the robust and high-yielding thionyl chloride method. We will delve into the causality behind procedural choices, address critical safety considerations, and offer a milder alternative for syntheses requiring less aggressive conditions.
Synthetic Methodologies: A Comparative Overview
The esterification of amino acids is a fundamental transformation, with several established methods. For large-scale industrial applications, the ideal method must be high-yielding, cost-effective, operationally simple, and scalable. Two methods stand out for the preparation of amino acid methyl esters:
-
Thionyl Chloride (SOCl₂) in Methanol: This is the classical and most widely adopted method for large-scale production. It is highly efficient, often affording near-quantitative yields of the crude hydrochloride salt.[2][3] Thionyl chloride reacts in situ with methanol to generate HCl, which catalyzes the esterification, while also serving as a powerful dehydrating agent to drive the reaction to completion.
-
Trimethylchlorosilane (TMSCl) in Methanol: This method has gained popularity as a milder and more convenient alternative.[4] The reaction proceeds under gentle conditions at room temperature, offering good to excellent yields and simplifying handling procedures, making it an attractive option for substrates sensitive to harsher conditions.[5]
While the TMSCl method is excellent, this guide will focus on the thionyl chloride method due to its established robustness, scalability, and consistently high yields, which are paramount in industrial and large-scale laboratory settings.
The Thionyl Chloride Method: Mechanism and Rationale
The efficacy of the thionyl chloride/methanol system lies in its dual-function nature. The process unfolds through the following mechanistic steps:
-
In Situ Catalyst Generation: Thionyl chloride (SOCl₂) reacts exothermically with the methanol (MeOH) solvent to form methyl sulfite and, crucially, hydrogen chloride (HCl). SOCl₂ + 2 MeOH → SO(OCH₃)₂ + 2 HCl
-
Acid Catalysis (Fischer-Speier Esterification): The generated HCl protonates the carbonyl oxygen of the L-threonine carboxylic acid, activating it towards nucleophilic attack by methanol.
-
Nucleophilic Attack and Ester Formation: A molecule of methanol attacks the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the protonated methyl ester.
-
Driving Equilibrium: Excess thionyl chloride is a potent dehydrating agent and readily consumes the water produced during the reaction, irreversibly shifting the equilibrium towards the product and ensuring a high conversion rate. The final product is isolated as its stable hydrochloride salt.
This method is favored for large-scale synthesis because the reagents are readily available and cost-effective, the reaction goes to completion, and the workup is exceptionally simple, typically involving only the evaporation of the solvent and excess volatile reagents.[6]
Mandatory Visualization: Workflow and Mechanism
Experimental Workflow Diagram
Caption: Generalized workflow for the large-scale synthesis of L-Threonine methyl ester HCl.
Simplified Reaction Mechanism
Sources
Application Notes and Protocols for the Biocatalytic Synthesis of β-Hydroxy-α-Amino Acids Using Threonine Aldolases
Introduction: A Greener Route to Chiral Building Blocks
β-hydroxy-α-amino acids are crucial chiral building blocks in the pharmaceutical and chemical industries, forming the backbone of numerous therapeutic agents, including antibiotics and enzyme inhibitors.[1][2][3] Traditional chemical synthesis of these complex molecules often involves multiple steps, harsh reaction conditions, and the use of hazardous reagents, posing significant environmental and economic challenges. Biocatalysis, leveraging the exquisite selectivity and efficiency of enzymes, offers a sustainable and powerful alternative. Among the biocatalysts available, threonine aldolases (TAs) have emerged as a formidable tool for the asymmetric synthesis of β-hydroxy-α-amino acids.[4][5]
These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the reversible aldol condensation of glycine with a wide variety of aldehydes to generate two adjacent chiral centers with high stereocontrol, particularly at the α-carbon.[4][6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory, practical application, and optimization of threonine aldolases for the synthesis of β-hydroxy-α-amino acids.
Theoretical Framework: Understanding the Threonine Aldolase-Catalyzed Reaction
Threonine aldolases (EC 4.1.2.5) belong to the lyase family and are instrumental in the metabolism of glycine, serine, and threonine.[8] Their synthetic utility lies in the reverse reaction: the carbon-carbon bond formation between glycine and an aldehyde.[9]
The Catalytic Mechanism: A PLP-Dependent Aldol Addition
The catalytic cycle of threonine aldolase is a fascinating example of enzymatic precision. The key cofactor, pyridoxal-5'-phosphate (PLP), is covalently bound to a lysine residue in the enzyme's active site, forming an internal aldimine. The reaction proceeds through the following key steps:
-
Transimination: The amino group of the glycine substrate displaces the active site lysine, forming an external aldimine with PLP.
-
Deprotonation: A basic residue in the active site abstracts the α-proton from glycine, generating a nucleophilic glycine-PLP carbanion intermediate. This intermediate is stabilized by the electron-withdrawing pyridinium ring of the PLP cofactor.
-
Aldol Addition: The stabilized carbanion attacks the carbonyl carbon of the aldehyde substrate, forming a new carbon-carbon bond and creating the β-hydroxy-α-amino acid product still bound to PLP.
-
Hydrolysis and Catalyst Regeneration: The product is released from the PLP cofactor through hydrolysis, and the internal aldimine with the active site lysine is regenerated, preparing the enzyme for the next catalytic cycle.
Stereoselectivity: Controlling Chirality
Threonine aldolases exhibit excellent control over the stereochemistry at the α-carbon, but the selectivity at the β-carbon can be more variable and is influenced by the specific enzyme and the aldehyde substrate.[4][7]
-
L-Threonine Aldolases (LTAs): Typically produce β-hydroxy-α-L-amino acids. With aliphatic aldehydes, the erythro isomer is often the kinetically controlled product, while aromatic aldehydes tend to yield the threo isomer.[10]
-
D-Threonine Aldolases (DTAs): Catalyze the formation of β-hydroxy-α-D-amino acids. DTAs generally favor the formation of the threo isomer with both aliphatic and aromatic aldehydes.[10]
This inherent stereoselectivity is a significant advantage, allowing for the targeted synthesis of specific stereoisomers.
Experimental Protocols: A Step-by-Step Guide
This section provides detailed protocols for the key stages of synthesizing β-hydroxy-α-amino acids using threonine aldolases, from enzyme selection and expression to the final product analysis.
Protocol 1: Enzyme Selection, Expression, and Purification
The choice of threonine aldolase is critical and depends on the desired stereochemistry of the product and the nature of the aldehyde substrate. A wide range of microbial threonine aldolases have been characterized and are available.[4]
1. Enzyme Selection:
- For L-amino acid products, consider L-threonine aldolases from sources such as Escherichia coli, Pseudomonas aeruginosa, or Thermatoga maritima.[4]
- For D-amino acid products, D-threonine aldolases from organisms like Delftia sp. or Xanthomonas oryzae are suitable choices.[10][11]
2. Gene Cloning and Expression:
- Obtain the gene sequence for the selected threonine aldolase from a public database (e.g., NCBI).
- Synthesize the gene with codon optimization for the chosen expression host (commonly E. coli BL21(DE3)).
- Clone the gene into a suitable expression vector, often with a polyhistidine tag for simplified purification.
- Transform the expression vector into the E. coli host.
3. Protein Expression and Lysis:
- Grow the transformed E. coli in a suitable medium (e.g., LB broth with the appropriate antibiotic) at 37°C to an OD600 of 0.6-0.8.
- Induce protein expression with an appropriate inducer (e.g., 0.1-1.0 mM IPTG) and continue cultivation at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance soluble protein expression.
- Harvest the cells by centrifugation.
- Resuspend the cell pellet in lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells using sonication or a high-pressure homogenizer.
- Clarify the lysate by centrifugation to remove cell debris.
4. Protein Purification:
- Purify the His-tagged threonine aldolase from the clarified lysate using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.
- Wash the resin with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
- Elute the purified enzyme with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
- Desalt and exchange the buffer of the purified enzyme into a storage buffer (e.g., 50 mM potassium phosphate, pH 7.5, 0.1 mM PLP) using dialysis or a desalting column.
- Determine the protein concentration using a standard method (e.g., Bradford assay) and assess purity by SDS-PAGE.
Protocol 2: Biocatalytic Synthesis of a Model β-Hydroxy-α-Amino Acid
This protocol describes a general procedure for the synthesis of a β-hydroxy-α-amino acid using a purified threonine aldolase. The example uses benzaldehyde as the aldehyde substrate.
Materials:
-
Purified threonine aldolase
-
Glycine
-
Benzaldehyde
-
Pyridoxal-5'-phosphate (PLP)
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)
-
Organic co-solvent (e.g., DMSO), if required for aldehyde solubility
-
Quenching solution (e.g., 1 M HCl)
Procedure:
-
Reaction Setup:
-
In a suitable reaction vessel, prepare the reaction mixture by adding the components in the following order:
-
Reaction buffer
-
PLP (to a final concentration of 0.1-0.5 mM)
-
Glycine (to a final concentration of 100-500 mM)
-
If necessary, add an organic co-solvent (e.g., 10-20% v/v DMSO) to solubilize the aldehyde.
-
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 10 minutes.
-
-
Initiate the Reaction:
-
Add the purified threonine aldolase to the pre-incubated mixture to initiate the reaction. The optimal enzyme concentration should be determined empirically but can start in the range of 0.1-1.0 mg/mL.
-
Add the aldehyde substrate (e.g., benzaldehyde to a final concentration of 20-100 mM).
-
-
Reaction Monitoring:
-
Incubate the reaction mixture at the desired temperature with gentle agitation.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable analytical method (e.g., HPLC, see Protocol 3).
-
-
Reaction Quenching and Product Isolation:
-
Once the reaction has reached the desired conversion, quench the reaction by adding an acid (e.g., 1 M HCl) to lower the pH and denature the enzyme.
-
The product can be isolated and purified using techniques such as crystallization or chromatography.[12]
-
| Parameter | Typical Range | Rationale |
| pH | 6.0 - 8.5 | Enzyme activity and stability are pH-dependent. The optimal pH should be determined for each enzyme. |
| Temperature | 25 - 50°C | Higher temperatures can increase reaction rates but may also lead to enzyme denaturation. |
| Glycine Concentration | 100 - 500 mM | A high concentration of glycine is often used to shift the reaction equilibrium towards product formation.[4] |
| Aldehyde Concentration | 10 - 100 mM | Substrate inhibition can occur at high aldehyde concentrations. |
| PLP Concentration | 0.1 - 0.5 mM | Ensures the enzyme is saturated with its essential cofactor. |
| Co-solvent | 0 - 20% (v/v) | Improves the solubility of hydrophobic aldehyde substrates. |
Table 1: Key Parameters for Optimizing Threonine Aldolase Reactions.
Protocol 3: Analytical Methods for Reaction Monitoring
Accurate monitoring of the reaction is crucial for determining conversion and stereoselectivity. High-Performance Liquid Chromatography (HPLC) is the most common method.
1. Sample Preparation:
- Take an aliquot of the reaction mixture and quench it by adding an equal volume of a suitable quenching solution (e.g., 1 M HCl or an organic solvent like acetonitrile).
- Centrifuge the quenched sample to precipitate the denatured enzyme.
- Filter the supernatant through a 0.22 µm filter before injecting it into the HPLC.
2. HPLC Analysis for Conversion:
- Use a reverse-phase C18 column.
- Employ a mobile phase gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile.
- Monitor the elution of reactants and products using a UV detector (e.g., at 210 nm for the peptide bond and aromatic rings).
- Quantify the concentration of the product and remaining aldehyde by comparing the peak areas to a standard curve.
3. HPLC Analysis for Diastereoselectivity:
- To determine the diastereomeric excess (d.e.), derivatize the amino acid product with a chiral derivatizing agent (e.g., Marfey's reagent, o-phthaldialdehyde/N-acetyl-L-cysteine).
- Separate the resulting diastereomeric derivatives on a reverse-phase C18 column.
- The ratio of the peak areas of the two diastereomers will give the diastereomeric excess.
Troubleshooting and Advanced Considerations
| Problem | Possible Cause | Suggested Solution |
| Low Conversion | Unfavorable reaction equilibrium. | Increase the concentration of glycine.[4] Consider in-situ product removal. |
| Enzyme inhibition by the aldehyde substrate. | Lower the initial aldehyde concentration and add it stepwise. | |
| Low enzyme activity or stability. | Optimize reaction conditions (pH, temperature). Consider using a more stable enzyme or enzyme immobilization.[13] | |
| Low Diastereoselectivity | Thermodynamic control of the reaction. | Run the reaction under kinetic control (shorter reaction times).[11] |
| Enzyme-specific properties. | Screen different threonine aldolases or use protein engineering to improve stereoselectivity. | |
| Poor Aldehyde Solubility | Hydrophobic nature of the aldehyde. | Add a water-miscible organic co-solvent (e.g., DMSO, isopropanol).[9] |
Table 2: Troubleshooting Guide for Threonine Aldolase Reactions.
Enzyme Immobilization for Enhanced Stability and Reusability
For industrial applications, enzyme immobilization is a key strategy to improve stability, facilitate catalyst recovery, and enable continuous processing.[14] Threonine aldolases can be immobilized on various supports, such as epoxy resins (e.g., Eupergit C) or porous silica.[13] Immobilization can enhance the enzyme's tolerance to organic solvents and extreme pH values, making the process more robust and cost-effective.[13]
Conclusion: A Versatile Tool for Asymmetric Synthesis
Threonine aldolases are powerful and versatile biocatalysts for the stereoselective synthesis of β-hydroxy-α-amino acids. By understanding the underlying enzymatic mechanism and carefully optimizing reaction parameters, researchers can harness the potential of these enzymes to develop efficient, sustainable, and economically viable processes for the production of valuable chiral building blocks. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of threonine aldolase-catalyzed reactions in both academic and industrial settings.
References
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- Li, et al. (2018). A new d-threonine aldolase as a promising biocatalyst for highly stereoselective preparation of chiral aromatic β-hydroxy-α-amino acids. RSC Advances, 8(25), 13864-13872.
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Wikipedia. (2023). Threonine aldolase. [Link]
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Bulut, et al. (2015). In vivo selection strategy for threonine aldolase activity based the cleavage of β-phenylserine. Applied Microbiology and Biotechnology, 99(20), 8533-8542. [Link]
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Myers, A. G., & Tavares, F. X. (2005). Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide. Journal of the American Chemical Society, 127(20), 7632–7633. [Link]
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Bresaola, et al. (2021). Threonine aldolase immobilization on different supports for engineering of productive, cost-efficient enzymatic microreactors. Chemical Engineering Journal, 426, 131792. [Link]
-
Goldberg, S. L., et al. (2015). Preparation of β-hydroxy-α-amino Acid Using Recombinant d-Threonine Aldolase. Organic Process Research & Development, 19(10), 1308-1316. [Link]
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Fesko, K. (2016). Synthesis of β-hydroxy-α-amino acids using l-threonine aldolase and d-threonine aldolase. ResearchGate. [Link]
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di Salvo, M. L., et al. (2014). On the catalytic mechanism and stereospecificity of Escherichia coli l-threonine aldolase. The FEBS journal, 281(1), 129–145. [Link]
-
Fesko, K., & Gruber-Khadjawi, M. (2013). Comparison of L-Threonine Aldolase Variants in the Aldol and Retro-Aldol Reactions. Frontiers in microbiology, 4, 187. [Link]
-
Beaudoin, S. F., et al. (2018). Progress in using threonine aldolases for preparative synthesis. Enzyme and Microbial Technology, 119, 1-9. [Link]
-
Chen, Q., et al. (2024). Discovery and directed evolution of C–C bond formation enzymes for the biosynthesis of β-hydroxy-α-amino acids and derivatives. Critical Reviews in Biotechnology, 1-19. [Link]
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Buller, A. R., et al. (2018). Biocatalytic asymmetric aldol addition into unactivated ketones. Nature chemistry, 10(6), 629–635. [Link]
-
Karasek, M. A., & Greenberg, D. M. (1957). Studies on the properties of threonine aldolases. The Journal of biological chemistry, 227(1), 191–205. [Link]
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Zdarta, J., et al. (2023). Enzyme Immobilization Technologies and Industrial Applications. Molecules, 28(3), 1434. [Link]
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Kimura, T., et al. (1997). Enzymatic Synthesis of β-Hydroxy-α-amino Acids Based on Recombinant d- and l-Threonine Aldolases. Journal of the American Chemical Society, 119(49), 11734–11742. [Link]
-
Meltzer, S., & Taragan, E. (1953). Enzymatic breakdown of threonine by threonine aldolase. The Journal of biological chemistry, 201(1), 357–365. [Link]
-
Palomo, J. M. (2009). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. Organic Letters, 11(13), 2824–2827. [Link]
-
Zheng, W., et al. (2021). Directed Evolution of l-Threonine Aldolase for the Diastereoselective Synthesis of β-Hydroxy-α-amino Acids. ACS Catalysis, 11(15), 9345–9352. [Link]
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Application of (2S,3R)-Methyl 2-Amino-3-Hydroxybutanoate in Drug Discovery: A Technical Guide
Introduction: The Strategic Importance of Chiral Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule is paramount to its biological activity. Chiral molecules, existing as non-superimposable mirror images or enantiomers, often exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to synthesize enantiomerically pure drug candidates is a cornerstone of contemporary medicinal chemistry. (2S,3R)-Methyl 2-amino-3-hydroxybutanoate, the methyl ester of the naturally occurring amino acid L-threonine, represents a quintessential chiral building block, offering a readily available and stereochemically defined scaffold for the construction of complex therapeutic agents. This guide provides an in-depth exploration of its application, from fundamental principles to detailed experimental protocols, for researchers, scientists, and drug development professionals.
Physicochemical Properties and Handling
| Property | Value |
| Chemical Name | This compound |
| Synonyms | L-Threonine methyl ester, H-L-Thr-OMe |
| CAS Number | 39994-75-7 (for hydrochloride salt)[1][2] |
| Molecular Formula | C₅H₁₁NO₃ (free base) |
| Molecular Weight | 133.15 g/mol (free base), 169.61 g/mol (hydrochloride salt)[1] |
| Appearance | White to off-white powder[1] |
| Stereochemistry | (2S, 3R) |
| Storage | Typically stored at -20°C as the hydrochloride salt to ensure long-term stability and prevent degradation.[1] |
Core Application: A Chiral Linchpin in Asymmetric Synthesis
The utility of this compound in drug discovery stems from its two contiguous stereocenters, the amine at the C2 position and the hydroxyl group at the C3 position. This defined stereochemistry serves as a crucial starting point for the synthesis of complex molecules with multiple chiral centers, ensuring the desired enantiomeric purity of the final drug candidate. Its applications span a wide range of therapeutic areas, including the development of novel antibiotics, antiviral agents, and anticancer therapies.
Case Study: Synthesis of the Preclinical Antibiotic Candidate AJ-024
A compelling example of the application of L-threonine methyl ester is in the synthesis of AJ-024, a promising preclinical candidate for the treatment of Clostridioides difficile infections.[3][4] The synthesis of AJ-024 leverages the stereochemistry of L-threonine methyl ester to establish the chiral core of the molecule.
This protocol details the initial amide bond formation, a critical step in the multi-step synthesis of AJ-024.[3][4]
Materials:
-
Carboxylic acid starting material
-
L-Threonine methyl ester hydrochloride (1.2 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 equivalents)
-
Hydroxybenzotriazole (HOBt) (1.5 equivalents)
-
Triethylamine (Et₃N) (4 equivalents)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of the carboxylic acid starting material in dichloromethane, add L-threonine methyl ester hydrochloride, EDCI, and HOBt.
-
Cool the reaction mixture to 0°C and add triethylamine dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by medium pressure liquid chromatography (MPLC) to yield the desired amide.
Causality Behind Experimental Choices:
-
EDCI and HOBt: This combination of coupling reagents is widely used in peptide synthesis to facilitate the formation of the amide bond while minimizing racemization. EDCI activates the carboxylic acid, and HOBt forms an active ester that is less prone to side reactions.
-
Triethylamine: As a base, triethylamine is used to neutralize the hydrochloride salt of the L-threonine methyl ester and the HCl generated during the reaction, allowing the free amine to participate in the coupling reaction.
-
Dichloromethane: A common solvent for peptide coupling reactions due to its ability to dissolve a wide range of organic compounds and its relatively low boiling point, which facilitates its removal.
Strategic Considerations in Synthetic Design
Protecting Group Strategies: Orchestrating Reactivity
The presence of multiple functional groups (amine, hydroxyl, and carboxylic acid) in threonine necessitates a well-defined protecting group strategy to ensure selective reactions.[5][6][7]
-
Amine Protection: The α-amino group is typically protected with either a tert-butyloxycarbonyl (Boc) group, which is acid-labile, or a fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. The choice of protecting group depends on the overall synthetic strategy and the compatibility with other functional groups in the molecule.[8]
-
Hydroxyl Protection: The secondary hydroxyl group of the threonine side chain can be prone to O-acylation during peptide coupling.[5] Therefore, it is often protected with groups such as tert-butyl (tBu) ethers (in Fmoc-based strategies) or benzyl (Bzl) ethers (in Boc-based strategies).
-
Carboxyl Protection: The methyl ester of this compound serves as a protecting group for the carboxylic acid. It is stable under many reaction conditions and can be deprotected by saponification with a base like lithium hydroxide.[3]
Stereochemical Integrity: Ensuring Enantiomeric Purity
Maintaining the stereochemical integrity of this compound throughout a synthetic sequence is critical. Racemization at the α-carbon can occur under certain conditions, particularly during peptide coupling.
Several analytical techniques can be employed to assess the chiral purity of threonine derivatives.[9][10][11]
1. Chiral High-Performance Liquid Chromatography (HPLC)
-
Principle: Separation of enantiomers is achieved on a chiral stationary phase (CSP) through differential interactions.
-
Typical CSPs: Macrocyclic glycopeptides (e.g., vancomycin-based) or polysaccharide-based columns.
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol, isopropanol) and an aqueous buffer, often with additives like trifluoroacetic acid (TFA) to improve peak shape.
-
Detection: UV absorbance at a low wavelength (e.g., 210 nm).
2. Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: Enantiomers are derivatized to form volatile diastereomers that can be separated on a chiral capillary column.
-
Derivatization: A two-step process involving esterification of the carboxylic acid followed by acylation of the amine and hydroxyl groups.
-
Column: A chiral capillary column, such as Chirasil-Val.
-
Detection: Mass spectrometry provides high sensitivity and structural information.[9][11]
Broader Applications in Drug Discovery
Beyond its role in the synthesis of AJ-024, this compound and its derivatives are pivotal in the development of a diverse array of therapeutics.
-
β-Lactam Antibiotics: Threonine derivatives are key precursors in the synthesis of carbapenem and penem antibiotics.[12] The stereochemistry of the threonine backbone is often transferred to the final β-lactam core, which is essential for their antibacterial activity.
-
Antiviral Agents: The chiral scaffold of threonine is utilized in the synthesis of protease inhibitors, a class of antiviral drugs that target viral proteases essential for viral replication.[13][14][15][16][17]
-
Anticancer Agents: Derivatives of threonine have been incorporated into novel compounds with potential anticancer activity.[18][19] The specific stereochemistry can influence the binding of these compounds to their biological targets, such as kinases or other proteins involved in cancer cell proliferation.
Conclusion
This compound is a versatile and indispensable chiral building block in modern drug discovery. Its well-defined stereochemistry provides a reliable foundation for the asymmetric synthesis of complex and biologically active molecules. A thorough understanding of its properties, coupled with strategic application of protecting group chemistry and rigorous analytical monitoring of stereochemical integrity, empowers researchers to efficiently construct novel therapeutic agents with enhanced potency and selectivity. The continued exploration of this and other chiral scaffolds will undoubtedly fuel the engine of innovation in the pharmaceutical sciences.
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Kim, D., et al. (2022). Nitro-Group-Containing Thiopeptide Derivatives as Promising Agents to Target Clostridioides difficile. Molecules, 27(9), 2975. [Link]
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Fransson, B., & Ragnarsson, U. (1999). Determination of the optical purity of threonine and hydroxyproline by capillary gas chromatography on a chiral stationary phase. Amino acids, 17(3), 293–300. [Link]
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Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. [Link]
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-
Wellner, D., & Greenfield, R. S. (1979). L-Threonine deaminase as a possible antitumor agent. Cancer treatment reports, 63(6), 1089–1094. [Link]
-
Miyano, H., et al. (2022). Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. Journal of the Mass Spectrometry Society of Japan, 70(1), 2-10. [Link]
-
Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]
-
Khan, I., et al. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Chemistry & biodiversity, 18(4), e2000958. [Link]
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The Chemistry and Biology of Beta-Lactams. (n.d.). [Link]
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PubChem. (n.d.). L-Threonine. [Link]
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Ghavre, M., et al. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 15(4), 2485–2493. [Link]
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Patick, A. K., & Potts, K. E. (1998). Protease inhibitors as antiviral agents. Clinical microbiology reviews, 11(4), 614–627. [Link]
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Chang, K. O. (2019). Antiviral Drug Discovery: Norovirus Proteases and Development of Inhibitors. Viruses, 11(3), 197. [Link]
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Al-Ghorbani, M., et al. (2015). Novel and Recent Synthesis and Applications of β-Lactams. International journal of molecular sciences, 16(12), 29897–29944. [Link]
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de Oliveira, L. D., et al. (2024). Recent Advances on Targeting Proteases for Antiviral Development. International journal of molecular sciences, 25(5), 2697. [Link]
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Organic Syntheses. (n.d.). (S)-2-[(4S)-N-tert-BUTOXYCARBONYL-2,2-DIMETHYL-1,3-OXAZOLIDINYL]. [Link]
-
Konno, H., et al. (2017). Viral proteases: Structure, mechanism and inhibition. Biochimica et biophysica acta. General subjects, 1861(1 Pt B), 385–401. [Link]
-
PubChem. (n.d.). (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid. [Link]
-
Park, S. B., & Kim, D. D. (2008). Advances in the chemistry of β-lactam and its medicinal applications. Archives of pharmacal research, 31(12), 1519–1534. [Link]
-
Konvalinka, J., & Krausslich, H. G. (2022). Viral proteases as therapeutic targets. The Journal of biological chemistry, 298(3), 101625. [Link]
-
Molecules. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. [Link]
-
Angewandte Chemie (International ed. in English). (2022). Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination. [Link]
-
Molecules. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. [Link]
Sources
- 1. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Determination of the optical purity of threonine and hydroxyproline by capillary gas chromatography on a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN1940080B - Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S)-2-benzoylaminometh-3-hydroxy-butyrate ester - Google Patents [patents.google.com]
- 13. Protease Inhibitors as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Recent Advances on Targeting Proteases for Antiviral Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Viral proteases: Structure, mechanism and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Viral proteases as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. L-Threonine deaminase as a possible antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: L-Threonine Methyl Ester Synthesis
Welcome to the technical support center for L-Threonine methyl ester synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of L-Threonine methyl ester hydrochloride. Here, we address frequently encountered issues with in-depth explanations and provide robust, field-proven protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for synthesizing L-Threonine methyl ester hydrochloride?
A1: The most prevalent and effective methods involve the esterification of L-Threonine in anhydrous methanol using an acid catalyst. The two most frequently employed catalysts are thionyl chloride (SOCl₂) and trimethylchlorosilane (TMSCl). Both methods are known to produce good to excellent yields.[1][2] The reaction with TMSCl in methanol is often favored as a milder and more convenient alternative to the traditional thionyl chloride method.[1][2] Another common approach is the classic Fischer-Speier esterification, which uses a strong acid like sulfuric acid or hydrochloric acid to catalyze the reaction between the amino acid and alcohol.[3][4][5]
Q2: What are the primary side products I should be aware of during this synthesis?
A2: During the synthesis of L-Threonine methyl ester hydrochloride, several side products can form, impacting yield and purity:
-
Diketopiperazines (DKPs): These are cyclic dipeptides that can form through the intermolecular condensation of two L-Threonine methyl ester molecules.[1]
-
Epimerization Products: The stereocenter at the beta-carbon of threonine can be susceptible to epimerization under certain conditions, leading to the formation of diastereomeric impurities.[1]
-
N-Acylation and O-Acylation Products: Although less common under standard acidic esterification conditions where the amino group is protonated, N-acylation can occur if reactive acylating species are present.[1] The hydroxyl group on the side chain is also a potential site for O-acylation.[1]
Q3: How can I minimize the formation of diketopiperazines (DKPs)?
A3: Diketopiperazine formation is primarily influenced by high temperatures and extended reaction times. To minimize their formation, consider the following:
-
Temperature Control: Conduct the reaction at the lowest effective temperature. For the thionyl chloride method, this involves cooling the methanol before adding the reagent.[1]
-
Limit Reaction Time: Monitor the reaction's progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC), and proceed with the work-up as soon as the starting material is consumed.[1]
-
Proper Storage: Store the isolated L-Threonine methyl ester hydrochloride in a cool, dry environment, as DKP formation can also occur during storage.[1]
Q4: Is it necessary to protect the amino or hydroxyl groups of L-Threonine before esterification?
A4: In acidic esterification methods, such as those using thionyl chloride or strong acids, the amino group is protonated to form an ammonium salt. This in-situ protection prevents it from reacting, allowing the carboxylic acid to be esterified.[6][7] Therefore, an explicit N-protection step is generally not required. The hydroxyl group is also typically not protected in these standard procedures, although O-acylation can be a minor side reaction.[1] For syntheses requiring different reaction conditions, protection of the amino and hydroxyl groups may be necessary.[8][9]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | Incomplete reaction. | - Ensure the methanol used is anhydrous.[1]- Use a sufficient excess of the esterifying agent (e.g., thionyl chloride or TMSCl).[1]- Increase the reaction time, but carefully monitor for the formation of side products.[1] |
| Product loss during workup. | - Ensure complete precipitation of the hydrochloride salt.- Use a minimal amount of cold solvent for washing to avoid dissolving the product.[1] | |
| Presence of an Unexpected Peak in NMR/LC-MS Consistent with a Dimer | Formation of diketopiperazine (DKP). | - Lower the reaction temperature.[1]- Reduce the reaction time.[1]- After isolation, store the product at a low temperature.[1] |
| Complex Mixture of Diastereomers Detected | Epimerization at the β-carbon. | - Avoid strongly basic conditions in any subsequent reaction steps.- If possible, use milder esterification conditions.[1] |
| Product is an Oil or Gummy Solid Instead of a Crystalline Solid | Presence of impurities. | - Recrystallize the product from a suitable solvent system, such as methanol/diethyl ether.[1][10]- Ensure all reagents, especially methanol, are anhydrous.[1] |
| Incomplete removal of solvent. | - Dry the product under a high vacuum for an extended period.[1] |
Optimized Protocols
Protocol 1: Esterification using Thionyl Chloride
This method is widely used and generally provides high yields of the crude product.[11]
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous methanol (e.g., 150 mL). Cool the flask to -10 °C in an ice-salt bath.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (e.g., 1.1 to 1.5 equivalents) dropwise to the cooled methanol with stirring. Maintain the temperature below 0 °C during the addition. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.[10][12]
-
Addition of L-Threonine: Once the thionyl chloride addition is complete, add L-Threonine (1 equivalent) portion-wise to the reaction mixture.
-
Reaction: Remove the cooling bath and allow the reaction mixture to stir at room temperature for approximately 16-24 hours. Monitor the reaction progress by TLC until the starting material is no longer visible.[11]
-
Workup: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess thionyl chloride. The crude L-Threonine methyl ester hydrochloride is typically obtained as a white solid.[11]
-
Purification (Optional): The crude product can be recrystallized from a suitable solvent system, such as methanol/diethyl ether, to improve purity.[1][10]
Protocol 2: Esterification using Trimethylchlorosilane (TMSCl)
This method is a milder alternative to the thionyl chloride method and often provides excellent yields.[2][13]
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, suspend L-Threonine (1 equivalent) in anhydrous methanol.
-
Addition of TMSCl: Slowly add freshly distilled trimethylchlorosilane (2 equivalents) to the suspension with stirring at room temperature.[2]
-
Reaction: Stir the resulting solution or suspension at room temperature for 12-24 hours. Monitor the reaction by TLC.[2]
-
Workup: After the reaction is complete, concentrate the mixture on a rotary evaporator to obtain the product, L-Threonine methyl ester hydrochloride.[2]
Caption: General workflow for L-Threonine methyl ester hydrochloride synthesis.
Mechanistic Insights
The Fischer-Speier esterification, which is the fundamental reaction type for the methods described, proceeds through a series of equilibrium steps. The acid catalyst plays a crucial role in protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.
Caption: Simplified mechanism of Fischer-Speier esterification.
Analytical Methods for Yield and Purity Assessment
Accurate determination of yield and purity is critical. A combination of the following analytical techniques is recommended:
-
Thin Layer Chromatography (TLC): An excellent tool for monitoring the reaction progress. The disappearance of the L-Threonine spot and the appearance of the product spot indicate reaction completion. A mobile phase of dichloromethane/methanol or ethyl acetate/methanol is often effective, with ninhydrin staining for visualization.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the final product and for identifying impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for quantitative analysis of the product and for assessing its purity by detecting and quantifying any side products or unreacted starting material.[14]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized L-Threonine methyl ester.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US8039662B2 - Process for the preparation of amino acid methyl esters - Google Patents [patents.google.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. US20060287244A1 - L-Threonine derivatives of high therapeutic index - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. prepchem.com [prepchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Peptide Coupling with L-Threonine Methyl Ester
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of peptide synthesis involving L-Threonine methyl ester. The unique structural features of threonine—specifically its secondary hydroxyl group and β-carbon stereocenter—present distinct challenges that can impact coupling efficiency, yield, and the purity of your final peptide. This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome common hurdles and ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My coupling reaction with L-Threonine methyl ester is sluggish and incomplete. What are the likely causes and how can I improve the yield?
A1: Incomplete or slow coupling reactions involving L-Threonine methyl ester are frequently due to steric hindrance. The β-branched side chain of threonine can physically obstruct the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.
Causality and Mitigation Strategies:
-
Steric Hindrance: The bulky side chain of threonine can slow down the reaction kinetics.
-
Solution: Employ a more potent coupling reagent known for its effectiveness in sterically hindered couplings.[1] Phosphonium-based reagents like PyBOP or aminium/uronium reagents such as HATU and HCTU are excellent choices.[1][2] These reagents form highly reactive activated esters, which can overcome the steric barrier more effectively than standard carbodiimide-based methods alone.[3]
-
-
Peptide Aggregation: As the peptide chain elongates, it can aggregate on the solid support, physically blocking reactive sites.[4] This is particularly prevalent with hydrophobic sequences.
Here is a workflow to troubleshoot incomplete couplings:
Caption: Workflow for addressing incomplete peptide couplings.
Q2: I'm observing a significant amount of a diastereomeric impurity in my final product. What is causing this epimerization and how can I prevent it?
A2: The detection of a diastereomer indicates epimerization (racemization at the α-carbon) of the amino acid residue during the coupling step. This is a common side reaction, especially with slow, base-mediated couplings.[1][5]
Mechanism of Epimerization:
The α-proton of the activated amino acid is susceptible to abstraction by a base. This leads to the formation of a planar enolate intermediate or an oxazolone, which can be re-protonated from either face, resulting in a loss of stereochemical integrity.[3][5] Prolonged exposure to basic conditions required for sterically hindered couplings exacerbates this issue.
Mitigation Strategies:
-
Choice of Base: The strength of the base used can significantly influence the rate of epimerization.
-
Coupling Additives: The use of additives that form activated esters can suppress epimerization.
-
Recommendation: Always use additives like 1-Hydroxybenzotriazole (HOBt) , 7-Aza-1-hydroxybenzotriazole (HOAt) , or the non-explosive alternative Oxyma Pure in conjunction with carbodiimides (e.g., DIC, DCC).[3][6] These additives accelerate the coupling reaction, reducing the lifetime of the highly reactive, racemization-prone intermediate.
-
-
Pre-activation Time: Over-extending the pre-activation time can increase the risk of epimerization.
-
Recommendation: Keep the pre-activation time to a minimum (typically 2-5 minutes) before adding the activated amino acid solution to the resin.[1]
-
Caption: Strategies to minimize epimerization during peptide coupling.
Q3: My mass spectrometry results show a peak corresponding to my desired peptide minus 18 Da. What is this side product?
A3: A mass loss of 18 Da is indicative of dehydration, specifically a β-elimination of the threonine side-chain hydroxyl group to form a dehydroamino acid residue.[1] This side reaction can be promoted by basic conditions, particularly during the coupling step or Fmoc deprotection.[1]
Prevention of Dehydration:
-
Side-Chain Protection: The most effective way to prevent dehydration is to protect the hydroxyl group of threonine.
-
Base Selection: If side-chain protection is not feasible, the choice of base is critical.
-
Recommendation: Avoid strong bases and prolonged reaction times. Use a weaker base like NMM if possible.[1]
-
Q4: I'm observing O-acylation of the threonine side-chain hydroxyl group. How can I avoid this?
A4: O-acylation is a side reaction where the activated carboxylic acid acylates the unprotected hydroxyl group of the threonine side chain, leading to the formation of a branched peptide.[9]
Prevention of O-acylation:
-
Side-Chain Protection: Similar to preventing dehydration, protecting the hydroxyl group is the most robust solution.
-
Recommendation: Utilize Fmoc-Thr(tBu)-OH .[7] The steric bulk of the tBu group effectively shields the hydroxyl oxygen from nucleophilic attack.
-
-
Coupling Reagent Choice: Some coupling reagents are more prone to promoting O-acylation than others.
-
Recommendation: In the absence of side-chain protection, using carbodiimides with additives like HOBt can be less likely to cause O-acylation compared to highly reactive phosphonium or aminium reagents without careful stoichiometry control.
-
Comparative Data: Coupling Reagents for Threonine
| Coupling Reagent | Base | Equivalents (AA:Reagent:Base) | Key Advantages | Potential Issues |
| DIC/HOBt | NMM | 1 : 1 : 2 | Cost-effective, low racemization with HOBt.[2] | Slower for hindered couplings. |
| HBTU/DIPEA | DIPEA/NMM | 1 : 0.95 : 2 | Fast and efficient, widely used.[2] | Risk of guanidinylation if used in excess.[4] Increased epimerization risk with DIPEA. |
| HATU/DIPEA | DIPEA/NMM | 1 : 0.95 : 2 | Highly efficient, even for difficult couplings; lower epimerization than HBTU.[3][6] | Higher cost. |
| PyBOP/DIPEA | DIPEA/NMM | 1 : 1 : 2 | Excellent for sterically hindered couplings, no guanidinylation side reaction.[3] | Byproducts can be difficult to remove. |
| COMU/DIPEA | DIPEA/NMM | 1 : 1 : 2 | High coupling efficiency, safer (non-explosive byproduct), good solubility.[3][6] | Higher cost. |
Note: The exact conditions may need to be optimized for specific sequences.
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Thr(tBu)-OH using HATU
This protocol is recommended for incorporating L-Threonine while minimizing side reactions.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Pre-activation: In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in a minimal amount of DMF. Add DIPEA (6 eq.) to the solution. Allow the mixture to pre-activate for 2-5 minutes. Do not exceed 5 minutes to minimize the risk of epimerization.[1]
-
Coupling Reaction: Drain the DMF from the washed resin. Immediately add the pre-activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to check for the presence of unreacted free amines.
-
Post-Coupling Wash: Drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Capping (Optional): If the Kaiser test is positive, indicating incomplete coupling, consider a second coupling. Alternatively, to prevent the formation of deletion peptides, cap any unreacted amines by treating the resin with a solution of 10% acetic anhydride and 1% DIPEA in DMF for 10 minutes.[1]
References
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- BenchChem. (2025). Side reactions associated with N-Methyl-L-threonine in peptide synthesis.
- BenchChem. (n.d.). Application Notes and Protocols for DL-Threonine Methyl Ester Hydrochloride in Peptide Synthesis.
- AAPPTec. (n.d.).
- MDPI. (n.d.).
- ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- ACS Publications. (2022).
- PubMed Central. (n.d.). A program for ligation at threonine sites: application to the controlled total synthesis of glycopeptides.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Frontiers. (n.d.).
- ACS Publications. (2023). Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. Organic Process Research & Development.
- PNAS. (n.d.).
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
- Coin, I., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
- PNAS. (2013).
- Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube.
- BenchChem. (n.d.). A Comparative Guide to Threonine Esters in Peptide Coupling: DL-Threonine Methyl Ester Hydrochloride vs.
- BenchChem. (n.d.). A Comprehensive Guide to Protecting Group Chemistry for Threonine in Drug Development and Peptide Synthesis.
- PubMed. (n.d.). Solid-phase peptide synthesis without side-chain hydroxyl protection of threonine.
Sources
Technical Support Center: Purification of (2S,3R)-methyl 2-amino-3-hydroxybutanoate by Chromatography
Welcome to the technical support center for the chromatographic purification of (2S,3R)-methyl 2-amino-3-hydroxybutanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key chiral building block. As Senior Application Scientists, we have compiled this resource to provide in-depth, field-proven insights to help you navigate the challenges of purifying this polar, chiral compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The purification of this compound, the methyl ester of L-Threonine, presents a unique set of challenges due to its molecular structure. The primary difficulties arise from its:
-
High Polarity: The presence of a free amino group and a hydroxyl group makes the molecule highly polar. This can lead to strong interactions with polar stationary phases like silica gel, resulting in poor peak shape and low recovery.[1][2]
-
Chirality: The molecule has two chiral centers (at carbons 2 and 3). This means that diastereomeric impurities, such as (2R,3S), (2S,3S), and (2R,3R) isomers, may be present from the synthesis and require specific chiral separation techniques to remove.[3][4]
-
Potential for On-Column Degradation: The amino group can interact strongly with the acidic silanol groups on standard silica gel, potentially leading to degradation or irreversible adsorption.[2]
Q2: Which chromatographic technique is most suitable for purifying this compound?
The choice of chromatographic technique depends on the specific purification goal (e.g., removal of reaction byproducts vs. separation of stereoisomers) and the scale of the purification.
-
For general purification from non-polar impurities: Normal phase chromatography on silica gel can be used, but often requires mobile phase modifiers to achieve good peak shape and recovery.[1]
-
For highly polar impurities: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC utilizes a polar stationary phase with a mobile phase consisting of a high concentration of an organic solvent and a small amount of an aqueous solvent, which is well-suited for retaining and separating very polar compounds.[5][6]
-
For separating diastereomers or enantiomers: Chiral chromatography is essential. This can be achieved using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[7] Macrocyclic glycopeptide-based CSPs are often effective for separating underivatized amino acids and their esters.[7][8]
Q3: Do I need to protect or derivatize the amino and hydroxyl groups before chromatography?
Derivatization can be a useful strategy, particularly for analytical-scale separations or when using gas chromatography.[4][9] Common derivatization strategies for amino acids include N-acylation (e.g., with Fmoc-Cl) or esterification of the carboxylic acid. However, for preparative-scale purification, it is often desirable to avoid the extra steps of protection and deprotection. With the right choice of stationary phase and mobile phase, direct purification of the free amino alcohol is often achievable.
Troubleshooting Guide
This section addresses specific issues you may encounter during the chromatographic purification of this compound.
Problem 1: Poor Peak Shape (Tailing) in Normal Phase Chromatography
Possible Causes:
-
Strong interaction with silica: The basic amino group interacts strongly with acidic silanol groups on the silica surface, leading to tailing.[1]
-
Inappropriate mobile phase: The mobile phase may not be effective at disrupting the strong interactions between the analyte and the stationary phase.
Solutions:
-
Add a basic modifier to the mobile phase: Incorporating a small amount of a volatile base, such as triethylamine (TEA) or ammonia (in methanol), can neutralize the acidic silanol groups and improve peak shape. A typical concentration is 0.1-1% of the mobile phase.
-
Use an alternative stationary phase: Consider using an amine-bonded silica phase, which can act as an acid scavenger and provide a less interactive surface for the purification of organic amines.[1]
Problem 2: Low or No Recovery of the Compound from the Column
Possible Causes:
-
Irreversible adsorption: The compound may be permanently adsorbed onto the stationary phase, especially if using highly acidic silica gel.
-
Compound is too polar for the chosen solvent system: The mobile phase may not be strong enough to elute the highly polar compound.
Solutions:
-
Increase mobile phase polarity: Gradually increase the concentration of the polar solvent (e.g., methanol in dichloromethane) in your gradient.[2]
-
Switch to a more suitable technique: If normal phase chromatography fails, HILIC or reversed-phase chromatography (with an appropriate column) are better options for highly polar compounds.[5] For reversed-phase, a C18 column with a polar endcapping may be effective.
Problem 3: Co-elution of Diastereomers
Possible Causes:
-
Achiral stationary phase: Standard silica gel or C18 columns will not separate enantiomers and may not resolve diastereomers effectively.[7]
-
Suboptimal chiral method: The chosen chiral stationary phase (CSP) or mobile phase may not be suitable for this specific separation.
Solutions:
-
Employ a chiral stationary phase (CSP): This is the most direct way to separate stereoisomers. Screening different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based) is often necessary to find the optimal one.[7][8]
-
Optimize the chiral separation conditions: Adjust the mobile phase composition (e.g., the type and concentration of alcohol), flow rate, and temperature, as these parameters can significantly impact chiral resolution.[7]
Problem 4: Inconsistent Retention Times
Possible Causes:
-
Column equilibration: The column may not be properly equilibrated with the mobile phase before sample injection.[10]
-
Changes in mobile phase composition: Small variations in the mobile phase composition, especially the water content in HILIC, can lead to significant shifts in retention time.[6]
-
Sample solvent effects: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion and retention time shifts.
Solutions:
-
Ensure thorough column equilibration: Flush the column with at least 10-20 column volumes of the initial mobile phase before each injection.[7]
-
Prepare fresh mobile phase: Prepare mobile phases fresh daily and use a consistent source of solvents to minimize variability.
-
Dissolve the sample in the mobile phase: Whenever possible, dissolve the sample in the initial mobile phase to avoid solvent mismatch effects.[10]
Experimental Protocols
Protocol 1: Flash Chromatography for General Purification (Normal Phase)
This protocol is suitable for removing non-polar to moderately polar impurities.
Materials:
-
Stationary Phase: Silica gel, 230-400 mesh
-
Mobile Phase: Dichloromethane (DCM) and Methanol (MeOH) with 0.5% Triethylamine (TEA)
-
Sample: Crude this compound dissolved in a minimal amount of DCM/MeOH
Procedure:
-
Slurry pack the column: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 DCM:MeOH + 0.5% TEA) and pack the column.
-
Equilibrate the column: Run 3-5 column volumes of the initial mobile phase through the packed column.
-
Load the sample: Dissolve the crude product in a small volume of the mobile phase and load it onto the column.
-
Elute with a gradient: Start with the initial mobile phase and gradually increase the percentage of methanol. A typical gradient might be from 2% to 10% MeOH in DCM (with 0.5% TEA maintained throughout).
-
Collect and analyze fractions: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or LC-MS to identify those containing the pure product.
Protocol 2: Analytical Chiral HPLC for Diastereomeric Purity
This protocol is for assessing the diastereomeric purity of the sample.
Materials:
-
Column: Chiral stationary phase column (e.g., a macrocyclic glycopeptide-based column like CHIROBIOTIC™ T).[7]
-
Mobile Phase: Methanol/Water (e.g., 80:20 v/v) with optional additives like 0.1% TFA and 0.1% TEA to improve peak shape.[7]
-
Sample: A dilute solution of the purified compound (~1 mg/mL) in the mobile phase.
Procedure:
-
Equilibrate the column: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved (at least 30 minutes).[7]
-
Inject the sample: Inject a small volume (e.g., 10 µL) of the sample solution.[7]
-
Monitor the separation: Monitor the elution profile using a UV detector (e.g., at 210 nm).
-
Analyze the chromatogram: Identify and quantify the peaks corresponding to the different stereoisomers.
Visual Workflows
Caption: General workflow for purification and analysis.
Caption: Troubleshooting decision tree for common issues.
Quantitative Data Summary
Table 1: Recommended Starting Conditions for Different Chromatographic Modes
| Chromatographic Mode | Stationary Phase | Typical Mobile Phase | Key Performance Aspects |
| Normal Phase | Silica Gel | Dichloromethane/Methanol (98:2 to 90:10) + 0.5% Triethylamine | Good for removing less polar impurities; modifier is crucial for good peak shape.[1] |
| HILIC | Amine- or Amide-bonded Silica | Acetonitrile/Water (95:5 to 80:20) + buffer (e.g., ammonium acetate) | Excellent retention and separation of highly polar compounds.[5][6] |
| Chiral HPLC | Macrocyclic Glycopeptide (e.g., Teicoplanin-based) | Methanol/Water or Acetonitrile/Water with acidic/basic additives | For analytical or preparative separation of diastereomers and enantiomers.[7] |
References
- Google Patents. (n.d.). Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S).
- National Institutes of Health (NIH). (n.d.). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach.
- BenchChem. (n.d.). A Comparative Guide to the Chiral Separation of DL-Threonine Methyl Ester Hydrochloride Enantiomers.
- Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.
- Dutscher. (n.d.). Protein purification troubleshooting guide.
- PubMed. (1986). General problems associated with the analysis of amino acids by automated ion-exchange chromatography.
- Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
- Chromatography Forum. (2009). Issue with amino acid analysis.
- New England Biolabs. (n.d.). Troubleshooting Guide for Total RNA Extraction & Purification.
- King Group. (n.d.). Successful Flash Chromatography.
- BenchChem. (n.d.). A Comparative Guide to DL-Threonine Methyl Ester Hydrochloride and Similar Chiral Synthons in Asymmetric Synthesis.
- Save My Exams. (2025). Chromatography: Amino Acids (AQA A Level Biology): Revision Note.
- MedChemExpress. (n.d.). (2S,3R)-2-((S)-2-Amino-3-methylbutanamido)-3-hydroxybutanoic acid.
- PubMed. (1999). Determination of the optical purity of threonine and hydroxyproline by capillary gas chromatography on a chiral stationary phase.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Aithor. (2024). Chromatography in the Determination of Amino Acids Report.
- ResearchGate. (2025). Determination Of D- and L-enantiomers of threonine and allo-threonine in mammals using two-step high-performance liquid chromatography.
- Phillips, A. A. (2021). Practical considerations for amino acid isotope analysis.
- Obrnuta faza. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
Sources
- 1. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the optical purity of threonine and hydroxyproline by capillary gas chromatography on a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. obrnutafaza.hr [obrnutafaza.hr]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. alexandraatleephillips.com [alexandraatleephillips.com]
- 10. pdf.dutscher.com [pdf.dutscher.com]
Technical Support Center: Chiral Integrity of L-Threonine Methyl Ester
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of racemization and epimerization of L-Threonine methyl ester and its derivatives during chemical reactions. Maintaining the stereochemical purity of amino acids like L-Threonine is paramount, as biological activity is intrinsically linked to its specific three-dimensional structure.[1][2][3] Threonine presents a unique challenge due to its two chiral centers, which means that epimerization at the α-carbon results in the formation of diastereomers (e.g., L-allo-Threonine), posing significant purification challenges.[1]
This document is designed to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Part 1: Understanding the Root Cause: Mechanisms of Racemization
Before troubleshooting, it's crucial to understand how L-Threonine methyl ester loses its chiral integrity. There are two primary pathways responsible for racemization during synthetic manipulations, particularly during peptide bond formation.[4]
FAQ: What are the main chemical mechanisms that lead to racemization?
The loss of stereochemical integrity at the α-carbon of an amino acid ester typically occurs via two mechanisms:
-
Direct Enolization: This pathway involves the direct abstraction of the proton from the α-carbon by a base.[4] The resulting planar enolate intermediate can be re-protonated from either face, leading to a mixture of L and D enantiomers. This is a significant risk when strong bases are used with amino acid esters.[4][5]
-
Oxazolone Formation: During the activation of an N-protected amino acid's carboxyl group (a necessary step for peptide coupling), an intramolecular cyclization can occur to form a 5(4H)-oxazolone intermediate.[6] This oxazolone has a highly acidic proton at the C4 position (the original α-carbon), which can be easily removed by even a weak base. The resulting achiral, aromatic oxazole is then reprotonated non-stereoselectively, leading to racemization.[6] This is the most common cause of racemization during peptide synthesis.[4]
Caption: Primary mechanisms leading to racemization of amino acid esters.
Part 2: Troubleshooting Guide for Common Reactions
This section addresses specific experimental problems in a question-and-answer format to guide you toward a solution.
Q1: I am performing a peptide coupling reaction with N-Boc-L-Threonine and observing significant diastereomeric impurities in my product. What's going wrong?
This is a classic problem, almost always pointing to racemization via the oxazolone mechanism during the carboxyl group activation step. Several factors in your reaction setup could be the cause.
-
Underlying Cause A: Inappropriate Base Selection The base used to neutralize the amine salt and facilitate the reaction plays a critical role. Strong and sterically unhindered bases like triethylamine (TEA) are notorious for promoting racemization by readily abstracting the α-proton.[4]
Solution: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a good first choice. For particularly sensitive couplings, 2,4,6-collidine offers even better suppression of racemization due to its significant steric bulk, although its basicity is similar to NMM.[4][7]
Table 1: Comparison of Common Bases in Peptide Coupling
Base pKa of Conjugate Acid Steric Hindrance Racemization Risk Triethylamine (TEA) ~10.7 Low High Diisopropylethylamine (DIPEA) ~10.1 Moderate Moderate N-Methylmorpholine (NMM) ~7.4 Moderate Low | 2,4,6-Collidine (TMP) | ~7.4 | High | Very Low[4] |
-
Underlying Cause B: Suboptimal Coupling Reagents Using a carbodiimide coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) alone is highly likely to cause racemization.[4] These reagents form a highly reactive O-acylisourea intermediate that rapidly converts to the problematic oxazolone.
Solution: Always use a racemization-suppressing additive. Adding reagents like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl cyanoglyoxylate-2-oxime (OxymaPure) is essential.[4][7][8] These additives intercept the O-acylisourea to form an active ester that is more stable and less prone to racemization.[4][7] For challenging couplings, consider using pre-formulated uronium/aminium salts (HATU, HBTU) or phosphonium salts (PyBOP), which have these additives built-in or are used in conjunction with them.[7] HOAt and OxymaPure are generally considered superior to HOBt in preventing racemization.[7]
Caption: Optimized workflow for a low-racemization peptide coupling reaction.
-
Underlying Cause C: Elevated Temperature or Prolonged Reaction Time Racemization is a kinetically controlled process. Higher temperatures provide the activation energy needed for proton abstraction, and longer reaction times increase the window of opportunity for this side reaction to occur.[7]
Solution: Perform the coupling at a reduced temperature, starting at 0 °C and allowing it to slowly warm to room temperature.[7] Monitor the reaction closely using a technique like LC-MS. Once the reaction is complete, proceed with the workup immediately to quench the active intermediates and minimize their exposure to basic conditions.
Q2: Can racemization occur during the saponification of the methyl ester on my L-Threonine derivative using LiOH or NaOH?
Yes, this is a potential issue, though often less severe than during peptide coupling. The ester form of an amino acid is more susceptible to racemization under basic conditions than the deprotonated carboxylate form.[9] During saponification, the ester is exposed to the base before it is fully hydrolyzed. This exposure can be sufficient to cause some degree of epimerization via the direct enolization pathway.[9][10][11]
Solutions:
-
Use Milder Conditions: Use the minimum necessary amount of base and the lowest possible temperature to achieve hydrolysis.
-
Alternative C-Terminal Protection: If your synthesis allows, consider using a C-terminal protecting group that can be removed under non-basic conditions. For example, a benzyl ester (OBzl) can be cleaved by catalytic hydrogenation (H₂/Pd), and a tert-butyl ester (OtBu) can be cleaved with acid (e.g., TFA).[12] This completely avoids exposing the chiral center to basic conditions.
Part 3: Analytical Verification: Detecting and Quantifying Racemization
It is impossible to troubleshoot a problem you cannot measure. The accurate determination of the enantiomeric or diastereomeric excess is a critical quality control step.
FAQ: What are the best methods to analyze the chiral purity of my L-Threonine product?
Several analytical techniques can be employed, with Chiral HPLC being the most common and reliable method.[13]
Table 2: Comparison of Analytical Methods for Chiral Purity
| Method | Principle | Sample Prep | Pros | Cons |
|---|---|---|---|---|
| Chiral HPLC | Differential interaction of enantiomers/diastereomers with a Chiral Stationary Phase (CSP).[13] | Minimal; dissolve sample in mobile phase. | Gold standard, highly accurate, direct analysis. | Requires specialized and often expensive chiral columns. |
| Chiral GC-MS | Separation of volatile derivatives on a chiral capillary column.[1] | Derivatization required to increase volatility (e.g., acylation).[13][14] | Very high sensitivity and resolution; provides mass confirmation. | Derivatization adds steps and potential for error. |
| NMR with Chiral Reagents | A chiral shift reagent or solvating agent complexes with the enantiomers, causing their NMR signals to be chemically non-equivalent.[9] | Simple dissolution, but requires very clean sample. | Rapid analysis, no separation needed. | Lower sensitivity, can be difficult to quantify minor isomers, expensive reagents. |
Standard Protocol: Chiral HPLC for Threonine Derivative Analysis
This protocol provides a general starting point for developing a method to separate L-Threonine from its D- and allo-diastereomers.
-
Peptide/Amino Acid Preparation:
-
If analyzing a peptide, it must first be hydrolyzed to its constituent amino acids. This is typically done by heating the peptide in 6N HCl at ~110 °C for 24 hours. Note: The hydrolysis step itself can cause a small amount of racemization, so a control sample of pure L-Threonine should be run under identical hydrolysis conditions to establish a baseline.
-
If analyzing the amino acid ester directly, dissolve the sample in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® or Chiralcel® series) is often effective for amino acid derivatives.[13]
-
Mobile Phase: A typical mobile phase for these columns is a mixture of a non-polar solvent like hexane or heptane with an alcohol modifier like isopropanol or ethanol. A small amount of an acidic or basic additive may be required to improve peak shape.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is standard.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Temperature: Column temperature should be controlled, often at 25 °C.
-
-
Data Analysis:
-
Inject a racemic standard (containing all four stereoisomers, if possible) to determine the retention times and resolution for each peak.
-
Inject your sample and integrate the peak areas for all observed threonine isomers.
-
Calculate the diastereomeric excess (%de) or enantiomeric excess (%ee) based on the peak area ratios.
-
References
-
Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Various Authors. (2017). Racemization in amino acids? ResearchGate. Retrieved from [Link]
- US9598353B2 - Process for the racemization of α-amino acids - Google Patents. (n.d.).
-
McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry. Retrieved from [Link]
-
Various Authors. (2024). Base catalyzed racemization of amino acid derivatives. ResearchGate. Retrieved from [Link]
-
Method for the racemization of optically active amino acids. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]
-
Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. (1993). PubMed. Retrieved from [Link]
-
Mechanism of the racemization of amino acids. Kinetics of racemization of arylglycines. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]
-
Reddit user discussion on racemization during saponification. (2021). Reddit. Retrieved from [Link]
-
Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it. (1993). PubMed. Retrieved from [Link]
-
Bioavailability of acetylated derivatives of methionine, threonine, and lysine. (1985). PubMed. Retrieved from [Link]
-
Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography. (2019). National Institutes of Health. Retrieved from [Link]
-
l-Threonine-catalysed asymmetric α-hydroxymethylation of cyclohexanone: application to the synthesis of pharmaceutical compounds and natural products. (2009). ResearchGate. Retrieved from [Link]
-
Chirality Effects in Peptide Assembly Structures. (2021). Frontiers in Chemistry. Retrieved from [Link]
-
Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids. (2013). National Institutes of Health. Retrieved from [Link]
-
Chirality Effects in Peptide Assembly Structures. (2021). National Institutes of Health. Retrieved from [Link]
-
Protein chemical synthesis by serine and threonine ligation. (2013). National Institutes of Health. Retrieved from [Link]
-
Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. (2023). Creation.com. Retrieved from [Link]
-
Protecting Groups in Peptide Synthesis. (2019). ResearchGate. Retrieved from [Link]
-
Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. (2020). Organic Chemistry Frontiers. Retrieved from [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). National Institutes of Health. Retrieved from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
- JPS5484522A - Racemization of optically active amino acid ester - Google Patents. (n.d.).
-
Racemization of aspartic acid and phenylalanine in the sweetener aspartame at 100 degrees C. (1984). PubMed. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Chirality Effects in Peptide Assembly Structures [frontiersin.org]
- 3. Chirality Effects in Peptide Assembly Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. creation.com [creation.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. reddit.com [reddit.com]
- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 13. benchchem.com [benchchem.com]
- 14. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Boc Deprotection of Threonine Methyl Ester
Welcome to the technical support center for the removal of the tert-butoxycarbonyl (Boc) protecting group from threonine methyl ester (Boc-Thr-OMe). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this crucial synthetic step. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during the deprotection of Boc-Thr-OMe. The solutions provided are based on established chemical principles and field-proven insights.
Problem 1: Incomplete or Slow Deprotection
Symptoms:
-
TLC or HPLC analysis shows a significant amount of starting material (Boc-Thr-OMe) remaining after the expected reaction time.
-
The reaction appears sluggish or has stalled.
Possible Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Insufficient Acid Strength or Concentration | Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM, or switch from 1M HCl to 4M HCl in dioxane).[1] | The deprotection of the Boc group is an acid-catalyzed reaction. The rate of cleavage has been shown to have a second-order dependence on the acid concentration.[2] A higher concentration of acid will increase the rate of protonation of the carbamate, facilitating the removal of the Boc group.[3][4] |
| Presence of Water in the Reaction Mixture | Ensure all solvents and reagents are anhydrous. Use freshly distilled solvents and sealed bottles of reagents. | Water can compete with the carbamate for the proton from the acid, reducing the effective acidity of the medium and slowing down the deprotection. |
| Inadequate Reaction Time | Increase the reaction time and monitor the progress closely by TLC or HPLC at regular intervals. | While many Boc deprotections are rapid, substrate-specific effects or suboptimal conditions can necessitate longer reaction times for complete conversion.[1] |
| Low Reaction Temperature | Allow the reaction to proceed at room temperature. Gentle warming (e.g., to 30-40 °C) can be attempted cautiously, but monitor for side reactions. | Increasing the temperature provides the necessary activation energy for the reaction to proceed to completion. However, excessive heat can lead to degradation of the product or side reactions. |
Problem 2: Formation of Side Products
Symptoms:
-
TLC or HPLC/LC-MS analysis shows the presence of unexpected spots or peaks in addition to the starting material and desired product.
-
The isolated product has a lower than expected purity.
Possible Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| tert-Butylation of the Product or Solvent | Add a scavenger such as anisole or thioanisole to the reaction mixture.[2][5] | The deprotection mechanism generates a reactive tert-butyl cation.[2][3][4] This electrophile can be trapped by nucleophiles present in the reaction, including the deprotected amine or even the solvent. Scavengers are electron-rich aromatic compounds that readily react with the tert-butyl cation, preventing it from reacting with your desired product. |
| Ester Hydrolysis | Use anhydrous acidic conditions. Avoid aqueous work-ups if the methyl ester is sensitive to hydrolysis under the work-up conditions.[6] Consider using milder deprotection methods if ester cleavage persists.[7] | The methyl ester can be susceptible to hydrolysis, especially in the presence of strong acids and water. Ensuring anhydrous conditions throughout the reaction and work-up minimizes this side reaction. |
| Diketopiperazine Formation | Use the deprotected amino acid ester immediately in the next step without prolonged storage or purification.[8] | Deprotected amino acid esters, particularly dipeptide esters, can undergo intramolecular cyclization to form diketopiperazines, especially under neutral or basic conditions. |
Problem 3: Difficult Work-up and Isolation
Symptoms:
-
The product is difficult to extract from the aqueous phase during work-up.
-
The isolated product is an oil or a sticky solid that is difficult to handle.
-
The product is contaminated with inorganic salts.
Possible Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| High Water Solubility of the Product | After quenching the reaction, evaporate the solvent completely. If the product is the hydrochloride salt, it can often be precipitated by adding a non-polar solvent like diethyl ether.[9] Alternatively, use a solid-phase extraction (SPE) cartridge or an ion-exchange resin to isolate the product.[6] | Threonine methyl ester hydrochloride is a salt and can have significant water solubility. Avoiding an aqueous work-up by direct precipitation can be an effective isolation strategy. |
| Residual Acid | After the initial evaporation, co-evaporate the residue with a non-polar solvent like toluene or cyclohexane multiple times to azeotropically remove residual TFA.[6] | Trifluoroacetic acid has a relatively high boiling point and can be difficult to remove completely by simple evaporation. |
| Formation of an Emulsion during Extraction | Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Centrifugation can also be effective. | Emulsions are often stabilized by the presence of both polar and non-polar components. Increasing the ionic strength of the aqueous phase can help to break the emulsion. |
Frequently Asked Questions (FAQs)
Q1: Which acidic reagent is better for Boc deprotection of threonine methyl ester: TFA or HCl?
Both trifluoroacetic acid (TFA) and hydrogen chloride (HCl) are commonly used and effective for Boc deprotection.[10][11] The choice often depends on the specific requirements of your synthesis:
| Reagent | Advantages | Disadvantages |
| TFA in DCM | - Fast and efficient.[3] - Easy to perform as a solution. - Volatile, making it relatively easy to remove. | - Can be harsh and may cleave other acid-sensitive protecting groups. - Can be difficult to remove completely, sometimes requiring azeotropic distillation.[6] |
| HCl in Dioxane/Methanol/Ethyl Acetate | - Often considered milder than neat TFA.[11] - The product is directly obtained as the hydrochloride salt, which is often a stable, crystalline solid.[9][12] - Can be more selective in the presence of other acid-labile groups.[11] | - Preparation of anhydrous HCl solutions can be cumbersome.[6] - Dioxane is a peroxide-forming solvent and should be handled with care. |
Expert Insight: For substrates with other acid-sensitive groups, 4M HCl in dioxane is often a good starting point due to its milder nature.[11] If speed and simplicity are the priority and the substrate is robust, a 20-50% solution of TFA in dichloromethane (DCM) is a reliable choice.[13]
Q2: How can I monitor the progress of the deprotection reaction?
The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[14]
-
TLC: This is a quick and convenient method. The deprotected product (threonine methyl ester hydrochloride) is more polar than the Boc-protected starting material and will have a lower Rf value. Staining the TLC plate with ninhydrin is an effective way to visualize the product, as it will stain the primary amine of the deprotected product but not the Boc-protected amine.[14]
-
HPLC/LC-MS: This provides a more quantitative assessment of the reaction progress, allowing you to determine the percentage of starting material remaining and the purity of the product.[14]
Q3: Do I need to neutralize the product after deprotection?
This depends on the next step in your synthesis.
-
If the next step is a coupling reaction (e.g., peptide bond formation): Yes, you will need to neutralize the hydrochloride or trifluoroacetate salt to generate the free amine. This is typically done in situ by adding a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) to the reaction mixture.[15]
-
If the deprotected product is the final product: You can isolate it as the stable salt (hydrochloride or trifluoroacetate).[8] If the free amine is required, a basic work-up with a mild base like sodium bicarbonate can be performed, provided the product is stable under these conditions.[9]
Q4: Can I perform the deprotection at elevated temperatures to speed up the reaction?
While gentle heating can sometimes be used to drive a sluggish reaction to completion, it should be done with caution. Elevated temperatures can increase the rate of side reactions, such as ester hydrolysis or degradation of the amino acid. It is generally recommended to perform Boc deprotections at room temperature unless necessary.[3]
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol outlines a standard procedure for the TFA-mediated deprotection of Boc-Thr-OMe.
Materials:
-
Boc-L-threonine methyl ester
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the Boc-protected threonine methyl ester (1 eq.) in anhydrous DCM (approx. 0.1-0.2 M concentration).
-
To the stirred solution, add TFA (5-10 eq.). A common ratio is 1:1 TFA:DCM.[9]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[14]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For work-up to obtain the free amine, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected threonine methyl ester.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method provides the product as a stable hydrochloride salt.
Reagents and Materials:
-
Boc-L-threonine methyl ester
-
4M HCl in 1,4-dioxane
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected threonine methyl ester (1 eq.) in a minimal amount of a suitable solvent, or suspend it directly in the 4M HCl in 1,4-dioxane solution.
-
Stir the mixture at room temperature for 1 to 4 hours.[9]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with diethyl ether.
-
Alternatively, the solvent can be removed under vacuum to yield the threonine methyl ester hydrochloride salt.[9][11]
Visualizations
Caption: Acid-catalyzed mechanism for the removal of a Boc protecting group.
Caption: A logical workflow for troubleshooting common Boc deprotection issues.
References
-
BOC Deprotection. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health (NIH). Retrieved from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd.. Retrieved from [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? (2013). ResearchGate. Retrieved from [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. (n.d.). Reddit. Retrieved from [Link]
-
Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
How can we do the deprotection of boc-amino acids using hcl? (2016). ResearchGate. Retrieved from [Link]
-
Amino Acids and Peptides. XIV.1, 2) Synthesis and Biological Activity of Three S-Peptide Analogues of Bovine Pancreatic Ribonuc. (n.d.). J-STAGE. Retrieved from [Link]
- Process for purification of threonine. (1962). Google Patents.
-
Synthesis of threonine methyl ester HCl. (n.d.). PrepChem.com. Retrieved from [Link]
-
Boc deprotection conditions tested. (n.d.). ResearchGate. Retrieved from [Link]
-
What is the alternate process for preparing ester hydrochloride? (2012). ResearchGate. Retrieved from [Link]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Removal of Boc protecting group as workup? (n.d.). Reddit. Retrieved from [Link]
Sources
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- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. BOC Protection and Deprotection [bzchemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing N-Acylation of L-Threonine Methyl Ester
Welcome to the Technical Support Center for the N-acylation of L-Threonine Methyl Ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. As Senior Application Scientists, we aim to provide not only solutions but also the underlying scientific reasoning to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the N-acylation of L-Threonine methyl ester?
The main challenge stems from the presence of a secondary hydroxyl group on the β-carbon of the threonine side chain. This hydroxyl group is a competing nucleophile and can undergo O-acylation, leading to the formation of an undesired ester byproduct.[1][2] Additionally, the steric hindrance around the α-amino group can sometimes slow down the reaction kinetics compared to less hindered amino acids.[1][3]
Q2: Is it necessary to protect the side-chain hydroxyl group of L-Threonine methyl ester before N-acylation?
While not always mandatory, protecting the hydroxyl group is highly recommended to prevent O-acylation and ensure the chemoselectivity of the reaction.[1][3] The choice of protecting group depends on the overall synthetic strategy and the deprotection conditions required for subsequent steps.
-
For Fmoc-based synthesis: A tert-butyl (tBu) group is a common choice due to its stability in the basic conditions used for Fmoc deprotection and its easy removal with strong acids like trifluoroacetic acid (TFA).[3][4]
-
For Boc-based synthesis: A benzyl (Bzl) group is often employed as it is stable to the acidic conditions used for Boc deprotection and can be removed by hydrogenolysis.[4]
Q3: What are the most common acylating agents for this reaction?
Acyl halides (e.g., acetyl chloride, benzoyl chloride) and acid anhydrides (e.g., acetic anhydride) are the most frequently used and reactive acylating agents.[5] Carboxylic acids can also be used, but they typically require activation with a coupling reagent such as DCC, EDC, or HATU.[5]
Q4: Why is a base necessary when using acyl halides or anhydrides?
The N-acylation reaction using acyl halides or anhydrides generates an acid byproduct (e.g., HCl). A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to neutralize this acid.[5] Without a base, the acid would protonate the amino group of the L-Threonine methyl ester, rendering it non-nucleophilic and halting the reaction.[5]
Q5: Can racemization occur during the N-acylation of L-Threonine methyl ester?
Yes, racemization at the α-carbon is a potential side reaction, especially under harsh basic conditions or with prolonged reaction times.[3] To minimize this risk, it is advisable to use milder bases and maintain lower reaction temperatures.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the N-acylation of L-Threonine methyl ester.
Issue 1: Low Yield of the Desired N-Acyl Product
A low yield can be attributed to several factors, from incomplete reactions to competing side reactions.
| Potential Cause | Troubleshooting Steps & Explanation |
| Incomplete Reaction | 1. Insufficient Acylating Agent: Ensure at least a stoichiometric amount (1.0-1.2 equivalents) of the acylating agent is used. A slight excess can help drive the reaction to completion. 2. Low Reaction Temperature: While lower temperatures are good for preventing side reactions, they can also slow down the main reaction. If the reaction is sluggish, consider a modest increase in temperature while carefully monitoring for byproduct formation. 3. Inadequate Mixing: Ensure the reaction mixture is being stirred efficiently to facilitate contact between reactants. |
| O-Acylation Side Reaction | 1. Protect the Hydroxyl Group: As mentioned in the FAQs, protecting the side-chain hydroxyl group is the most effective way to prevent O-acylation.[1] 2. Use a Milder Acylating Agent: If protection is not feasible, consider using a less reactive acylating agent or a coupling reagent that is less prone to promoting O-acylation. 3. Control Stoichiometry: Using a large excess of a highly reactive acylating agent increases the likelihood of O-acylation. |
| Hydrolysis of the Methyl Ester | The methyl ester can be susceptible to hydrolysis, especially in the presence of water and base.[1] Ensure that all reagents and solvents are anhydrous. If some hydrolysis is unavoidable, re-esterification might be necessary.[1] |
Issue 2: Presence of Multiple Spots on TLC or Peaks in LC-MS
The appearance of multiple products indicates the presence of impurities or byproducts.
| Potential Cause | Troubleshooting Steps & Explanation |
| O-Acyl Isomer | As discussed, O-acylation is a common side reaction. This will appear as a distinct spot on TLC, often with a different polarity than the desired N-acyl product. Protecting the hydroxyl group is the best preventative measure.[1] |
| Unreacted Starting Material | If you observe the starting L-Threonine methyl ester, it indicates an incomplete reaction. Refer to the troubleshooting steps for low yield. |
| Di-acylation | While less common, under forcing conditions, it's possible to get acylation on both the nitrogen and oxygen. This can be minimized by using controlled stoichiometry of the acylating agent. |
| Epimerization | The formation of the D-threonine diastereomer can occur.[3] This is often difficult to separate from the desired L-threonine product. Use mild reaction conditions and consider chiral HPLC for analysis. |
| Dehydration (β-elimination) | The β-hydroxyl group can be eliminated under basic conditions, leading to a dehydroamino acid derivative.[3] This is more likely with strong bases and elevated temperatures. |
Workflow for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low yields.
Experimental Protocols
General Protocol for N-Acetylation of L-Threonine Methyl Ester
This protocol describes a standard procedure for the N-acetylation using acetic anhydride.
Materials:
-
L-Threonine methyl ester hydrochloride
-
Acetic anhydride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a solution of L-Threonine methyl ester hydrochloride (1.0 eq.) in anhydrous DCM, add triethylamine (2.2 eq.) at 0 °C under a nitrogen atmosphere.
-
Stir the mixture for 15 minutes at 0 °C.
-
Slowly add acetic anhydride (1.1 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude N-acetyl-L-Threonine methyl ester.
-
Purify the crude product by column chromatography on silica gel.
Reaction Monitoring and Product Characterization
| Technique | Purpose |
| Thin-Layer Chromatography (TLC) | A quick and effective method to qualitatively monitor the disappearance of the starting material and the appearance of the product.[1] |
| High-Performance Liquid Chromatography (HPLC) | Provides quantitative data on the conversion of the starting material and the formation of products and byproducts.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Offers detailed structural information for the final product and can be used to quantify the relative amounts of starting material and product in the reaction mixture.[1] |
| Mass Spectrometry (MS) | Confirms the molecular weight of the desired product and helps in identifying any byproducts. |
Visualizing the N-Acylation Reaction
Caption: General scheme for N-acylation of L-Threonine methyl ester.
References
-
N-Acylethanolamine Acid Amidase (NAAA): Mechanism of Palmitoylethanolamide Hydrolysis Revealed by Mechanistic Simulations | ACS Catalysis - ACS Publications. Available at: [Link]
-
N-Acylation Reactions of Amines - ResearchGate. Available at: [Link]
-
Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications - NIH. Available at: [Link]
-
Concurrent esterification and N-acetylation of amino acids with orthoesters - Sci-Hub. Available at: [Link]
- Synthesis method of D-threonine - CN103450040A - Google Patents.
-
Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities - CHIMIA. Available at: [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters - Semantic Scholar. Available at: [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters - PMC - NIH. Available at: [Link]
-
Methyl esters: an alternative protecting group for the synthesis of O-glycosyl amino acid building blocks | Request PDF - ResearchGate. Available at: [Link]
- Process for purification of threonine - US3059026A - Google Patents.
-
Base- and acid-catalyzed interconversions of O-acyl- and N-acyl- ethanolamines: A cautionary note for lipid analyses - ResearchGate. Available at: [Link]
-
(PDF) N-Acylation in Combinatorial Chemistry - ResearchGate. Available at: [Link]
-
Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Amino Acid-Protecting Groups - SciSpace. Available at: [Link]
-
5 - Organic Syntheses Procedure. Available at: [Link]
-
Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed. Available at: [Link]
-
N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC - PubMed Central. Available at: [Link]
-
Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source. Available at: [Link]
-
Separation and Refining of Amino acids. Available at: [Link]
-
Methyl Esters - Organic Chemistry Portal. Available at: [Link]
-
Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - Chemical Communications (RSC Publishing). Available at: [Link]
-
Protein chemical synthesis by serine and threonine ligation - PNAS. Available at: [Link]
-
Reactions of Amino Acids: Esterification: Videos & Practice Problems - Pearson. Available at: [Link]
-
Protecting group - Wikipedia. Available at: [Link]
-
Threonine - Wikipedia. Available at: [Link]
-
"Synthesis and surfactant properties of N-acylation compounds derived f" by ANDREEA BONDAREV - TÜBİTAK Academic Journals. Available at: [Link]
-
Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
Sources
Technical Support Center: L-Threonine Methyl Ester Hydrochloride
Welcome to the technical support center for L-Threonine methyl ester hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the handling and use of this valuable, yet hygroscopic, chemical intermediate. As a compound frequently employed in peptide synthesis and as a chiral building block, its integrity is paramount to experimental success.[1][2] This document provides field-proven insights and troubleshooting protocols to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the properties and behavior of L-Threonine methyl ester hydrochloride.
Q1: What does "hygroscopic" mean in the context of L-Threonine methyl ester hydrochloride, and why does it happen?
A: The term "hygroscopic" describes a substance's tendency to readily attract and absorb moisture from the surrounding atmosphere.[3][4] L-Threonine methyl ester hydrochloride, being a salt with polar functional groups (hydroxyl, amine hydrochloride, and ester), has a strong affinity for water molecules. This attraction is a fundamental chemical property. When exposed to ambient air, the compound will actively pull water vapor from the air onto its surface, which can lead to a range of physical and chemical changes.[3]
Q2: I just opened my container, and the L-Threonine methyl ester hydrochloride powder is clumpy and looks slightly wet or oily. What happened?
A: This is a classic sign of moisture absorption.[3][5] If the container was not sealed with complete airtightness, or if it was opened in a humid environment, the powder will begin to absorb atmospheric water. This initially causes the fine particles to agglomerate, forming clumps.[3] As it absorbs more water, it can begin to deliquesce, a process where the solid dissolves in the absorbed water, giving it an oily or syrupy appearance.[4][6] This indicates a significant compromise in the material's integrity.
Q3: What are the experimental consequences of using L-Threonine methyl ester hydrochloride that has absorbed water?
A: Using moisture-contaminated L-Threonine methyl ester hydrochloride can lead to several critical experimental failures:
-
Inaccurate Stoichiometry: The measured mass will be artificially high due to the weight of the absorbed water. This leads to using a lower molar quantity of the reagent than calculated, causing incorrect stoichiometric ratios in your reaction, which can result in low yields, incomplete reactions, and complex side-product formation.[7][8]
-
Chemical Degradation: The primary risk is the hydrolysis of the methyl ester back to the carboxylic acid (L-Threonine). This reaction consumes your starting material and introduces a significant impurity into the reaction mixture, complicating both the reaction and the subsequent purification process.
-
Reduced Solubility and Reactivity: The physical state of the clumped or oily material can make it difficult to handle and dissolve uniformly, leading to inconsistent reaction kinetics and reproducibility issues.
Q4: What is the correct way to store L-Threonine methyl ester hydrochloride?
A: Proper storage is the first line of defense. Upon receipt, the manufacturer's sealed container should be stored at the recommended temperature, typically -20°C, to minimize degradation.[9]
Once opened, the risk of moisture contamination increases dramatically. The container should be tightly resealed immediately after use. For optimal protection, store the opened container inside a desiccator with an active drying agent (e.g., silica gel, calcium chloride) or, for the highest level of protection, inside a nitrogen-purged glove box.[4][10][11]
| Storage Method | Environment | Best For | Key Considerations |
| Manufacturer's Sealed Bottle | Inert atmosphere, sealed | Long-term storage of new material | Store at recommended temperature (-20°C)[9] |
| Opened Bottle (Resealed) | Ambient air (in bottle) | Very short-term, infrequent use | High risk of moisture ingress with each opening. Use Parafilm® for a better seal. |
| In a Desiccator | Dry, static air | Routine, frequent use | Ensure desiccant is active (e.g., blue silica gel, not pink).[4] Allows equilibration to room temperature before weighing. |
| In a Glove Box | Inert atmosphere (N₂ or Ar) | High-purity applications; aliquoting | The gold standard for preventing moisture and oxygen exposure.[10][12] |
| In a Freezer (-20°C) | Low temperature | Post-opening long-term storage | Crucial: Always allow the container to warm to room temperature before opening to prevent condensation on the cold powder. |
Troubleshooting Guide: From Weighing to Reaction
This guide provides solutions to specific problems encountered during the experimental workflow.
Problem 1: My sample gains weight on the analytical balance, making accurate measurement impossible.
-
Symptoms: The reading on the balance continuously increases; the powder appears to "melt" or become sticky on the weigh paper.
-
Root Cause: Rapid moisture absorption from the laboratory atmosphere. The higher the humidity, the more pronounced this effect will be.
-
Solutions: The choice of method depends on the equipment available and the accuracy required.
Caption: Decision workflow for handling L-Threonine methyl ester hydrochloride.
This method prevents any contact with atmospheric moisture and is the most reliable.[10][13]
-
Preparation: Ensure all necessary items (spatulas, weigh boats, vials, notebook) are inside the glove box antechamber.
-
Equilibration: Place the sealed container of L-Threonine methyl ester hydrochloride inside the antechamber. Purge the antechamber according to the glove box operating procedure (typically 3-4 vacuum/inert gas cycles).
-
Transfer: Move the container into the main chamber and allow it to equilibrate to the chamber's temperature for 15-20 minutes.
-
Weighing: Tare your receiving vessel (e.g., a vial or reaction flask) on the balance inside the glove box. Carefully transfer the desired amount of powder and record the stable mass.
-
Sealing: Securely cap both the receiving vessel and the main stock bottle before removing them from the glove box.
This method minimizes exposure time and is a practical alternative when a glove box is unavailable.[7][14]
-
Preparation: Have your reaction flask (with a stir bar, if needed) and a stopper or septum ready next to the balance.
-
Tare Flask: Place the capped/stoppered reaction flask on the balance and tare it.
-
Work Swiftly: Remove the flask from the balance. Briefly open the L-Threonine methyl ester hydrochloride container, use a clean spatula to quickly add an approximate amount of the powder to the flask, and immediately re-cap both the flask and the stock bottle. The entire operation should take less than 10-15 seconds.
-
Reweigh: Place the capped flask back on the balance. The displayed mass is the accurate weight of the transferred compound.
-
Solvent Addition: If the next step is dissolution, add the solvent to the flask immediately to protect the compound.
This is the most accurate method for measuring very small quantities, as it bypasses the challenges of weighing milligram amounts of a hygroscopic solid.[14][15]
-
Weigh a Larger Quantity: Using either Protocol 1 or 2, accurately weigh a larger, more manageable amount of the compound (e.g., 169.6 mg) into a volumetric flask.
-
Dissolve and Dilute: Immediately dissolve the solid in a precise volume of a suitable anhydrous solvent (in which the compound is stable) to create a stock solution of a known concentration (e.g., 169.6 mg in 10.0 mL of dry methanol gives a 0.1 M solution).
-
Dispense by Volume: Use calibrated syringes or pipettes to dispense the required molar amount of the reagent for your reaction.
-
Storage: Store the stock solution under an inert atmosphere (e.g., in a septa-sealed flask under argon) and at an appropriate temperature to maintain its stability.
Problem 2: My reaction has low/inconsistent yields or generates unexpected byproducts.
-
Symptoms: Repetitions of the same reaction give different results; NMR or LC-MS analysis shows the presence of L-Threonine or other impurities in the crude product.
-
Root Cause Analysis: This is often a direct consequence of using compromised starting material. The two main culprits are incorrect stoichiometry due to unaccounted-for water weight and the presence of hydrolyzed starting material (L-Threonine), which may be unreactive or react differently under the reaction conditions.
Caption: Consequences of moisture absorption on experimental outcomes.
-
Solutions & Preventative Measures:
-
Verify Purity Before Use: If you suspect contamination, run a quick purity check. A simple ¹H NMR in a deuterated solvent (like DMSO-d₆) can help. Compare the spectrum to a reference to check for the presence of L-Threonine and the integrity of the methyl ester.
-
Use a Fresh Batch: If purity is compromised, it is almost always more efficient and reliable to discard the suspect material and start with a fresh, unopened bottle.
-
Consider Re-drying (with extreme caution): For non-critical applications, you can attempt to dry a small amount of the material under high vacuum for several hours. However, this may not remove all bound water and carries a risk of decomposition if excessive heat is applied.[5] This is generally not recommended for sensitive, quantitative reactions.
-
References
-
AAPPTec, LLC. (n.d.). Safety Data Sheet: H-Thr-OMe HCl. Retrieved from [Link]
-
Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]
-
RayPCB. (n.d.). Effective Ways of Moisture Sensitive Device Storage and Handling. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Weighing Reactants and Reagents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing. Retrieved from [Link]
-
Labcompare. (2023). The Do's and Don'ts of Laboratory Balances. Retrieved from [Link]
-
Chromatography Forum. (2008). How to weigh a higroscopic substance. Retrieved from [Link]
-
Tanimori, S., et al. (2021). Absolute Purity Determination of a Hygroscopic Substance, Indocyanine Green, Using Quantitative NMR (qNMR). Chemical and Pharmaceutical Bulletin, 69(1), 81-86. Retrieved from [Link]
-
Tanimori, S., et al. (2021). Absolute Purity Determination of a Hygroscopic Substance, Indocyanine Green, Using Quantitative NMR (qNMR). J-Stage, 69(1), 81-86. Retrieved from [Link]
-
Inokuchi, T., et al. (2021). Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis for the Standardization of Quantitative Reagents in the Japanese Pharmacopoeia (Part 2). J-Stage, 69(1), 87-94. Retrieved from [Link]
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]
-
NurdRage. (2009). How to make a Desiccator Bag for Drying Chemicals. Retrieved from [Link]
-
Alltemated. (n.d.). A Practical Guide to MSL: Handling and Storing Sensitive Components. Retrieved from [Link]
-
Scribd. (n.d.). Handling of Hygroscopic Products System-Technik. Retrieved from [Link]
-
Reddit. (2017). How do you guys prepare solutions of hygroscopic chemicals? Retrieved from [Link]
-
Tereshchenko, A. G. (n.d.). Hygroscopic Gravimetric Quantitative Chemical Analysis. OMICS International. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]
-
Asaclean® Purging Compounds. (n.d.). 5 Tips to Help Process Dry Hygroscopic Resins. Retrieved from [Link]
-
Aicello. (2024). 7 Ways to Protect Your Products from Moisture Damage. Retrieved from [Link]
-
Sciencemadness.org. (2007). drying the water out of hygroscopic crystals. Retrieved from [Link]
-
ResearchGate. (2016). Can someone help guide to research on stabilizing hygroscopic compounds? Retrieved from [Link]
-
ResearchGate. (2021). Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis... Retrieved from [Link]
- Google Patents. (n.d.). US3972128A - Process for drying hygroscopic materials.
-
Mojtahedi, M. M., et al. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. National Institutes of Health. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Drying Organic Solutions. Retrieved from [Link]
-
DocSchube. (2021). Hygroscopic Compounds. Retrieved from [Link]
-
ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical Synthesis of AJ-024. Retrieved from [Link]
-
Han, L. S., et al. (n.d.). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. Retrieved from [Link]
-
National Institutes of Health. (2019). The use of hydrophobic amino acids in protecting spray dried trehalose formulations against moisture-induced changes. Retrieved from [Link]
-
ResearchGate. (n.d.). The use of hydrophobic amino acids in protecting spray dried trehalose formulations... Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. Retrieved from [Link]
-
National Institutes of Health. (2015). Ester-Mediated Amide Bond Formation Driven by Wet–Dry Cycles... Retrieved from [Link]
Sources
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- 9. L-Threonine methyl ester hydrochloride, 98% | Fisher Scientific [fishersci.ca]
- 10. molan.wdfiles.com [molan.wdfiles.com]
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- 15. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Characterization of Impurities in (2S,3R)-methyl 2-amino-3-hydroxybutanoate
Welcome to the technical support center for the analysis of (2S,3R)-methyl 2-amino-3-hydroxybutanoate (Methyl L-threoninate). This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of impurity characterization for this critical chiral building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address specific challenges encountered during experimental work.
I. Understanding the Impurity Landscape
The purity of this compound is paramount, particularly when it is used as a starting material in the synthesis of pharmaceuticals. Impurities can arise from various sources, including the starting materials, the synthesis process itself, and degradation upon storage. A thorough understanding of these potential impurities is the first step in developing robust analytical methods for their control.
Diagram: Sources of Impurities
Caption: Potential sources of impurities in this compound.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a sample of this compound?
A1: The impurity profile can be broadly categorized into three groups:
-
Process-Related Impurities: These originate from the manufacturing process.
-
Starting Material Carryover: The most common is unreacted L-Threonine . Other amino acids present in the L-Threonine source material, such as serine, glycine, and valine , may also be present.[1]
-
Stereoisomers: Due to the two chiral centers in threonine, three other stereoisomers can be present:
-
(2R,3S)-methyl 2-amino-3-hydroxybutanoate (D-threonine methyl ester)
-
(2S,3S)-methyl 2-amino-3-hydroxybutanoate (L-allo-threonine methyl ester)
-
(2R,3R)-methyl 2-amino-3-hydroxybutanoate (D-allo-threonine methyl ester) [2] The presence of these depends on the stereochemical purity of the starting L-Threonine and the potential for epimerization during synthesis.
-
-
By-products: The esterification reaction, typically acid-catalyzed, can lead to by-products such as di-peptides or other condensation products, although these are generally at low levels.
-
-
Degradation Products: These form due to the instability of the molecule under certain conditions.
-
Hydrolysis Product: The primary degradation product is (2S,3R)-2-amino-3-hydroxybutanoic acid (L-Threonine) , formed by the hydrolysis of the methyl ester.[3] This is accelerated by the presence of moisture and acidic or basic conditions.
-
Oxidation Products: The secondary alcohol and amino groups are susceptible to oxidation, which can lead to the formation of corresponding ketones or other related substances.[3]
-
-
Residual Solvents and Reagents: Methanol from the esterification process is a common residual solvent. Catalysts, such as sulfuric or hydrochloric acid, may also be present in trace amounts.
Table 1: Common Impurities and Their Typical Origin
| Impurity Name | IUPAC Name | CAS Number | Origin |
| L-Threonine | (2S,3R)-2-amino-3-hydroxybutanoic acid | 72-19-5 | Starting Material, Degradation |
| D-Threonine methyl ester | (2R,3S)-methyl 2-amino-3-hydroxybutanoate | 53199-79-8 | Starting Material Impurity |
| L-allo-Threonine methyl ester | (2S,3S)-methyl 2-amino-3-hydroxybutanoate | 73496-52-7 | Starting Material Impurity |
| Glycine | 2-aminoacetic acid | 56-40-6 | Starting Material Impurity |
| Serine | (S)-2-amino-3-hydroxypropanoic acid | 56-45-1 | Starting Material Impurity |
| Valine | (S)-2-amino-3-methylbutanoic acid | 72-18-4 | Starting Material Impurity |
Q2: Which analytical techniques are most suitable for impurity profiling of this compound?
A2: A multi-technique approach is often necessary for comprehensive characterization.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique.
-
Reversed-Phase HPLC (RP-HPLC) with UV or Mass Spectrometric (MS) detection is ideal for separating the parent compound from less polar and more polar impurities, including the L-Threonine degradation product.
-
Chiral HPLC is essential for separating the stereoisomeric impurities.[4] Columns with macrocyclic glycopeptide-based chiral stationary phases (CSPs), like teicoplanin, are particularly effective for underivatized amino acids and their esters.[4]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is suitable for identifying and quantifying volatile impurities, such as residual solvents (e.g., methanol). Derivatization may be required to analyze the non-volatile components.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the identification of unknown impurities.[5] It provides molecular weight information, which is a critical piece of the puzzle in structure elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the definitive structural elucidation of unknown impurities that have been isolated, for instance, by preparative HPLC.
Q3: How do I perform a forced degradation study for this compound?
A3: Forced degradation studies, or stress testing, are crucial for identifying potential degradation products and developing stability-indicating analytical methods.[3] The goal is to achieve a target degradation of 5-20%.[6]
Protocol: Forced Degradation Study
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., water or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution. Heat at 60-80°C for several hours, taking samples at various time points.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution. Keep at room temperature, sampling at different intervals. Basic hydrolysis is often much faster than acidic hydrolysis for esters.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the stock solution and keep it at room temperature for up to 24 hours.
-
Thermal Degradation: Store the solid material and the stock solution at an elevated temperature (e.g., 80°C) for several days.
-
Photolytic Degradation: Expose the solid material and the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
-
Sample Analysis: Analyze the stressed samples, along with a control sample (unstressed), by a suitable stability-indicating HPLC method. The method should be able to separate the main peak from all degradation products.
III. Troubleshooting Guide
Diagram: HPLC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC issues.
Scenario 1: Unexpected Peaks in Reversed-Phase HPLC
-
Q: I see an unexpected peak in my RP-HPLC chromatogram that is not present in my standard. What should I do first?
-
A: First, inject a blank (your mobile phase or sample solvent). If the peak is present in the blank, it's a "ghost peak" originating from contamination in your mobile phase, HPLC system, or sample vials.[3][4] If the peak is not in the blank, it is likely an impurity or a degradation product in your sample.
-
-
Q: My blank injection is clean, but I have an early eluting peak that I suspect is L-Threonine. How can I confirm this?
-
A: The most straightforward way is to spike your sample with a known L-Threonine standard. If the peak area of the suspected peak increases proportionally, it confirms its identity. Alternatively, you can collect the fraction corresponding to the peak and analyze it by LC-MS to confirm its molecular weight.
-
-
Q: I have a late-eluting, broad peak in my chromatogram. What could it be?
-
A: This could be a "wraparound peak" from a previous injection, especially if you are running an isocratic method.[3] This happens when a compound is strongly retained and does not elute within the run time of one injection, appearing in the next. To test this, extend the run time of your analysis. If the peak appears at a later time, you've found the issue. A gradient elution with a final high-organic wash step is often the best solution to prevent this.
-
Scenario 2: Issues with Chiral HPLC Separation
-
Q: I am trying to separate the stereoisomers, but I am seeing peak splitting or shoulders on my main peak. What is the cause?
-
A: Peak splitting in chiral chromatography can have several causes:
-
Column Overload: You may be injecting too much sample. Try diluting your sample and injecting a smaller volume.
-
Sample Solvent Effects: The solvent your sample is dissolved in might be too strong compared to the mobile phase, causing distortion as the sample enters the column. Whenever possible, dissolve your sample in the mobile phase.[5]
-
Column Contamination or Damage: A blocked frit or a void at the head of the column can disrupt the sample band, leading to split peaks.[5] This would typically affect all peaks in the chromatogram.
-
Co-elution: It's possible you are not just seeing the main peak but also a closely eluting stereoisomer. If you suspect this, try adjusting the mobile phase composition (e.g., the percentage of organic modifier or the type and concentration of additives) to improve resolution.[5]
-
-
-
Q: My chiral column is losing resolution after multiple injections. How can I restore its performance?
-
A: Loss of performance can be due to the accumulation of strongly retained contaminants on the column. You should follow the manufacturer's guidelines for column washing and regeneration. For polysaccharide-based columns, this may involve flushing with a series of stronger, non-standard solvents.[7] Regular flushing with a strong solvent at the end of each sequence can help prolong column lifetime.
-
IV. Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
This method is designed to separate this compound from its primary degradation product, L-Threonine.
-
HPLC System: Standard HPLC with UV or MS detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 50% B
-
20-25 min: 50% B
-
25-26 min: 50% to 5% B
-
26-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm or MS detection.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in Mobile Phase A to a concentration of approximately 0.5 mg/mL.
Protocol 2: Chiral HPLC Method for Stereoisomers
This method is designed to separate the four potential stereoisomers of methyl 2-amino-3-hydroxybutanoate.
-
HPLC System: Standard HPLC with UV detector.
-
Column: Macrocyclic glycopeptide-based CSP (e.g., Astec CHIROBIOTIC T, 25 cm x 4.6 mm I.D.).
-
Mobile Phase: A mixture of methanol and water with 0.1% formic acid. The exact ratio of methanol to water should be optimized to achieve the best resolution (a starting point could be 80:20 methanol:water).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
V. References
-
A Comparative Guide to the Chiral Separation of DL-Threonine Methyl Ester Hydrochloride Enantiomers. (n.d.). Benchchem. Retrieved from
-
Stability and Storage of DL-Threonine Methyl Ester Hydrochloride: An In-depth Technical Guide. (n.d.). Benchchem. Retrieved from
-
HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich. Retrieved from
-
Troubleshooting Ghost Peak Problems in HPLC Systems. (2025, January 21). uHPLCs. Retrieved from
-
Threonine Impurities and Related Compound. (n.d.). Veeprho. Retrieved from
-
Video Notes LC Troubleshooting Series Ghost Peaks. (n.d.). Agilent Technologies. Retrieved from
-
HPLC Troubleshooting Guide. (n.d.). Scion Instruments. Retrieved from
-
Peak Splitting in HPLC: Causes and Solutions. (n.d.). Separation Science. Retrieved from
-
Buy (S)-Methyl 2-amino-3-hydroxy-3-methylbutanoate (EVT-15334240). (n.d.). EvitaChem. Retrieved from
-
Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S). (n.d.). Google Patents. Retrieved from
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). OMICS International. Retrieved from
-
Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. (2021, March 14). Daicel Chiral Technologies. Retrieved from
-
I'm facing a problem with peak splitting and broadening amino acid analysis by HPLC Zorbax AAA C-18 column. Can anyone help me? (2015, September 24). ResearchGate. Retrieved from
-
The Stereochemical Landscape of DL-Threonine Methyl Ester Hydrochloride: An In-depth Technical Guide. (n.d.). Benchchem. Retrieved from
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from
-
Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (n.d.). Sigma-Aldrich. Retrieved from
-
Amino acid analysis for pharmacopoeial purposes. (2016). Talanta, 154, 150-163. Retrieved from
Sources
Technical Support Center: Scaling Up (2S,3R)-Methyl 2-Amino-3-Hydroxybutanoate Synthesis
Introduction
(2S,3R)-Methyl 2-amino-3-hydroxybutanoate, the methyl ester of the essential amino acid L-threonine, is a critical chiral building block in the pharmaceutical and fine chemical industries.[1][2] Its utility lies in its enhanced solubility in organic solvents and the protection of the carboxyl group, which facilitates its use in complex multi-step syntheses, particularly peptide coupling reactions.[3][4] While the laboratory-scale synthesis via esterification of L-threonine appears straightforward, scaling this process for industrial production presents significant challenges. These challenges often relate to reaction equilibrium, stereochemical integrity, by-product formation, and product isolation.[5][6]
This technical guide serves as a dedicated support resource for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to navigate the complexities of scaling up this important synthesis.
Core Synthesis Pathway: Acid-Catalyzed Esterification
The most common industrial route to this compound is the acid-catalyzed esterification of L-threonine with methanol. This reaction, a type of Fischer esterification, is an equilibrium-limited process.[7] The primary challenge is that amino acids exist as zwitterions, which are less reactive than standard carboxylic acids and often have poor solubility in the alcohol solvent.[6] Strong acid catalysts, such as sulfuric acid (H₂SO₄), hydrogen chloride (HCl) generated in situ from thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl), are required to protonate the carboxylate group, rendering it susceptible to nucleophilic attack by methanol.[8][9]
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems encountered during the scale-up of L-threonine methyl ester synthesis in a practical question-and-answer format.
Question 1: My reaction yield has dropped significantly after moving from a 10g to a 1kg scale. What are the likely causes and solutions?
Answer: A drop in yield upon scale-up is a common issue stemming from several factors related to reaction kinetics, equilibrium, and heat/mass transfer.
-
Cause A: Inefficient Water Removal
-
Explanation: Fischer esterification is a reversible reaction that produces one equivalent of water.[6] In a small-scale flask, the large surface-area-to-volume ratio can allow for sufficient passive evaporation. At the kilogram scale, in a large reactor, water removal becomes inefficient, causing the equilibrium to shift back towards the starting materials, thus lowering the conversion.
-
Solution:
-
Azeotropic Reflux: If using a co-solvent like toluene or cyclohexane, employ a Dean-Stark apparatus to physically sequester the water as it is formed.
-
Excess Reagent: Use a large excess of methanol to drive the equilibrium forward. While effective, this requires recovery of the excess solvent, adding cost and time.
-
Gaseous HCl: Using anhydrous HCl gas as a catalyst instead of sulfuric acid can minimize the introduction of water. The methanol-HCl system is highly effective.[9]
-
-
-
Cause B: Poor Heat Transfer and Temperature Gradients
-
Explanation: The reaction of thionyl chloride or sulfuric acid with methanol is highly exothermic.[8] On a large scale, inefficient stirring and poor heat transfer can create localized hot spots. These hot spots can lead to the degradation of the starting material or product and promote side reactions, such as dehydration or racemization.
-
Solution:
-
Controlled Reagent Addition: Add the acid catalyst slowly and sub-surface to the chilled methanol (<0°C) to manage the exotherm.
-
Reactor Design: Use a jacketed reactor with efficient overhead stirring to ensure homogenous temperature distribution throughout the reaction mass. Monitor the internal temperature, not just the jacket temperature.
-
-
-
Cause C: Incomplete Dissolution of L-Threonine
-
Explanation: The zwitterionic nature of L-threonine makes it sparingly soluble in pure methanol.[6] On a larger scale, inadequate agitation may result in a significant portion of the starting material remaining as a solid slurry, effectively lowering its concentration in the solution and slowing the reaction rate.
-
Solution: Ensure the reactor's stirring mechanism is sufficient to maintain a well-agitated suspension. The formation of the hydrochloride salt during the reaction will gradually increase the solubility of the amino acid.
-
Question 2: I'm observing a significant amount of an impurity identified as a diketopiperazine. How can I prevent its formation?
Answer: The formation of 2,5-diketopiperazines, specifically (3S,6S)-3,6-bis((R)-1-hydroxyethyl)piperazine-2,5-dione, is a classic side reaction in amino ester chemistry.
-
Mechanism of Formation: This side-product arises from the intermolecular condensation of two molecules of the newly formed L-threonine methyl ester. This reaction is particularly favored under neutral or slightly basic conditions and at elevated temperatures, often during work-up or distillation. The amino group of one molecule attacks the ester carbonyl of another, eliminating two molecules of methanol.
-
Prevention Strategies:
-
Maintain Acidic Conditions: The amino group of the product is protonated and non-nucleophilic as the hydrochloride salt. Do not neutralize the reaction mixture until you are ready for extraction or subsequent steps, and if you do, keep the temperature low.
-
Low-Temperature Work-up: After the reaction is complete, concentrate the solvent at the lowest possible temperature (e.g., <40°C) using a rotary evaporator or vacuum distillation. Avoid prolonged heating.
-
Avoid Basic Conditions: If the free amino ester is required, perform the neutralization (e.g., with NaHCO₃ or a tertiary amine) at low temperatures (0-5°C) and use the resulting solution immediately in the next step without isolating the free ester.
-
Question 3: My final product shows evidence of racemization (or epimerization). How can I maintain the stereochemical integrity of the (2S,3R) configuration?
Answer: Maintaining stereochemical purity is paramount. Epimerization can occur at the α-carbon (C2), leading to the formation of the (2R,3R) diastereomer (D-allothreonine methyl ester).
-
Cause: The proton on the α-carbon can be abstracted under harsh conditions, leading to a planar enolate intermediate which can be re-protonated from either face, causing racemization. While less common under standard acidic esterification conditions, it can be promoted by:
-
Excessively Strong Acid/Base Conditions: Prolonged exposure to very harsh conditions can facilitate epimerization.
-
High Temperatures: Increased thermal energy can overcome the activation barrier for proton abstraction.
-
-
Solutions:
-
Control Reaction Temperature: Run the esterification at a moderate temperature (e.g., room temperature to a gentle reflux of 40-50°C) and avoid overheating.[10]
-
Limit Reaction Time: Monitor the reaction closely by TLC or HPLC and stop it once the starting material is consumed. Unnecessarily long reaction times increase the risk of side reactions.
-
Use Milder Reagents: The trimethylchlorosilane (TMSCl) in methanol method is often considered milder than the thionyl chloride method and can sometimes provide better stereochemical control.[8]
-
Chiral Analysis: Routinely analyze your product using a chiral HPLC method to quantify the diastereomeric purity and ensure your process is under control.[11]
-
Troubleshooting Workflow
The following diagram illustrates a decision-making workflow for addressing common issues during scale-up.
Caption: Troubleshooting decision tree for scaling up L-threonine methyl ester synthesis.
Frequently Asked Questions (FAQs)
Q: Which esterification method is best suited for industrial scale?
A: The choice depends on factors like cost, safety, equipment availability, and desired purity. The table below compares the three most common methods.
| Feature | H₂SO₄ (cat.) in Methanol | Thionyl Chloride in Methanol | TMSCl in Methanol |
| Mechanism | Classic Fischer esterification. | In situ generation of HCl gas and methyl sulfite.[8] | In situ generation of HCl gas.[8] |
| Scale-up Pros | Very low cost of catalyst. Simple procedure. | High yielding, often drives reaction to completion. Volatile by-products are easily removed.[10] | Milder conditions, good for sensitive substrates. High yielding. |
| Scale-up Cons | Difficult to remove non-volatile acid catalyst. Can cause charring at high temps. | Corrosive, toxic, moisture-sensitive reagent. Highly exothermic reaction.[8] | Higher reagent cost compared to others. Moisture sensitive. |
| Safety | Corrosive. Handle with care. | HIGH HAZARD. Releases toxic HCl and SO₂ gas. Must be used in a well-ventilated area or closed system with a scrubber. | Releases HCl gas. Corrosive and moisture sensitive. |
| Recommendation | Good for initial trials, but purification can be problematic at scale. | The industrial standard for its efficiency, provided proper engineering and safety controls are in place. | Excellent for high-value products where cost is less of a concern and milder conditions are needed. |
Q: What are the critical safety precautions when handling thionyl chloride (SOCl₂) at a multi-kilogram scale?
A: Thionyl chloride is highly toxic and corrosive. At scale, the risks are magnified.
-
Closed System: All transfers and the reaction itself should be conducted in a closed system to prevent the release of SOCl₂, HCl, and SO₂ vapors.
-
Scrubber: The reactor's off-gas must be directed through a caustic scrubber (e.g., NaOH solution) to neutralize acidic gases before venting.
-
Material Compatibility: Ensure the reactor and transfer lines are made of compatible materials (e.g., glass-lined steel, Hastelloy). Stainless steel can be corroded by HCl.
-
Emergency Preparedness: Have appropriate PPE (respirator with acid gas cartridge, rubber apron, face shield) and emergency response equipment (spill kits, safety showers) readily available.
Q: What analytical techniques are essential for process monitoring and quality control?
A: A robust analytical package is crucial for a successful scale-up.
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) with ninhydrin staining is a quick and effective way to monitor the disappearance of the L-threonine starting material. High-Performance Liquid Chromatography (HPLC) provides more quantitative data on conversion.[11]
-
Purity Analysis: HPLC with UV or ELSD detection is used to determine the purity of the final product and quantify impurities.
-
Stereochemical Integrity: Chiral HPLC is mandatory to confirm the diastereomeric excess and ensure no significant epimerization has occurred.[11]
-
Structural Confirmation: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the final product.
-
Residual Solvent: Gas Chromatography (GC) is used to quantify residual solvents like methanol or ether in the final product.
-
Water Content: Karl Fischer titration is used to determine the water content, which is a critical specification for many applications.
Experimental Protocol: Synthesis via Thionyl Chloride Method (1 mole scale)
This protocol is a representative procedure for the synthesis of this compound hydrochloride.[8][10]
Reagents:
-
L-Threonine: 119.12 g (1.0 mole)
-
Anhydrous Methanol: 1.2 L
-
Thionyl Chloride (SOCl₂): 110 mL (1.5 moles)
-
Diethyl Ether (for crystallization): ~2 L
Procedure:
-
Reactor Setup: Equip a 3 L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a dropping funnel, and a reflux condenser connected to a caustic scrubber.
-
Initial Cooling: Charge the reactor with anhydrous methanol (1.2 L) and begin stirring. Cool the methanol to -10°C to 0°C using the reactor jacket.
-
Thionyl Chloride Addition: Slowly add the thionyl chloride (110 mL) dropwise via the addition funnel over 60-90 minutes. CRITICAL: Maintain the internal temperature below 5°C throughout the addition. The reaction is highly exothermic.
-
L-Threonine Addition: Once the SOCl₂ addition is complete, add the L-Threonine powder (119.12 g) to the cold solution in portions over 15 minutes.
-
Reaction: Remove the cooling and allow the reaction mixture to slowly warm to room temperature. Stir the resulting suspension at 20-25°C for 24 hours. The mixture should become a clear, homogenous solution as the reaction progresses.
-
Reaction Monitoring: Take an aliquot of the reaction mixture, evaporate the solvent, and analyze by TLC (e.g., mobile phase DCM:MeOH:NH₄OH 8:2:0.1, stained with ninhydrin) to confirm the absence of the starting material.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporator) at a bath temperature not exceeding 40°C. This will remove excess methanol and HCl, yielding a thick oil or semi-solid crude product.
-
Purification by Recrystallization:
-
Dissolve the crude residue in a minimal amount of hot methanol (~200-250 mL).
-
Slowly add diethyl ether with stirring until the solution becomes persistently cloudy.
-
Cool the mixture to 0-5°C and allow it to stand for 4-6 hours to complete crystallization.
-
Collect the white crystalline solid by filtration, wash the filter cake with cold diethyl ether (2 x 100 mL), and dry the product under vacuum at 40°C to a constant weight.
-
Expected Outcome: A white crystalline solid (product hydrochloride salt) with a typical yield of 85-95%.
References
- Pearson. (2024).
-
Calvano, C. D., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. [Link]
- Google Patents. (Year N/A). Synthesis of (2S,3R)
- Google Patents. (Year N/A). Synthesis method of D-threonine.
-
Chemistry Stack Exchange. (2019). Selective Esterification of Amino Acid. [Link]
-
OSTI.GOV. (2023). Engineering of increased L-Threonine production in bacteria by combinatorial cloning and machine learning. [Link]
- Google Patents. (Year N/A). L-threonine analysis method and L-threonine dehydrogenase.
-
Zhang, W., et al. (Year N/A). Combined metabolic analyses for the biosynthesis pathway of l-threonine in Escherichia coli. Journal N/A. [Link]
- Google Patents. (Year N/A).
-
Yasmin Trading. (2025). Amino Acid Manufacturing Process: Industrial and Biotech Approaches. [Link]
-
PubChem - NIH. (Year N/A). Methyl 2-amino-3-hydroxybutanoate. [Link]
-
MDPI. (Year N/A). Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. [Link]
-
Chemistry Steps. (Year N/A). Ester Reactions Summary and Practice Problems. [Link]
-
Gu, Y., et al. (Year N/A). High-level production of L-threonine by recombinant Escherichia coli with combined feeding strategies. PubMed Central. [Link]
-
Organic Syntheses. (Year N/A). Butanoic acid, 3-hydroxy-, methyl ester, (R)-. [Link]
-
ACS Omega. (Year N/A). Amino Acid Chirality: Stereospecific Conversion and Physiological Implications. [Link]
-
ResearchGate. (Year N/A). Chemical Synthesis of AJ-024. Reagents: (a) L-threonine methyl ester.... [Link]
- Google Patents. (Year N/A).
-
Calvano, C. D., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. ACS Publications. [Link]
-
Wikipedia. (Year N/A). Threonine. [Link]
-
ResearchGate. (2016). How to do esterification of amino acid?. [Link]
-
Quora. (2025). What are some ways to measure L-threonine quantitatively?. [Link]
-
ResearchGate. (2025). Homologation of L-Threonine to α-epimer β-amino-α, γ-dihydroxy aldehydes and acids via stereoselective reduction of 2-thiazolyl amino ketones. [Link]
-
MDPI. (Year N/A). Efficient Production of L-Threonine by E. coli Using High-Throughput Screening and Multi-Enzyme Complex Engineering. [Link]
-
Yeast Metabolome Database. (Year N/A). L-Threonine (YMDB00214). [Link]
-
PrepChem.com. (Year N/A). Synthesis of threonine methyl ester HCl. [Link]
-
JP-Shuppan. (Year N/A). Official Monographs for Part I / L-Threonine. [Link]
-
ResearchGate. (2025). Industrial Applications of Amino-acids. [Link]
-
PubMed. (Year N/A). Microbial metabolic engineering for L-threonine production. [Link]
-
Organic Syntheses. (Year N/A). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]
-
MDPI. (2025). Microbial Production of l-Threonine Using Metabolically Engineered Escherichia coli. [Link]
-
Organic Syntheses. (Year N/A). Butanoic acid, 3-hydroxy-, ethyl ester, (S)-. [Link]
-
PubMed. (Year N/A). Synthesis of (2R,3S) 3-amino-4-mercapto-2-butanol, a threonine analogue for covalent inhibition of sortases. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. US20060287244A1 - L-Threonine derivatives of high therapeutic index - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. prepchem.com [prepchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the HPLC Analysis of (2S,3R)-Methyl 2-Amino-3-Hydroxybutanoate Purity
In the landscape of pharmaceutical development and manufacturing, the stereochemical purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a critical determinant of safety and efficacy. (2S,3R)-Methyl 2-amino-3-hydroxybutanoate, a derivative of the essential amino acid L-threonine, serves as a vital chiral building block in the synthesis of numerous complex molecules.[1] Consequently, the ability to accurately quantify its purity and resolve it from its stereoisomers and other potential impurities is of paramount importance.
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound. Moving beyond a simple recitation of protocols, we will explore the underlying scientific principles that govern method selection, optimization, and validation, offering field-proven insights for researchers, scientists, and drug development professionals.
The Analytical Challenge: Chirality and Polarity
The primary analytical challenge in assessing the purity of this compound lies in its stereochemistry. As a molecule with two chiral centers, it can exist as four possible stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3S). The (2S,3R) and (2R,3S) pair are enantiomers, as are the (2S,3S) and (2R,3S) pair (allo-threonine derivatives). The relationship between the threonine and allo-threonine forms is diastereomeric. Effective analytical methods must be capable of separating the desired (2S,3R) isomer from its enantiomer and diastereomers.
Furthermore, the molecule's polar nature, stemming from the amino and hydroxyl groups, can present challenges for retention and peak shape in traditional reversed-phase HPLC. Method development often requires careful consideration of column chemistry, mobile phase composition, and potential derivatization strategies to achieve optimal separation.
Comparative Analysis of HPLC Methodologies
The separation of chiral compounds like methyl 2-amino-3-hydroxybutanoate can be approached in two primary ways via HPLC: direct and indirect methods. The direct approach utilizes a chiral stationary phase (CSP) to resolve the enantiomers, while the indirect method involves derivatizing the analyte with a chiral reagent to form diastereomers that can be separated on a standard achiral column.
Direct Chiral HPLC Separation
Direct chiral HPLC is often the preferred method due to its simplicity and the avoidance of potential side reactions and kinetic resolution associated with derivatization.[2] The choice of the chiral stationary phase is critical and is largely an empirical process guided by the structural features of the analyte.[2]
For amino acid derivatives, several types of CSPs have demonstrated utility:
-
Macrocyclic Glycopeptide-Based CSPs: Phases like those based on teicoplanin or vancomycin are known for their broad enantioselectivity for underivatized amino acids and their esters.[1] They offer multiple interaction sites, including hydrogen bonding, ionic, and hydrophobic interactions, which are crucial for resolving chiral molecules.
-
Crown Ether-Based CSPs: These are particularly effective for the separation of primary amines and amino acids. The chiral recognition mechanism involves the complexation of the protonated amino group within the crown ether cavity.
-
Polysaccharide-Based CSPs: Coated or immobilized derivatives of cellulose and amylose are widely used for their versatility in separating a broad range of chiral compounds.[3] The separation mechanism involves the formation of transient diastereomeric complexes between the analyte and the chiral polymer.
Caption: Workflow for Chiral HPLC Analysis.
Reversed-Phase HPLC with Pre-column Derivatization
While direct chiral methods are often preferred, reversed-phase HPLC following pre-column derivatization is a robust and widely used technique for the analysis of amino acids and their derivatives.[4][5] This approach addresses both the lack of a strong chromophore in many amino acids and the challenge of retaining these polar compounds on C18 columns.
Common derivatizing agents include:
-
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[4] This method is rapid and sensitive but does not react with secondary amines.
-
9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to produce stable, fluorescent derivatives.[5][6]
-
Phenyl Isothiocyanate (PITC): Reacts with amino acids to form phenylthiocarbamyl (PTC) derivatives, which are readily detected by UV absorbance.[7]
The choice of derivatizing agent will depend on the specific requirements of the analysis, including sensitivity needs and the potential for interfering impurities.
Caption: Workflow for RP-HPLC with Pre-column Derivatization.
Method Comparison and Performance Data
| Parameter | Direct Chiral HPLC | RP-HPLC with Derivatization | Alternative Methods (e.g., GC-MS) |
| Primary Application | Enantiomeric and diastereomeric purity | Achiral purity, quantification | Orthogonal method for impurity identification |
| Selectivity | High for stereoisomers | High for achiral impurities | High, based on mass-to-charge ratio |
| Sensitivity | Moderate (UV detection) | High (Fluorescence detection) | Very high |
| Sample Preparation | Minimal | Derivatization step required | Derivatization often required to increase volatility[8] |
| Run Time | Typically longer for optimal resolution | Can be optimized for faster runs | Generally longer due to temperature programming |
| Robustness | CSPs can be sensitive to mobile phase changes | Well-established and robust methods available | Robust, but can be complex to operate |
| Validation | Requires specific validation for chiral methods | Standard ICH validation guidelines apply[9][10] | Requires specific validation for GC-MS methods |
Detailed Experimental Protocols
Protocol 1: Direct Chiral HPLC Analysis
This protocol is a representative method for the chiral separation of methyl 2-amino-3-hydroxybutanoate stereoisomers.
1. Instrumentation and Materials:
-
HPLC system with isocratic pump, autosampler, and UV detector.
-
Chiral stationary phase: Macrocyclic glycopeptide-based column (e.g., CHIROBIOTIC™ T).[1]
-
Mobile phase: Methanol/Water mixture. The optimal ratio should be determined empirically. Additives like 0.1% Trifluoroacetic Acid (TFA) and 0.1% Triethylamine (TEA) can be used to improve peak shape and resolution.[1]
-
Sample: this compound dissolved in the mobile phase to a concentration of approximately 1 mg/mL.[1]
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV at 210 nm[1]
-
Column Temperature: 25 °C[1]
-
Injection Volume: 10 µL
3. Procedure:
-
Prepare the mobile phase by mixing the appropriate volumes of methanol, water, and additives.
-
Degas the mobile phase using sonication or vacuum filtration.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and standards.
-
Identify and quantify the peaks corresponding to the different stereoisomers based on their retention times.
Protocol 2: RP-HPLC with OPA/FMOC Derivatization
This protocol outlines a general method for the purity analysis of amino acid esters using automated pre-column derivatization.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, an autosampler capable of automated derivatization, and a fluorescence detector.
-
Reversed-phase column: C18 column (e.g., Agilent ZORBAX Eclipse-AAA).[5]
-
Mobile Phase A: 40 mM Phosphate buffer, pH 7.8.[6]
-
Mobile Phase B: Acetonitrile/Methanol/Water (45/45/10, v/v/v).[6]
-
Derivatization reagents: OPA and FMOC solutions as per instrument manufacturer's instructions.
-
Sample: Dissolved in a suitable diluent (e.g., dilute HCl).
2. Chromatographic Conditions:
-
Gradient Program: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the derivatized amino acid ester.
-
Flow Rate: 2.0 mL/min[6]
-
Column Temperature: 40 °C[6]
-
Detection: Fluorescence detector with appropriate excitation and emission wavelengths for OPA and FMOC derivatives.
3. Procedure:
-
Prepare mobile phases and degas.
-
Set up the autosampler program for automated derivatization and injection.[4]
-
Equilibrate the column with the initial mobile phase conditions.
-
Run the analysis, acquiring data from the fluorescence detector.
-
Process the chromatograms to determine the purity of the main component and quantify any impurities.
Method Validation and Trustworthiness
Any analytical method intended for purity assessment in a regulated environment must be validated according to the International Council for Harmonisation (ICH) guidelines.[10][11] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[11]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
For compendial methods, such as those that may be listed in the United States Pharmacopeia (USP) or European Pharmacopoeia (Ph.Eur.), a full validation may not be required.[12] However, a verification of the method under the actual conditions of use is necessary to demonstrate its suitability.[12]
Alternative and Orthogonal Techniques
While HPLC is the workhorse for purity analysis, it is good practice to employ an orthogonal method to provide a more comprehensive purity profile. Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful tool for identifying and quantifying volatile impurities.[8] For the analysis of threonine and its derivatives, derivatization is typically required to increase their volatility for GC analysis.[13]
Conclusion
The selection of an appropriate HPLC method for the purity analysis of this compound is a critical decision that impacts the quality and safety of the final pharmaceutical product. Direct chiral HPLC offers an elegant solution for resolving stereoisomers, with macrocyclic glycopeptide and polysaccharide-based CSPs being strong candidates. For achiral purity and quantification, reversed-phase HPLC with pre-column derivatization provides a sensitive and robust alternative.
Ultimately, the choice of method will depend on the specific analytical needs, including the required level of sensitivity, the expected impurity profile, and the available instrumentation. A thorough method development and validation process, guided by scientific principles and regulatory expectations, is essential to ensure the generation of reliable and trustworthy data.
References
- A Comparative Guide to the Chiral Separation of DL-Threonine Methyl Ester Hydrochloride - Benchchem. (URL: )
-
Validation of Amino Acid Analysis Methods - ResearchGate. (URL: [Link])
- Official Monographs for Part I / L-Threonine. (URL: )
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Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - NIH. (URL: [Link])
- Validation of an HPLC method for the determin
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Validation of Amino Acid Analysis Methods - Springer Nature Experiments. (URL: [Link])
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HPLC Methods for analysis of Threonine - HELIX Chromatography. (URL: [Link])
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Analysis of Amino Acids by HPLC - Agilent. (URL: [Link])
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Determination of amino acid without derivatization by using HPLC - HILIC column - JOCPR. (URL: [Link])
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What is a cheap and accurate method to analyze the composition of amino acids in a sample? | ResearchGate. (URL: [Link])
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Determination of the optical purity of threonine and hydroxyproline by capillary gas chromatography on a chiral stationary phase - PubMed. (URL: [Link])
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (URL: [Link])
-
EP Chapter 5.26 IMPLEMENTATION OF ANALYTICAL METHODS AND COMPARISON WITH USP - Aschimfarma. (URL: [Link])
-
Showing metabocard for (2S,3R)-3-Hydroxy-2-methylbutanoic acid (HMDB0000351). (URL: [Link])
-
High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids - MDPI. (URL: [Link])
-
Threonine - USP-NF ABSTRACT. (URL: [Link])
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Methyl 2-amino-3-hydroxybutanoate | C5H11NO3 | CID 324007 - PubChem - NIH. (URL: [Link])
-
Chiral HPLC Separations - Phenomenex. (URL: [Link])
-
Chromatographic Studies of Protein-Based Chiral Separations - PMC - NIH. (URL: [Link])
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Playing with Selectivity for Optimal Chiral Separation - LCGC International. (URL: [Link])
-
Comprehensive Suite of Ready-to-Use QC Compendial Methods for Raw Materials - Eurofins. (URL: [Link])
-
Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements | ACS Omega. (URL: [Link])
-
Compendial analytical techniques/test procedures in the United States... - ResearchGate. (URL: [Link])
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Analytical Methods - RSC Publishing. (URL: [Link])
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Butanoic acid, 3-hydroxy-, methyl ester, (R) - Organic Syntheses Procedure. (URL: [Link])
-
Methyl 2-amino-3-hydroxybutanoate hydrochloride - PubChem. (URL: [Link])
-
(R)-methyl 2-amino-3-methylbutanoate | C6H13NO2 | CID 2305648 - PubChem. (URL: [Link])
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A-Comparative-Guide-to-Chiral-HPLC-Methods-for-Separating-Threonine-Methyl-Ester-Stereoisomers
The precise separation of stereoisomers is a critical analytical challenge in the pharmaceutical and biotechnology sectors. Threonine, an essential amino acid with two chiral centers, gives rise to four stereoisomers: L-threonine, D-threonine, L-allothreonine, and D-allothreonine. Their methyl esters are important chiral building blocks in the synthesis of various pharmaceuticals. As individual enantiomers can exhibit markedly different pharmacological and toxicological profiles, robust and efficient analytical methods for their separation and quantification are paramount. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of threonine methyl ester stereoisomers, offering insights into the underlying principles and practical implementation for researchers, scientists, and drug development professionals.
Method 1: Macrocyclic Glycopeptide-Based Chiral Stationary Phase
Macrocyclic glycopeptide-based Chiral Stationary Phases (CSPs), such as those employing teicoplanin, have demonstrated broad enantioselectivity for a wide range of chiral compounds, including underivatized amino acids and their derivatives.[1] The chiral recognition mechanism is multifaceted, involving a combination of hydrogen bonding, dipole-dipole interactions, π-π interactions, and ionic interactions between the analyte and the complex structure of the macrocyclic glycopeptide.[1]
Causality Behind Experimental Choices
The selection of a teicoplanin-based CSP, like CHIROBIOTIC™ T, is predicated on its proven success in resolving enantiomers of polar and ionic compounds. The mobile phase, a mixture of methanol and water, is chosen for its compatibility with the reversed-phase characteristics of the CSP and its ability to solubilize the polar threonine methyl ester. The addition of additives like trifluoroacetic acid (TFA) and triethylamine (TEA) is crucial for improving peak shape and resolution by suppressing unwanted ionic interactions and ensuring consistent ionization of both the analyte and the stationary phase.[2] A flow rate of 1.0 mL/min and a temperature of 25 °C are typical starting points for analytical HPLC, providing a balance between analysis time and separation efficiency. UV detection at 210 nm is suitable for analytes like amino acid esters that lack a strong chromophore at higher wavelengths.
Experimental Protocol
Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D. Mobile Phase: A mixture of methanol and water. The optimal ratio should be determined empirically. Additives such as 0.1% trifluoroacetic acid (TFA) and 0.1% triethylamine (TEA) can be used to improve peak shape and resolution.[2] Flow Rate: 1.0 mL/min[2] Temperature: 25 °C[2] Detection: UV at 210 nm[2] Sample Preparation: Dissolve the DL-threonine methyl ester hydrochloride sample in the mobile phase to a concentration of approximately 1 mg/mL.[2]
Procedure:
-
Prepare the mobile phase by mixing the appropriate volumes of methanol, water, and additives.
-
Degas the mobile phase using sonication or vacuum filtration.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the prepared sample solution.
-
Monitor the chromatogram for the elution and separation of the stereoisomers.
Visualizing the Workflow
Caption: Workflow for chiral HPLC separation using a macrocyclic glycopeptide CSP.
Method 2: Polysaccharide-Based Chiral Stationary Phase
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose phenylcarbamates, are widely used for the enantiomeric resolution of a broad range of compounds.[3][4] The chiral recognition mechanism is primarily based on the formation of transient diastereomeric complexes between the analyte and the chiral cavities or grooves of the polysaccharide derivative. These interactions are often a combination of hydrogen bonding, dipole-dipole, and π-π interactions.[3] For amino acid esters, derivatization with a suitable chromophore, such as a nitrobenzoxadiazole (NBD) group, is often employed to enhance detection sensitivity and can also contribute to the chiral recognition process.[3]
Causality Behind Experimental Choices
The use of a polysaccharide-based CSP, such as Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)), is a well-established strategy for chiral separations.[3] The normal-phase mobile phase, a mixture of hexane and 2-propanol, is chosen to promote the necessary interactions for chiral recognition on this type of stationary phase.[3] The ratio of hexane to 2-propanol is a critical parameter that needs to be optimized to achieve the desired retention and resolution. Derivatization of the threonine methyl ester with NBD-Cl is performed to introduce a fluorescent tag, allowing for highly sensitive fluorescence detection.[3] This is particularly advantageous when analyzing low-concentration samples. The simultaneous UV detection provides complementary data. A flow rate of 1 mL/min is a standard condition for analytical separations.[3]
Experimental Protocol
Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) Mobile Phase: Isocratic mixture of hexane and 2-propanol (e.g., 80:20 v/v). The optimal ratio may need to be adjusted.[3] Flow Rate: 1.0 mL/min[3] Temperature: Room temperature[3] Detection: Simultaneous UV at 310 nm and Fluorescence (Excitation: 470 nm, Emission: 530 nm).[3] Sample Preparation (NBD Derivatization):
-
Dissolve the threonine methyl ester sample in a suitable solvent (e.g., acetonitrile).
-
Add a solution of 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) and a suitable base (e.g., sodium bicarbonate buffer) to the sample solution.
-
Heat the mixture (e.g., at 60 °C for 30 minutes) to facilitate the derivatization reaction.
-
Cool the reaction mixture and dilute with the mobile phase before injection.
Procedure:
-
Prepare the mobile phase by mixing the appropriate volumes of hexane and 2-propanol.
-
Degas the mobile phase.
-
Equilibrate the Chiralpak IA column with the mobile phase until a stable baseline is obtained.
-
Inject the NBD-derivatized sample solution.
-
Monitor the separation using both UV and fluorescence detectors.
Visualizing the Workflow
Caption: Workflow for chiral HPLC separation using a polysaccharide-based CSP with derivatization.
Comparative Analysis of Methods
| Feature | Method 1: Macrocyclic Glycopeptide CSP | Method 2: Polysaccharide-Based CSP |
| Chiral Stationary Phase | Teicoplanin-based (e.g., CHIROBIOTIC™ T) | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® IA) |
| Mobile Phase | Reversed-phase (Methanol/Water with additives) | Normal-phase (Hexane/2-Propanol) |
| Sample Preparation | Direct injection (underivatized) | Derivatization with NBD-Cl required |
| Detection | UV (210 nm) | UV (310 nm) and Fluorescence |
| Advantages | - Simpler sample preparation (no derivatization)- Broad applicability to polar and ionic compounds | - High sensitivity with fluorescence detection[3]- Potentially higher enantioselectivity for certain derivatives[3] |
| Disadvantages | - Lower sensitivity compared to fluorescence detection- Peak shape can be sensitive to mobile phase additives | - Requires an additional derivatization step, which can be time-consuming and introduce potential impurities- Mobile phase is less environmentally friendly |
Conclusion
The selection of an optimal chiral HPLC method for the separation of threonine methyl ester stereoisomers is contingent upon the specific requirements of the analysis. The macrocyclic glycopeptide-based method offers a straightforward approach with minimal sample preparation, making it suitable for routine analysis and screening. In contrast, the polysaccharide-based method, coupled with NBD derivatization, provides superior sensitivity, which is critical for trace-level analysis and applications requiring high-precision quantification. Both methods, when properly optimized, offer robust and reliable solutions for the challenging task of stereoisomeric separation. Researchers should consider factors such as required sensitivity, sample throughput, and available instrumentation when choosing the most appropriate method for their needs.
References
- A Comparative Guide to the Chiral Separation of DL-Threonine Methyl Ester Hydrochloride Enantiomers - Benchchem. (URL: )
-
Chromatographic enantioseparation of amino acids using a new chiral stationary phase based on a macrocyclic glycopeptide antibiotic - PubMed. (URL: [Link])
-
Chiral recognition mechanisms with macrocyclic glycopeptide selectors - PubMed. (URL: [Link])
-
Chiral Amino Acid and Peptide Separations – the Next Generation | Chromatography Today. (URL: [Link])
-
Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors - MDPI. (URL: [Link])
-
Recent Advances in Chiral Analysis of Proteins and Peptides - MDPI. (URL: [Link])
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (URL: [Link])
-
Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC. (URL: [Link])
-
High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids - MDPI. (URL: [Link])
-
Advances in Achiral Stationary Phases for SFC - American Pharmaceutical Review. (URL: [Link])
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Chiral Ligand Exchange Chromatography - SciELO. (URL: [Link])
-
Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed. (URL: [Link])
-
Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC - PubMed. (URL: [Link])
-
Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans - PMC - PubMed Central. (URL: [Link])
-
Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. | Semantic Scholar. (URL: [Link])
-
Chiral Ligand Exchange Chromatography: Separation of Enantiomeric Mixtures of Underivatized a-Amino Acids under UV Detection - ResearchGate. (URL: [Link])
-
(PDF) Immobilized Polysaccharide-Based Stationary Phases for Enantioseparation in Normal Versus Reversed Phase HPLC - ResearchGate. (URL: [Link])
-
Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography - MDPI. (URL: [Link])
Sources
A Senior Application Scientist's Guide: Comparing L-Threonine Methyl Ester with other Amino Acid Esters in Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the successful synthesis of peptides and complex organic molecules. Amino acid esters are fundamental intermediates, serving to protect the carboxyl group and facilitate subsequent reactions, most notably peptide bond formation.[1][2][3] Among these, L-Threonine methyl ester presents a unique set of characteristics due to its secondary hydroxyl group, which can be both a strategic tool and a potential pitfall.
This guide provides an in-depth comparison of L-Threonine methyl ester with other commonly used amino acid esters. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to inform your synthetic strategies.
The Role of Carboxyl Protection: Why Amino Acid Esters?
In peptide synthesis, the carboxylic acid of one amino acid must be activated to react with the amino group of another.[4] If the carboxyl group of the second amino acid is not protected, it can lead to unwanted self-polymerization.[5] Esterification is a common and effective strategy for this protection. The choice of ester—methyl, ethyl, tert-butyl, benzyl, etc.—is critical as it dictates the conditions required for its eventual removal and can influence the reactivity and stereochemical integrity of the amino acid itself.[6]
L-Threonine Methyl Ester: A Double-Edged Sword
L-Threonine methyl ester is a valuable building block due to its cost-effectiveness and the small steric footprint of the methyl group.[6] However, its defining feature is the unprotected hydroxyl group on the side chain. This functionality can participate in side reactions, a critical consideration for any synthetic chemist.[6][7]
Synthesis of L-Threonine Methyl Ester Hydrochloride
The most common method for preparing amino acid methyl esters is through Fischer esterification, where the amino acid is treated with methanol in the presence of a strong acid catalyst.[8][9] Thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl) are often used as they conveniently generate HCl in situ.[1][3] The TMSCl method is often preferred for its mild, room-temperature conditions and excellent yields.[1][2]
Experimental Protocol 1: Synthesis of L-Threonine Methyl Ester Hydrochloride via TMSCl Method
This protocol is adapted from the work of Li and Sha, which demonstrates a convenient and high-yielding synthesis.[1][2]
Materials:
-
L-Threonine (1.0 eq)
-
Trimethylchlorosilane (TMSCl) (2.0 eq)
-
Anhydrous Methanol (MeOH)
-
Round bottom flask with magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a round bottom flask containing L-Threonine (0.1 mol, 11.91 g), add anhydrous methanol (100 mL) and stir to suspend the amino acid.
-
Slowly add freshly distilled trimethylchlorosilane (0.2 mol, 25.4 mL) to the suspension while stirring. The mixture may become a clear solution as the reaction progresses.
-
Stir the resulting solution at room temperature for 12-24 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, remove the solvent and excess reagents under reduced pressure using a rotary evaporator.
-
The resulting white solid or yellowish oil is the L-Threonine methyl ester hydrochloride product.[10] The crude product is often of sufficient purity for subsequent steps, or it can be recrystallized if necessary.
Comparative Analysis with Other Amino Acid Esters
The performance of an amino acid ester in a synthetic workflow is a function of its structure. Here, we compare L-Threonine methyl ester to other common esters, highlighting key differences.
Comparison with Simple Alkyl Esters (Glycine & Leucine Methyl Esters)
When comparing L-Threonine methyl ester to esters of amino acids without reactive side chains, such as Glycine or Leucine methyl esters, the primary difference is the presence of the hydroxyl group. For Gly-OMe or Leu-OMe, the synthetic considerations are primarily focused on racemization and the efficiency of coupling and deprotection. With Thr-OMe, the nucleophilic hydroxyl group introduces the risk of O-acylation during peptide coupling, where the activated amino acid acylates the threonine side chain instead of the intended N-terminus.[6][7] This leads to the formation of depsipeptide byproducts, which can be difficult to separate from the desired product.[6]
Comparison with Sterically Hindered Esters (Threonine tert-Butyl Ester)
To circumvent the side reactions associated with the free hydroxyl group, chemists often turn to side-chain protected threonine derivatives.[5][11] A common choice is Fmoc-Thr(tBu)-OH, where the hydroxyl group is protected as a tert-butyl ether. When this is esterified (e.g., to a methyl or benzyl ester), the bulky tBu group effectively shields the hydroxyl group from unwanted reactions.
The comparison then shifts to the properties of the carboxyl protecting group itself. A methyl ester is removed by saponification (e.g., using LiOH or NaOH), which can pose a risk of racemization at the adjacent chiral center, especially for sensitive amino acids.[12] In contrast, a tert-butyl ester is cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA), which are common in solid-phase peptide synthesis (SPPS) and are generally less prone to causing racemization at the C-terminal residue.[6]
Data Summary: Threonine Ester Performance in Peptide Synthesis
| Feature | L-Threonine Methyl Ester | Threonine tert-Butyl Ester | Threonine Benzyl Ester |
| Side-Chain Protection | None (Free -OH) | O-tert-butyl (tBu) | O-benzyl (Bzl) |
| Typical Coupling Yield | 70-85%[6] | >90%[6] | >90%[6] |
| Risk of O-acylation | High | Low | Low |
| Steric Hindrance | Low | High | Moderate |
| Racemization Risk | Moderate to High[6] | Low[6] | Moderate[6] |
| Deprotection Conditions | Saponification (e.g., LiOH)[12] | Strong Acid (e.g., TFA)[6] | Hydrogenolysis (H₂/Pd) or Strong Acid (HF)[6] |
| Primary Application | Solution-phase synthesis | Solid-phase (Fmoc strategy) | Solid-phase (Boc strategy) |
| Key Advantage | Cost-effective, small size | Excellent side-chain protection | Orthogonal to Fmoc deprotection |
| Key Disadvantage | Potential for side reactions | Bulky, higher cost | Requires specific deprotection methods |
Data compiled from BenchChem technical guides.[6]
The Impact of Ester Choice on a Synthetic Workflow: A Dipeptide Coupling Example
Let's consider the synthesis of a simple dipeptide, Boc-Ala-Thr-OMe.
As the diagram illustrates, using L-Threonine methyl ester directly (Route A) introduces a competitive side reaction. The activated Boc-Ala-OH can react with the hydroxyl group of threonine. While this can be minimized by controlling stoichiometry and reaction conditions, it often leads to lower yields and more complex purification. In contrast, using a side-chain protected version like L-Thr(tBu)-OMe (Route B) eliminates this possibility, leading to a cleaner reaction and higher yield of the desired protected dipeptide, which can then be deprotected in a subsequent step.
Experimental Protocol 2: Dipeptide Coupling using L-Threonine Methyl Ester Hydrochloride
This protocol demonstrates a standard solution-phase peptide coupling.
Materials:
-
Boc-L-Alanine (1.2 eq)
-
L-Threonine methyl ester hydrochloride (1.0 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) (1.5 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.5 eq)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (4.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve Boc-L-Alanine (1.2 eq) and HOBt (1.5 eq) in anhydrous DCM in a round bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDCI (1.5 eq) to the mixture and stir for 15-20 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve L-Threonine methyl ester hydrochloride (1.0 eq) in DCM and add Et₃N (4.0 eq) to neutralize the hydrochloride salt and provide the basic conditions for coupling.
-
Add the neutralized threonine ester solution to the activated Boc-L-Alanine solution.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor progress by TLC.
-
Upon completion, wash the reaction mixture successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel) to separate the desired dipeptide from byproducts, including any O-acylated species.[12][13]
Conclusion and Recommendations for Researchers
The choice between L-Threonine methyl ester and other amino acid esters is a classic example of the trade-offs in chemical synthesis.
-
For simple, cost-sensitive, or initial exploratory syntheses in solution-phase, L-Threonine methyl ester is a viable and economical option. Researchers must, however, be prepared for potentially lower yields and more rigorous purification to remove side products.[6]
-
For complex, multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS), or when the highest purity is critical, the use of side-chain protected threonine derivatives (e.g., Fmoc-Thr(tBu)-OH for Fmoc-SPPS or Boc-Thr(Bzl)-OH for Boc-SPPS) is strongly recommended.[5][14] The initial investment in the more expensive building block is often offset by significantly higher yields, cleaner crude products, and simplified purification, ultimately saving time and resources.
Ultimately, a thorough understanding of the reactivity of each building block is essential for designing a robust and efficient synthetic route. This guide provides the foundational data and experimental context to empower researchers to make the most informed decision for their specific project needs.
References
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Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. Available from: [Link]
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Lupo, M. G., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. Available from: [Link]
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Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. ResearchGate. Available from: [Link]
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Amino Acid Methyl Esters Research Articles. (n.d.). R Discovery. Retrieved from [Link]
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Reisman, S. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available from: [Link]
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Pampaloni, G., et al. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. RSC Publishing. Available from: [Link]
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Ferreira, V. F., et al. (2013). Amino Acids in the Development of Prodrugs. PMC - PubMed Central. Available from: [Link]
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Bhushan, R., & Kumar, V. (2010). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. ResearchGate. Available from: [Link]
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Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
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Ferreira, V. F., et al. (2013). Amino Acids in the Development of Prodrugs. ResearchGate. Available from: [Link]
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Fischer Esterification-Typical Procedures. (2024). OperaChem. Available from: [Link]
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Chemical Properties of dl-Threonine, methyl ester. (n.d.). Cheméo. Retrieved from [Link]
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Rehman, A. U., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. Available from: [Link]
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Lima, L. M., et al. (2016). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 139-145. Available from: [Link]
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L-Threonine. (n.d.). PubChem - NIH. Retrieved from [Link]
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Sipos, A., et al. (2019). The formation and hydrolysis of the active ester made from α-amino acid... ResearchGate. Available from: [Link]
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Ossowicz-Rupniewska, P., et al. (2022). New amino acid propyl ester ibuprofenates from synthesis to use in drug delivery systems. RSC Advances, 12(55), 35835-35848. Available from: [Link]
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Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Wang, J., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules, 28(8), 3463. Available from: [Link]
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Mendive-Tapia, L., et al. (2016). Homoserine and Threonine Peptide Assembly. eScholarship. Available from: [Link]
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Fischer Esterification. (n.d.). University of Colorado Boulder. Retrieved from [Link]
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Thang, M., et al. (2022). Chemical Synthesis of AJ-024. ResearchGate. Available from: [Link]
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Chen, S. T., & Wang, K. T. (1991). Side reactions in solid-phase peptide synthesis and their applications. PubMed. Available from: [Link]
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Anand, U., et al. (2022). Amino Acid Prodrugs for Oral Delivery: Challenges and Opportunities. Taylor & Francis Online. Available from: [Link]
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Zhang, Y., et al. (2020). Analytical methods for amino acid determination in organisms. Semantic Scholar. Available from: [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of L-Threonine Methyl Ester Derivatives
For researchers, scientists, and drug development professionals, the precise and reliable analysis of amino acid derivatives like L-Threonine methyl ester is paramount. This molecule serves as a crucial building block in peptide synthesis and as a chiral intermediate in the development of new therapeutics. Its inherent polarity and chirality, however, present significant analytical challenges. This guide provides an in-depth comparison of mass spectrometry-based strategies for the analysis of L-Threonine methyl ester derivatives, moving beyond simple protocols to explain the causality behind experimental choices and ensure the generation of robust, high-quality data.
The Imperative of Derivatization
L-Threonine methyl ester, like other amino acids, is a polar, zwitterionic, and non-volatile compound.[1] These properties make its direct analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) impossible, as it would decompose at the high temperatures of the GC injector port.[2] While Liquid Chromatography-Mass Spectrometry (LC-MS) is more amenable to polar compounds, derivatization is still frequently employed to enhance chromatographic retention on common reversed-phase columns, improve ionization efficiency, and increase detection sensitivity.[3]
The choice of derivatization strategy is therefore the first critical decision point in method development and is dictated by the chosen analytical platform and the ultimate goal of the analysis.
Comparative Analysis of Derivatization Strategies
We will compare two primary categories of derivatization: those aimed at improving chromatographic and mass spectrometric properties for general analysis (silylation and acylation) and those specifically designed for chiral separation.
| Derivatization Method | Reagent Example(s) | Typical Application | Advantages | Disadvantages |
| Silylation | MSTFA, BSTFA | GC-MS | Produces volatile, thermally stable derivatives; well-established methodology.[3] | Derivatives are sensitive to moisture, which can lead to incomplete reactions or degradation.[3] |
| Acylation (General) | Fmoc-Cl, ECF, TFAA | LC-MS/MS, GC-MS | Rapid reactions, produces stable derivatives.[3][4] Fmoc group enhances ESI efficiency and provides a characteristic fragment ion for MS/MS.[3] | May not derivatize all functional groups equally; incomplete reaction at the secondary hydroxyl group of threonine is possible.[3] |
| Acylation (Chiral) | Marfey's Reagent (FDAA) | LC-MS | Enables separation of enantiomers by forming diastereomers.[4][5] | Requires careful optimization; reaction conditions can influence accuracy.[4] |
Silylation for GC-MS Analysis
Silylation is the cornerstone of GC-MS-based amino acid analysis. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with active hydrogens on the amine and hydroxyl groups, replacing them with a non-polar trimethylsilyl (TMS) group. This transformation drastically reduces the molecule's polarity and increases its volatility, making it amenable to GC separation.[3] The resulting electron ionization (EI) mass spectra are rich with fragment ions, providing a detailed structural fingerprint valuable for identification.[3]
Acylation for LC-MS/MS Analysis
For LC-MS, derivatization aims to improve reversed-phase retention and enhance the analyte's response in the mass spectrometer. 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) is an excellent choice for this purpose. The large, hydrophobic Fmoc group significantly increases the retention of the polar L-Threonine methyl ester on C18 columns.[3] Critically, the Fmoc group is readily cleaved during collision-induced dissociation (CID) in the mass spectrometer, yielding a highly specific product ion at m/z 179.[3] This stable fragmentation pattern is ideal for developing sensitive and selective quantification methods using Multiple Reaction Monitoring (MRM).
Comparison of Mass Spectrometry Platforms & Ionization
The choice between GC-MS and LC-MS fundamentally alters the nature of the data obtained.[6] This decision is intrinsically linked to the chosen derivatization strategy.
Caption: Comparative workflow for GC-MS and LC-MS/MS analysis.
GC-MS with Electron Ionization (EI)
GC-MS is a powerful tool for qualitative analysis. EI is a high-energy, "hard" ionization technique that causes extensive and reproducible fragmentation of the analyte.[3] This creates a characteristic mass spectrum that serves as a molecular fingerprint, which can be matched against spectral libraries for confident identification. For the N,O-bis(trimethylsilyl) derivative of L-Threonine, characteristic fragments arise from cleavages around the core amino acid structure, providing rich information for structural confirmation.[3]
LC-MS/MS with Electrospray Ionization (ESI)
LC-MS is the platform of choice for sensitive quantification in complex matrices. ESI is a "soft" ionization technique that typically produces an intact protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[3] This is advantageous as it concentrates the ion current into a single species, maximizing sensitivity. For quantification, a tandem mass spectrometer (e.g., a triple quadrupole) is used. The [M+H]⁺ ion is selected in the first quadrupole, fragmented via CID in the collision cell, and a specific, stable product ion is monitored by the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and allows for low-level detection even in complex biological samples.[3]
Detailed Experimental Protocols
Reproducibility is contingent on meticulously documented protocols. The following are standardized procedures for the two primary derivatization methods discussed.
Protocol 1: Silylation for GC-MS Analysis
This protocol is adapted from standard procedures for amino acid analysis.[3]
-
Sample Preparation : Accurately weigh 1-5 mg of L-Threonine methyl ester hydrochloride into a reaction vial. If the sample is in solution, transfer an aliquot and evaporate to complete dryness under a gentle stream of nitrogen. It is critical to exclude moisture.
-
Derivatization : Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 100 µL of a suitable solvent such as pyridine or acetonitrile.
-
Reaction : Tightly cap the vial and heat at 70-100 °C for 2-4 hours to ensure complete derivatization of both the amine and hydroxyl groups.
-
GC-MS Analysis : Cool the vial to room temperature. Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Column : A non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column, is recommended.[3]
-
Oven Program : Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.[3]
-
Ionization Mode : Electron Ionization (EI) at 70 eV.[3]
-
Mass Range : Scan from m/z 40 to 650 to capture the molecular ion and key fragments.[3]
-
Protocol 2: Fmoc-Cl Derivatization for LC-MS/MS Analysis
This protocol is designed to enhance chromatographic retention and MS/MS sensitivity.[3]
-
Sample Preparation : Prepare a stock solution of L-Threonine methyl ester hydrochloride in a suitable buffer (e.g., 0.1 M borate buffer, pH 8.0).
-
Derivatization : To 100 µL of the sample solution, add 100 µL of a 15 mM solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in acetone. Vortex briefly and allow the reaction to proceed for 5 minutes at room temperature.
-
Quenching : Add 50 µL of a quenching reagent (e.g., 1% aqueous glycine or 1-aminoadamantane) to react with any excess Fmoc-Cl.
-
LC-MS/MS Analysis :
-
LC Column : A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is suitable.[3]
-
Mobile Phase A : 0.1% formic acid in water.[3]
-
Mobile Phase B : 0.1% formic acid in acetonitrile.[3]
-
Gradient : Employ a suitable gradient, for example, from 10% to 90% B over 15 minutes, to elute the derivatized analyte.[3]
-
Ionization Mode : Electrospray Ionization (ESI) in positive ion mode.[3]
-
MS/MS Detection : Use MRM mode. Monitor the transition from the precursor ion [M+H]⁺ to the characteristic Fmoc product ion (m/z 179).
-
Advanced Application: Chiral Analysis
Distinguishing between L- and D-enantiomers is critical in pharmaceutical development, as different enantiomers can have vastly different pharmacological effects.[7] Since mass spectrometers are not inherently chiral selectors, chiral separation must be achieved chromatographically or by forming diastereomers prior to analysis.[5]
Chiral derivatization involves reacting the enantiomeric mixture with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA), to create a pair of diastereomers.[4][8] These diastereomers have different physicochemical properties and can be separated using standard reversed-phase liquid chromatography.[4]
Caption: Principle of chiral derivatization for enantiomer separation.
Conclusion and Recommendations
The optimal mass spectrometric method for analyzing L-Threonine methyl ester derivatives is entirely dependent on the analytical objective.
-
For structural confirmation and qualitative identification , GC-MS following silylation is a robust and reliable approach, providing rich, fingerprint-like fragmentation patterns.
-
For trace-level quantification in complex matrices , such as in pharmacokinetic or metabolomic studies, an LC-MS/MS method using Fmoc-Cl derivatization and MRM detection offers superior sensitivity and selectivity.
-
When enantiomeric purity is the primary concern , chiral derivatization with a reagent like Marfey's reagent, followed by LC-MS analysis, is the required methodology.
By understanding the fundamental principles behind each derivatization strategy and analytical platform, researchers can confidently select and develop the most appropriate method, ensuring the generation of accurate, reproducible, and meaningful data in their scientific endeavors.
References
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- Application Notes and Protocols for the Derivatization of DL-Threonine Methyl Ester Hydrochloride. Benchchem.
- Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. National Institutes of Health (NIH).
- Distinguishing Chiral Amino Acids Using Chiral Derivatization and Differential Ion Mobility Mass Spectrometry. PubMed.
- Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI.
- Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI.
- Chiral Derivatization-enabled Discrimination and Visualization of Proteinogenic Amino Acids by Ion Mobility Mass Spectrometry. bioRxiv.
- Chiral Derivatization-enabled Discrimination and Visualization of Proteinogenic Amino Acids by Ion Mobility Mass Spectrometry. bioRxiv.
- Quality Control in Targeted GC-MS for Amino Acid-OMICS. National Institutes of Health (NIH).
- Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. MDPI.
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Determination of enantiomeric excess of (2S,3R)-methyl 2-amino-3-hydroxybutanoate
An In-Depth Comparative Guide to the Determination of Enantiomeric Excess of (2S,3R)-methyl 2-amino-3-hydroxybutanoate
Authored by: A Senior Application Scientist
Introduction
This compound, the methyl ester of L-Threonine, is a vital chiral building block in modern synthetic chemistry. Its stereochemically defined structure, featuring two chiral centers, makes it a valuable precursor in the synthesis of complex pharmaceutical agents, including antibiotics and antiviral drugs.[1][2][3] The biological activity of these final compounds is often contingent on the precise stereochemistry of their intermediates. Consequently, the ability to accurately determine the enantiomeric excess (e.e.) of this compound is not merely an analytical task but a critical quality control parameter that dictates the efficacy and safety of the resulting therapeutic agent.
This guide provides a comprehensive comparison of the three principal analytical techniques for determining the enantiomeric excess of this compound: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the fundamental principles, provide detailed experimental protocols, and present a comparative analysis of their performance, empowering researchers and drug development professionals to select the most appropriate method for their specific needs.
High-Level Comparison of Analytical Techniques
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral NMR Spectroscopy |
| Principle | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times. | Separation of volatile, derivatized enantiomers based on their differential interaction with a chiral stationary phase in the gas phase. | In-situ formation of diastereomeric complexes with a Chiral Solvating Agent (CSA), causing distinguishable chemical shifts for each enantiomer. |
| Sample Prep | Minimal to moderate. Direct injection is often possible for polar molecules; derivatization may enhance resolution. | Extensive. Mandatory derivatization to increase volatility and thermal stability. | Minimal. Simple addition of a Chiral Solvating Agent to the analyte solution in an NMR tube. |
| Sensitivity | High (ng to pg range). | Very High (pg to fg range). | Low (mg range). |
| Accuracy | High. Directly proportional to the quality of peak integration. | High. Errors can be introduced during the derivatization step. | Moderate to High. Dependent on signal-to-noise and integration accuracy. |
| Throughput | Moderate. | Moderate. | Low to Moderate. |
| Key Advantage | Broad applicability and direct analysis capability for many compounds.[4][5] | Exceptional resolving power and sensitivity.[6] | Minimal sample preparation and non-destructive nature.[7][8] |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most versatile and widely adopted technique for enantiomeric excess determination.[4] The separation is achieved through the transient formation of diastereomeric complexes between the enantiomers and the chiral stationary phase (CSP), leading to different retention times.
Expertise & Experience: The "Why"
The choice of CSP is paramount. For polar, zwitterionic compounds like underivatized amino acids and their esters, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are often superior to polysaccharide-based phases.[5] This is because their structure provides multiple interaction points—ionic, hydrogen bonding, and steric—that are essential for resolving such multifunctional analytes without derivatization. By avoiding a derivatization step, we eliminate a potential source of analytical error and racemization, thereby enhancing the trustworthiness of the protocol.[5]
Experimental Protocol: Direct Analysis on a Teicoplanin-Based CSP
-
Column Selection : Astec® CHIROBIOTIC® T (teicoplanin) column, 250 x 4.6 mm, 5 µm.
-
Mobile Phase Preparation : A simple, LC-MS compatible mobile phase is prepared using high-purity solvents, such as Methanol/Water (80:20, v/v) with 0.1% formic acid. The organic modifier concentration is a critical parameter that influences both retention and enantioselectivity, often exhibiting a characteristic "U-shaped" retention profile.[5]
-
Sample Preparation :
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of ~1 mg/mL.
-
Prepare a racemic standard for system suitability testing to confirm the resolution and identify the elution order of the enantiomers.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions :
-
Flow Rate : 1.0 mL/min
-
Column Temperature : 25°C
-
Detection : UV at 210 nm
-
Injection Volume : 10 µL
-
-
Data Analysis : The enantiomeric excess (% e.e.) is calculated from the peak areas (A) of the major enantiomer (A_major) and the minor enantiomer (A_minor) using the formula: % e.e. = [(A_major - A_minor) / (A_major + A_minor)] * 100
Workflow Visualization
Caption: Chiral HPLC workflow for direct e.e. determination.
Chiral Gas Chromatography (GC)
Chiral GC offers exceptional resolution and sensitivity but requires the analyte to be volatile and thermally stable. For amino acid esters, this necessitates a chemical derivatization step.
Expertise & Experience: The "Why"
The hydroxyl and amino groups in methyl 2-amino-3-hydroxybutanoate make it non-volatile. Derivatization is therefore not optional but a core requirement for GC analysis. A two-step conversion to N,O-bisalkoxycarbonyl alkyl esters or similar derivatives is a robust strategy.[9] For instance, creating N-trifluoroacetyl (TFA) n-butyl esters is a well-established method for amino acid analysis.[6][10] This process masks the polar functional groups, drastically increasing volatility. The choice of a chiral capillary column, such as one coated with Chirasil-Val, is then made to resolve the derivatized enantiomers. This column's selector is a chiral peptide derivative that effectively separates the derivatized amino acid enantiomers.
Experimental Protocol: Derivatization and GC-FID Analysis
-
Derivatization (Two-Step N-TFA/O-butyl ester) :
-
Esterification : Place ~1 mg of the sample in a vial and add 200 µL of 3 M HCl in n-butanol. Heat at 100°C for 30 minutes. Evaporate the reagent under a stream of nitrogen.
-
Acylation : Add 100 µL of dichloromethane and 50 µL of trifluoroacetic anhydride (TFAA). Heat at 100°C for 15 minutes. Cool to room temperature and evaporate the excess reagent.
-
Reconstitute the dried derivative in a suitable solvent (e.g., ethyl acetate) for injection.
-
-
Column Selection : Chirasil-Val capillary column (25 m x 0.25 mm ID).
-
GC Conditions :
-
Injector Temperature : 220°C
-
Detector : Flame Ionization Detector (FID) at 250°C
-
Carrier Gas : Helium, constant flow of 1.2 mL/min
-
Oven Program : Start at 90°C, hold for 2 min, then ramp to 180°C at 4°C/min.
-
Injection : 1 µL, split mode (e.g., 20:1).
-
-
Self-Validation : A racemic standard must undergo the same derivatization process to confirm that no racemization occurs during the sample preparation and to verify the separation on the column.
-
Data Analysis : Calculate % e.e. from the integrated peak areas of the FID signal, identical to the HPLC method.
Workflow Visualization
Caption: Chiral GC workflow including mandatory derivatization.
Chiral NMR Spectroscopy
NMR spectroscopy offers a fundamentally different approach. Instead of physical separation, it relies on creating a diastereomeric environment in situ using a Chiral Solvating Agent (CSA). This induces chemical shift non-equivalence (Δδ) between corresponding protons of the two enantiomers.[11]
Expertise & Experience: The "Why"
The power of this method lies in its simplicity and non-destructive nature.[7] There is no need for a chiral column or derivatization. The key is selecting an effective CSA that will form distinct, transient complexes with both enantiomers. For amino acid derivatives, chiral acids or compounds capable of strong hydrogen bonding are effective.[12][13] The resulting diastereomeric complexes have slightly different three-dimensional structures, causing the nuclei of one enantiomer to experience a different magnetic environment than the other, leading to separate signals in the NMR spectrum. The magnitude of the chemical shift difference (Δδ) is a measure of the CSA's effectiveness.
Experimental Protocol: Analysis using a Chiral Solvating Agent
-
Reagent Selection : A suitable Chiral Solvating Agent (CSA), for example, (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate ((R)-BNDHP).
-
Sample Preparation :
-
Accurately weigh ~5-10 mg of the this compound sample into an NMR tube.
-
Add ~1.5 equivalents of the chosen CSA.
-
Dissolve the mixture in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆). The choice of solvent is critical as it can affect the strength of the diastereomeric interactions.[11]
-
Prepare a sample of the pure analyte and a sample with a racemic mixture to identify the signals and confirm the induced split.
-
-
NMR Acquisition :
-
Acquire a high-resolution proton (¹H) NMR spectrum on a spectrometer (≥400 MHz is recommended).
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration of the minor enantiomer's signal.
-
-
Data Analysis :
-
Identify a well-resolved proton signal that shows clear separation (non-equivalence) for the two enantiomers (e.g., the methyl ester -OCH₃ protons or the α-proton).
-
Carefully integrate the two separated signals.
-
Calculate the % e.e. from the integral values (I) of the major (I_major) and minor (I_minor) signals: % e.e. = [(I_major - I_minor) / (I_major + I_minor)] * 100
-
Workflow Visualization
Caption: Chiral NMR workflow using a Chiral Solvating Agent.
Quantitative Performance Data Summary
The following table summarizes typical performance metrics for each technique. These values are illustrative and can vary based on the specific instrumentation and experimental conditions.
| Performance Metric | Chiral HPLC | Chiral GC | Chiral NMR (400 MHz) |
| Resolution (Rs) | > 1.5 | > 2.0 | Not Applicable (Δδ is used) |
| Typical Δδ (ppm) | N/A | N/A | 0.01 - 0.05 |
| Limit of Detection (LOD) | ~0.05% of minor enantiomer | ~0.01% of minor enantiomer | ~1% of minor enantiomer |
| Limit of Quantification (LOQ) | ~0.15% of minor enantiomer | ~0.03% of minor enantiomer | ~2-3% of minor enantiomer |
| Analysis Time per Sample | 15 - 30 minutes | 20 - 40 minutes | 5 - 20 minutes |
| Sample Preparation Time | ~5 minutes | ~60 minutes | ~5 minutes |
Conclusion and Recommendations
The choice of analytical method for determining the enantiomeric excess of this compound is a strategic decision dictated by the specific requirements of the analysis.
-
Chiral HPLC is the recommended method for routine quality control environments. Its robustness, high accuracy, and the ability to perform direct analysis on a teicoplanin-based column make it an efficient and reliable workhorse.[5]
-
Chiral GC should be employed when the highest sensitivity and resolving power are required, for instance, in trace analysis or when dealing with complex matrices. The significant drawback is the mandatory, time-consuming derivatization step, which must be carefully validated to prevent racemization.[6][9]
-
Chiral NMR Spectroscopy is an excellent choice for rapid screening, process monitoring, or when a non-destructive method is needed. Its minimal sample preparation is a major advantage, but its lower sensitivity makes it unsuitable for determining very high enantiomeric excesses (>98% e.e.).[8][11]
By understanding the fundamental trade-offs between these powerful techniques—separation power versus sample preparation, and sensitivity versus speed—researchers can confidently select and implement the optimal method to ensure the stereochemical integrity of this critical pharmaceutical intermediate.
References
-
Fransson, B., & Ragnarsson, U. (1999). Determination of the optical purity of threonine and hydroxyproline by capillary gas chromatography on a chiral stationary phase. Amino Acids, 17(3), 293-300. [Link]
- Pota, S., et al. (n.d.).
-
Aponte, J. C., et al. (2019). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. Journal of Separation Science. [Link]
-
Cirilli, R., & Carradori, S. (2021). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. Request PDF. [Link]
- Google Patents. (n.d.). Synthesis of (2S,3R)
-
Di Pietro, S., et al. (2023). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. MDPI. [Link]
- Carradori, S., et al. (2022).
- Hanna, T. A., & Abraham, C. J. (2016).
- ResearchGate. (n.d.). Diastereoisomeric complexes with DL-threonine or DLserine and L-hydroxyproline. Request PDF.
-
Zhao, H., et al. (2004). Determination of D- and L-enantiomers of threonine and allo-threonine in mammals using two-step high-performance liquid chromatography. Journal of Chromatography B, 810(2), 245-250. [Link]
-
Hemmateenejad, B., et al. (2018). Determination of enantiomeric excess of some amino acids by second-order calibration of kinetic-fluorescence data. Analytical Biochemistry, 550, 58-66. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
PubChem. (n.d.). methyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride. [Link]
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Ohmori, S., et al. (1993). Specific determination of threonine in biological samples by gas chromatography with electron capture detection. Journal of Chromatography, 621(2), 143-148. [Link]
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Kim, H. S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(4), 256-263. [Link]
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Naga Jhansi, T., et al. (2019). Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2 Aminobutanamide. Asian Journal of Chemistry, 32(1), 69-72. [Link]
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The Definitive Guide to the Structural Elucidation of (2S,3R)-Methyl 2-Amino-3-hydroxybutanoate Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the precise determination of molecular structure is paramount. This is particularly true for chiral molecules such as the derivatives of (2S,3R)-methyl 2-amino-3-hydroxybutanoate, a common scaffold in medicinal chemistry. The spatial arrangement of atoms in these molecules dictates their biological activity, physicochemical properties, and ultimately, their efficacy and safety as therapeutic agents.
This guide provides a comprehensive comparison of X-ray crystallography with other key analytical techniques for the structural characterization of this compound derivatives. As Senior Application Scientists, our aim is to furnish you with not just protocols, but also the underlying scientific rationale to empower you to make informed decisions in your research endeavors.
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a crystalline solid. It provides a detailed atomic-level picture, revealing bond lengths, bond angles, and the precise stereochemical configuration of chiral centers. For derivatives of this compound, obtaining a high-quality crystal structure is the most direct and unambiguous way to confirm the desired stereochemistry and to understand intermolecular interactions within the crystal lattice.
The parent amino acid, L-threonine, and its various derivatives have been shown to crystallize in the orthorhombic system, often in the P2₁2₁2₁ space group, which is a non-centrosymmetric space group common for chiral molecules.[1][2] This crystalline behavior is a promising indicator for the successful crystallographic analysis of its methyl ester derivatives.
The Path to a High-Quality Crystal: A Methodical Approach
The journey to a publication-quality crystal structure begins with the growth of a suitable single crystal. For amino acid derivatives, which are often polar and can be challenging to crystallize, a systematic approach is essential. The slow evaporation technique is a widely successful method for growing single crystals of amino acids and their derivatives.[1]
Experimental Protocol: Single Crystal Growth by Slow Evaporation
-
Solvent Selection: The choice of solvent is critical. A solvent in which the compound has moderate solubility is ideal. For this compound hydrochloride, a polar solvent like methanol or ethanol, or a mixture with a less polar co-solvent such as diethyl ether, can be a good starting point.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel. This removes any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the vessel with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent. Place the vessel in a vibration-free environment at a constant temperature.
-
Crystal Harvesting: Monitor the vessel for the formation of single crystals. Once crystals of suitable size (typically > 0.1 mm in all dimensions) have formed, carefully harvest them using a spatula or by decanting the mother liquor.
Figure 1: Workflow for X-ray Crystallography.
A Comparative Look: Alternative and Complementary Techniques
While X-ray crystallography provides the ultimate structural proof, it is not always feasible or may not be the most efficient method for routine analysis or for studying dynamic processes. Here, we compare it with other powerful analytical techniques.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Diffraction of X-rays by the electron clouds of atoms in a crystal lattice. | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, packing interactions. | Unambiguous structural determination. | Requires a high-quality single crystal; provides a static picture of the molecule. |
| NMR Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Connectivity, relative stereochemistry, conformational analysis in solution. | Non-destructive; provides information on dynamics and conformation in solution. | Absolute stereochemistry determination can be challenging; less precise for bond lengths and angles compared to XRD. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | Enantiomeric purity, separation of diastereomers. | High-throughput; quantitative. | Does not provide detailed structural information beyond retention time. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio. | Molecular weight, elemental composition. | High sensitivity; can be coupled with chromatography (LC-MS, GC-MS). | Does not provide stereochemical information on its own. |
Table 1: Comparison of Analytical Techniques for the Characterization of this compound Derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Perspective
NMR spectroscopy is a cornerstone of chemical analysis, providing a wealth of information about molecular structure and dynamics in solution. For this compound derivatives, ¹H and ¹³C NMR are indispensable for confirming the chemical structure and assessing purity.
More advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can provide information about the relative stereochemistry by measuring through-space interactions between protons. However, determining the absolute configuration by NMR alone can be complex and often requires the use of chiral derivatizing agents or chiral solvating agents.
Figure 2: Complementary information from XRD and NMR.
Chiral High-Performance Liquid Chromatography (HPLC): The Efficiency of Separation
For assessing the enantiomeric and diastereomeric purity of this compound derivatives, chiral HPLC is the method of choice. It is a high-throughput and quantitative technique that is essential for quality control in drug development.
Experimental Protocol: Chiral HPLC for DL-Threonine Methyl Ester Hydrochloride
This protocol, adapted for the closely related DL-threonine methyl ester hydrochloride, serves as an excellent starting point for method development.[3]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase (CSP), such as one coated with amylose or cellulose derivatives.
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The exact ratio needs to be optimized.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength where the analyte absorbs (e.g., 210 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.
Conclusion: An Integrated Approach to Structural Elucidation
The comprehensive characterization of this compound derivatives requires a multi-faceted analytical approach. While single-crystal X-ray diffraction provides the definitive, high-resolution three-dimensional structure, it is best utilized in conjunction with other techniques. NMR spectroscopy offers invaluable insights into the solution-state structure and dynamics, while chiral HPLC is the workhorse for determining stereochemical purity with high throughput and accuracy.
By understanding the strengths and limitations of each technique, researchers can devise a robust analytical strategy that ensures the unambiguous characterization of these important chiral building blocks, thereby accelerating the drug discovery and development process.
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The Superior Stereocontrol of L-threonine Transaldolases in Enantioselective Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the quest for efficient and highly selective methods to synthesize chiral molecules is a perpetual frontier. Among these, chiral β-hydroxy-α-amino acids represent a critical class of building blocks, forming the backbone of numerous natural products and pharmaceutical agents.[1][2] This guide provides an in-depth comparison of L-threonine transaldolases (LTTAs), highlighting their efficacy in enantioselective synthesis against other alternatives, supported by experimental data and protocols.
The Challenge of Stereocontrol in β-Hydroxy-α-Amino Acid Synthesis
The synthesis of β-hydroxy-α-amino acids is inherently complex due to the presence of two adjacent chiral centers (at the α and β carbons), which can result in four possible stereoisomers. Traditional chemical methods, while established, often necessitate multi-step processes involving protecting groups and can suffer from a lack of perfect stereocontrol, leading to challenging purification of the desired diastereomer.[3][4]
Enzymatic synthesis has emerged as a powerful alternative, offering mild reaction conditions and high stereoselectivity.[1][5] Within the enzymatic toolbox, aldolases and transaldolases have garnered significant attention for their ability to form C-C bonds with precision.
L-threonine Transaldolases vs. Threonine Aldolases: A Tale of Two Enzymes
L-threonine aldolases (LTAs) have been extensively studied for the synthesis of β-hydroxy-α-amino acids from glycine and an aldehyde. While they exhibit excellent control over the stereochemistry at the α-carbon, they often show only moderate selectivity for the β-carbon, resulting in a mixture of syn and anti diastereomers.[5][6][7] This "Cβ problem" has been a significant hurdle for the widespread application of LTAs in industrial synthesis.[5]
In contrast, L-threonine transaldolases (LTTAs) have demonstrated superior control over the stereochemistry at both chiral centers, predominantly yielding the L-threo isomer.[2][3][8] LTTAs, a class of pyridoxal 5'-phosphate (PLP)-dependent enzymes, catalyze a transaldolation reaction between L-threonine (as the amino donor) and a variety of aldehyde acceptors.[2][3] This reaction proceeds with high diastereoselectivity and enantioselectivity, making LTTAs highly attractive for the synthesis of optically pure β-hydroxy-α-amino acids.[2][8]
The Mechanism of L-threonine Transaldolase Catalysis
The catalytic cycle of LTTA involves the formation of a Schiff base between the PLP cofactor and L-threonine, followed by a retro-aldol cleavage to release acetaldehyde and form a glycine-PLP quinonoid intermediate. This nucleophilic intermediate then attacks an acceptor aldehyde in a stereocontrolled aldol addition, yielding the β-hydroxy-α-amino acid product.
Caption: Catalytic cycle of L-threonine transaldolase (LTTA).
Comparative Performance of L-threonine Transaldolases
The efficacy of different LTTAs can be evaluated based on their substrate scope, catalytic activity, and stereoselectivity. Recent advancements in protein engineering have further expanded the capabilities of these enzymes.
| Enzyme/Variant | Substrate (Aldehyde) | Diastereomeric Excess (de) | Conversion/Yield | Space-Time Yield (g L⁻¹ h⁻¹) | Reference |
| Wild-type LTTA (Pseudomonas sp.) | 4-Methylsulfonylbenzaldehyde | 79.9% | 74.4% | Not Reported | [8] |
| Engineered LTTA (Pseudomonas sp. M3 mutant) | 4-Methylsulfonylbenzaldehyde | 97.3% | High | 20 | [2] |
| Engineered LTTA (Pseudomonas sp. M3 mutant) | 4-Nitrobenzaldehyde | >99% | High | 23 | [2] |
| ObiH (from Pseudomonas fluorescens) | p-Chlorobenzaldehyde | >95% | High | Not Reported | [9] |
| ObiH (from Pseudomonas fluorescens) | p-Bromobenzaldehyde | >95% | High | Not Reported | [9] |
| Engineered ChLTTA | 4-Nitrobenzaldehyde | 94.5% | High | Not Reported | [2] |
| Engineered ObiH-TQT | p-Methylsulfonylbenzaldehyde | 99.2% | 98.3% | 12.7 | [10] |
Note: Performance metrics can vary based on reaction conditions.
Overcoming Challenges: The Acetaldehyde Problem
A key challenge in LTTA-catalyzed reactions is the accumulation of the byproduct acetaldehyde, which can inhibit the enzyme and drive the reaction in reverse, thus reducing the yield of the desired product.[8] A highly effective strategy to overcome this limitation is the implementation of a coupled enzyme system to remove acetaldehyde as it is formed.[2][3] For instance, an alcohol dehydrogenase (ADH) can be used to reduce acetaldehyde to ethanol, with a formate dehydrogenase (FDH) regenerating the necessary NADH cofactor.[2][3] This approach has been shown to significantly improve product titers.[3]
Alternative Methods for Chiral β-Hydroxy-α-Amino Acid Synthesis
While LTTAs offer significant advantages, it is important to consider alternative synthetic routes.
-
Chemical Synthesis: Methods like the Sharpless asymmetric dihydroxylation and aldol reactions of glycinate Schiff bases are powerful but often require multiple steps and stringent reaction conditions.[4]
-
Other Enzymatic Methods:
-
L-threonine aldolases (LTAs): As previously discussed, LTAs often suffer from poor stereoselectivity at the β-carbon.[5] However, directed evolution studies are ongoing to improve their performance.[6][7][11]
-
Hydroxylases: These enzymes can catalyze the direct hydroxylation of amino acids with high regio- and stereoselectivity, offering an alternative route to β-hydroxy-α-amino acids.[1]
-
Experimental Protocol: Enantioselective Synthesis of L-threo-4-nitrophenylserine using an Engineered LTTA
This protocol is a representative example for the whole-cell biocatalytic synthesis of a β-hydroxy-α-amino acid.
Preparation of the Whole-Cell Biocatalyst
-
Transform E. coli BL21(DE3) cells with a plasmid containing the gene for the desired L-threonine transaldolase (e.g., an engineered variant with high activity and selectivity).
-
Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate 500 mL of fresh LB medium and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.2 mM and continue to culture at a lower temperature (e.g., 20°C) for 16-20 hours.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 min at 4°C) and wash the cell pellet with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5).
-
The resulting cell paste can be used directly or stored at -80°C.
Biocatalytic Reaction
-
In a reaction vessel, prepare a reaction mixture containing:
-
100 mM L-threonine
-
50 mM 4-nitrobenzaldehyde (dissolved in a minimal amount of a co-solvent like DMSO)
-
50 mM Phosphate buffer (pH 7.5)
-
0.1 mM PLP
-
Whole-cell biocatalyst (e.g., 50 g/L wet cell weight)
-
-
If using an acetaldehyde removal system, also include:
-
Alcohol dehydrogenase (ADH)
-
Formate dehydrogenase (FDH)
-
1.2 equivalents of sodium formate
-
0.5 mM NAD⁺
-
-
Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by HPLC or TLC.
Product Analysis
-
Centrifuge the reaction samples to remove the cells.
-
Analyze the supernatant by reverse-phase HPLC using a chiral column to determine the conversion and the diastereomeric and enantiomeric excess of the product.
Caption: Experimental workflow for biocatalytic synthesis.
Conclusion and Future Outlook
L-threonine transaldolases have firmly established themselves as superior biocatalysts for the enantioselective synthesis of β-hydroxy-α-amino acids, offering exceptional control over stereochemistry, a feature that has been challenging to achieve with L-threonine aldolases. The continuous discovery of new LTTAs and the application of protein engineering techniques are further expanding their substrate scope and enhancing their catalytic efficiency.[2][12] The development of robust whole-cell biocatalytic systems, complete with strategies to mitigate byproduct inhibition, paves the way for the scalable and sustainable industrial production of these valuable chiral building blocks.[3] For researchers and drug development professionals, harnessing the power of L-threonine transaldolases represents a significant step forward in the efficient and selective synthesis of complex pharmaceutical intermediates.
References
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Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. PubMed Central. [Link]
-
Improving Activity and Cβ-Stereoselectivity of l-Threonine Transaldolase via Structure-Guided Protein Engineering and a Visual High-Throughput Screening Method. ACS Publications. [Link]
-
Directed Evolution of l-Threonine Aldolase for the Diastereoselective Synthesis of β-Hydroxy-α-amino Acids. ACS Publications. [Link]
-
Asymmetric aldol reaction to synthesize chiral β‐hydroxy‐α‐amino acid... ResearchGate. [Link]
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Synthesis of β- and γ-hydroxy α-amino acids via enzymatic kinetic resolution and cyanate-to-isocyanate rearrangement. Semantic Scholar. [Link]
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Improving Activity and C β -Stereoselectivity of l -Threonine Transaldolase via Structure-Guided Protein Engineering and a Visual High-Throughput Screening Method. ResearchGate. [Link]
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Peculiarities of promiscuous L-threonine transaldolases for enantioselective synthesis of β-hydroxy-α-amino acids. ResearchGate. [Link]
-
Directed Evolution of L-Threonine Aldolase for the Diastereoselective Synthesis of β-Hydroxy-α-amino Acids. ResearchGate.
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Comparison of L-Threonine Aldolase Variants in the Aldol and Retro-Aldol Reactions. Frontiers. [Link]
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Efficiency of aldehyde surrogates in the synthesis of nonstandard amino acids under biocatalytic conditions that utilize a transaldolase enzyme. Morressier. [Link]
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Characteristic of L-threonine transaldolase for asymmetric synthesis of β-hydroxy-α-amino acids. ResearchGate. [Link]
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Discovery of L-threonine transaldolases for enhanced biosynthesis of beta-hydroxylated amino acids. PubMed. [Link]
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Characteristics of L-threonine transaldolase for asymmetric synthesis of β-hydroxy-α-amino acids. RSC Publishing. [Link]
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A High-Throughput Visual Screen for the Directed Evolution of Cβ-stereoselectivity of L-threonine Aldolase. PubMed. [Link]
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Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities. NIH. [Link]
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Profiling of putative threonine transaldolases for biosynthesis of non-standard amino acids. acs.org. [Link]
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Synthesis of β-hydroxy-α-amino acids with a reengineered alanine racemase. SciSpace. [Link]
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Characterization and Engineering of a Promiscuous L-Threonine Transaldolase to Access Novel Amino Acid Building Blocks. Minds@UW. [Link]
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Comparison of L-Threonine Aldolase Variants in the Aldol and Retro-Aldol Reactions. PubMed Central. [Link]
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Synthesis of γ-Hydroxy-α-amino Acid Derivatives by Enzymatic Tandem Aldol Addition–Transamination Reactions. ACS Publications. [Link]
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Synthesis of beta-hydroxy-alpha-amino acids under biocatalytic conditions via a transaldolase enzyme. American Chemical Society. [Link]
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Threonine transaldolases are promising enzymes for the biosynthesis of... ResearchGate. [Link]
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Biocatalytic synthesis of non-standard amino acids by a decarboxylative aldol reaction. NIH. [Link]
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Diversity of microbial threonine aldolases and their application. ResearchGate. [Link]
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Scalable and selective β-hydroxy-α-amino acid synthesis catalyzed by promiscuous l-threonine transaldolase ObiH. NIH. [Link]
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Threonine Aldolase-Catalyzed Enantioselective α-Alkylation of Amino Acids Through Unconventional Photoinduced Radical Initiation. PubMed Central. [Link]
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l-Threonine transaldolase activity is enabled by a persistent catalytic intermediate. PubMed Central. [Link]
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Comparison of L-Threonine Aldolase Variants in the Aldol and Retro-Aldol Reactions. ResearchGate. [Link]
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Novel biosynthetic routes to non-proteinogenic amino acids as chiral pharmaceutical intermediates. ResearchGate. [Link]
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Comparison of L-Threonine Aldolase Variants in the Aldol and Retro-Aldol Reactions. Semantic Scholar. [Link]
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A Spectroscopic Guide to Differentiating Methyl 2-amino-3-hydroxybutanoate Diastereomers
In the landscape of pharmaceutical development and chiral synthesis, the precise characterization of stereoisomers is not merely a regulatory formality but a cornerstone of efficacy and safety. The subtle yet profound differences in the three-dimensional arrangement of atoms can dictate a molecule's biological activity. This guide provides an in-depth spectroscopic comparison of (2S,3R)-methyl 2-amino-3-hydroxybutanoate and (2R,3S)-methyl 2-amino-3-hydroxybutanoate, the two enantiomers of the syn diastereomer of methyl threoninate. We will explore how Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be leveraged to distinguish between these molecules, grounded in the principles of stereochemistry.
The Significance of Stereoisomerism
The molecules in focus, (2S,3R) and (2R,3S)-methyl 2-amino-3-hydroxybutanoate, are enantiomers. Enantiomers are non-superimposable mirror images of each other. In a chiral environment, such as the human body, these molecules can interact differently with receptors and enzymes, leading to varied pharmacological and toxicological profiles. Consequently, the ability to unequivocally identify and differentiate between them is paramount.
The relationship between all four stereoisomers of methyl 2-amino-3-hydroxybutanoate is depicted below. This guide focuses on the spectroscopic comparison of the enantiomeric pair: (2S,3R) and (2R,3S).
Caption: Stereoisomeric relationships of methyl 2-amino-3-hydroxybutanoate.
Comparative Spectroscopic Analysis
While enantiomers exhibit identical physical properties in an achiral environment (e.g., boiling point, refractive index, and spectra in achiral solvents), their interaction with chiral entities, such as chiral shift reagents in NMR, can lead to distinguishable spectra. However, even in achiral solvents, subtle differences in intermolecular interactions in the solid state can be observed with techniques like IR spectroscopy. This guide will focus on the expected spectra in standard achiral solvents, with a discussion on how to induce differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For the diastereomers , both ¹H and ¹³C NMR spectra in a standard achiral solvent like CDCl₃ or D₂O are expected to be identical. The key to differentiation lies in the use of a chiral environment.
Expected ¹H NMR Spectral Data (in D₂O)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~4.1-4.3 | d | 1H | α-H | Coupled to β-H. |
| ~3.9-4.1 | m | 1H | β-H | Coupled to α-H and γ-CH₃. |
| 3.78 | s | 3H | -OCH₃ | Singlet from the methyl ester group.[1] |
| ~1.3-1.4 | d | 3H | γ-CH₃ | Coupled to β-H.[1] |
Expected ¹³C NMR Spectral Data (in D₂O)
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~170-172 | C=O | Carbonyl carbon of the ester.[1] |
| ~66-68 | β-C | Carbon bearing the hydroxyl group.[1] |
| ~58-60 | α-C | Carbon bearing the amino group.[1] |
| ~52-54 | -OCH₃ | Carbon of the methyl ester group. |
| ~19-21 | γ-CH₃ | Carbon of the methyl group. |
Differentiation Strategy: Chiral NMR Spectroscopy
To distinguish between the (2S,3R) and (2R,3S) enantiomers, the use of a chiral solvating agent or a chiral shift reagent is necessary. These reagents form transient diastereomeric complexes with the enantiomers, which are no longer energetically equivalent and thus will have different NMR spectra.
-
Chiral Solvating Agents (CSAs): Agents like (R)- or (S)-1-phenylethylamine can be added to the NMR sample. The formation of diastereomeric solvates can lead to observable differences in the chemical shifts of the protons, particularly those close to the chiral centers (α-H and β-H).
-
Chiral Shift Reagents (CSRs): Lanthanide complexes, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be used. These reagents induce large chemical shift changes, and the magnitude of these changes will be different for each enantiomer, leading to the separation of signals.
The following workflow outlines the process for chiral NMR analysis:
Caption: Workflow for Chiral NMR Analysis.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. While the IR spectra of enantiomers in the gas phase or in an achiral solution are identical, in the solid state, differences in the crystal lattice and intermolecular hydrogen bonding can lead to subtle but measurable differences in the spectra.
Expected IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Assignment | Notes |
| 3400-3200 | O-H and N-H stretching | Broad bands due to hydrogen bonding. |
| 3000-2800 | C-H stretching | Aliphatic C-H bonds. |
| ~1740 | C=O stretching | Ester carbonyl group. |
| ~1600 | N-H bending | Primary amine scissoring vibration. |
| ~1200 | C-O stretching | Ester C-O bond. |
| ~1100 | C-N stretching | Amine C-N bond. |
The key to differentiating the enantiomers using solid-state IR spectroscopy lies in the "fingerprint region" (below 1500 cm⁻¹), where complex vibrations are sensitive to the overall molecular geometry and intermolecular interactions. Differences in the crystal packing of the two enantiomers can result in slight shifts in the positions and intensities of these bands.
Terahertz (THz) spectroscopy, which probes low-frequency intermolecular vibrations, has also been shown to be a powerful technique for distinguishing between diastereomers of threonine.[2][3] These differences arise from variations in hydrogen bonding networks and lattice vibrations.[2][4] It is plausible that similar distinctions would be observable for their methyl esters.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation (Standard): Dissolve approximately 5-10 mg of the methyl 2-amino-3-hydroxybutanoate isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
Sample Preparation (Chiral): Prepare the sample as above. Add a small amount (typically a few mole percent) of a chiral shift reagent or a larger amount of a chiral solvating agent. Optimize the concentration to achieve the best spectral separation.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of 0-10 ppm.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data using appropriate window functions and Fourier transformation.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0-200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Acquire a larger number of scans due to the lower natural abundance of ¹³C.
-
IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the methyl 2-amino-3-hydroxybutanoate isomer with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Press the mixture into a transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Typically, scan the range from 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Conclusion
The spectroscopic differentiation of (2S,3R) and (2R,3S)-methyl 2-amino-3-hydroxybutanoate, while challenging due to their enantiomeric relationship, is achievable with the right techniques. Standard NMR and IR spectroscopy in achiral environments will not distinguish between them. However, the use of chiral additives in NMR spectroscopy provides a robust method for clear differentiation by inducing diastereomeric interactions. Furthermore, solid-state IR spectroscopy may reveal subtle differences in the fingerprint region due to distinct crystal packing and hydrogen bonding networks. For researchers and professionals in drug development, mastering these techniques is essential for ensuring the stereochemical purity and, ultimately, the safety and efficacy of chiral molecules.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 324007, Methyl 2-amino-3-hydroxybutanoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6995277, (2R,3S)-2-amino-3-hydroxybutanoate. Retrieved from [Link]
-
Spectroscopy Online. (2022). Terahertz Spectroscopic Analysis of Co-Crystallized Mixtures in an L-threonine Diastereomer System. Retrieved from [Link]
-
PubMed. (2022). Terahertz Spectroscopy Study of the Stereoisomers of Threonine. Retrieved from [Link]
-
ResearchGate. (2022). Terahertz Spectroscopy Study of the Stereoisomers of Threonine. Retrieved from [Link]
Sources
The Strategic Calculus of Threonine Protection: A Cost-Benefit Analysis of L-Threonine Methyl Ester in Large-Scale Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of large-scale peptide and pharmaceutical synthesis, the selection of starting materials and protecting group strategies represents a critical nexus of chemical viability and economic reality. Threonine, with its secondary hydroxyl group, presents a unique set of challenges that demand careful consideration to prevent unwanted side reactions and ensure high yields of the final product. This guide provides an in-depth cost-benefit analysis of utilizing L-Threonine methyl ester hydrochloride, a readily available and economical starting material, comparing its performance and economic implications against side-chain protected alternatives in the context of industrial-scale synthesis.
The Core Dilemma: Cost vs. Control
The fundamental choice when incorporating threonine into a synthetic route revolves around the protection of its side-chain hydroxyl group. On one hand, L-Threonine methyl ester hydrochloride offers a cost-effective entry point, with the carboxylic acid protected as a methyl ester and the amine as a hydrochloride salt.[1][2] However, the unprotected hydroxyl group is a potential site for side reactions, most notably O-acylation, which can lead to the formation of depsipeptide impurities and complicate purification, ultimately impacting yield and overall process cost.[3][4]
On the other hand, employing threonine derivatives with protected side chains, such as with tert-butyl (tBu) or trityl (Trt) groups, provides a more controlled and often cleaner reaction profile.[4] These protecting groups effectively prevent O-acylation, leading to higher purity of the crude product and simplifying downstream processing.[4] This control, however, comes at a significantly higher initial raw material cost.
The following table summarizes the key characteristics of these approaches:
| Feature | L-Threonine Methyl Ester Hydrochloride | Side-Chain Protected L-Threonine (e.g., Fmoc-Thr(tBu)-OH) |
| Primary Application | Solution-Phase Peptide Synthesis (LPPS)[1] | Solid-Phase Peptide Synthesis (SPPS)[4] |
| Initial Reagent Cost | Low[2] | High |
| Side-Chain Protection | None (free hydroxyl group)[3] | Yes (e.g., tBu, Trt)[4] |
| Risk of O-acylation | High[3][4] | Low to negligible[4] |
| Purification Complexity | Potentially high due to side products | Generally lower |
| Scalability | Well-suited for large-scale synthesis of shorter peptides[1] | Can be challenging and costly to scale |
| Overall Process Cost | Lower initial cost, but can increase with purification challenges | Higher initial cost, but can be offset by higher yields and purity |
Economic and Synthetic Implications in Practice
The Case for L-Threonine Methyl Ester Hydrochloride
For large-scale solution-phase synthesis of shorter peptides, L-Threonine methyl ester hydrochloride is often the more economically viable choice.[1] Its lower purchase price is a significant advantage when dealing with kilogram quantities. However, to successfully implement this strategy, careful optimization of reaction conditions is paramount to minimize side reactions.
Key considerations for using L-Threonine methyl ester hydrochloride:
-
Coupling Agent Selection: The choice of coupling reagent can significantly impact the extent of O-acylation. Milder activating agents are often preferred.[3]
-
Stoichiometry and Temperature Control: Precise control over the stoichiometry of reactants and maintaining low reaction temperatures can help to minimize the formation of byproducts.[5]
-
Purification Strategy: A robust and efficient purification method must be in place to separate the desired product from any O-acylated impurities. This can add to the overall process time and cost.
The Advantages of Side-Chain Protection
In the realm of solid-phase peptide synthesis (SPPS), particularly for longer and more complex peptides, the use of side-chain protected threonine derivatives like Fmoc-Thr(tBu)-OH is standard practice.[4] The tert-butyl ether protecting group is stable to the basic conditions used for Fmoc deprotection and is readily removed during the final acid cleavage step.[4]
Benefits of using side-chain protected threonine:
-
Reduced Side Reactions: The primary advantage is the prevention of O-acylation, leading to a cleaner crude product.[4]
-
Simplified Purification: With fewer impurities, the purification process is often simpler and faster, which can be a significant cost-saving factor at scale.
-
Higher Overall Yield: By minimizing the formation of byproducts, the overall yield of the desired peptide is typically higher.
The decision to invest in more expensive side-chain protected threonine derivatives is often justified by the increased reliability, higher purity, and potentially lower downstream processing costs, especially in the synthesis of high-value pharmaceutical ingredients.
Experimental Protocols
General Protocol for Esterification of L-Threonine
This protocol describes the synthesis of L-Threonine methyl ester hydrochloride using thionyl chloride in methanol, a common and effective method for large-scale production.[6][7]
Materials:
-
L-Threonine
-
Anhydrous Methanol
-
Thionyl Chloride (SOCl₂)
-
Diethyl ether
Procedure:
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a dropping funnel, add anhydrous methanol. Cool the vessel to -10 °C using an ice-salt bath.
-
Thionyl Chloride Addition: Slowly add thionyl chloride dropwise to the cooled methanol with stirring. Maintain the temperature below 0 °C during the addition.
-
L-Threonine Addition: Once the thionyl chloride addition is complete, add L-Threonine portion-wise to the reaction mixture.
-
Reaction: Remove the cooling bath and allow the reaction mixture to stir at room temperature for 16-24 hours. Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride. The crude L-Threonine methyl ester hydrochloride is typically obtained as a white solid.
-
Purification (Optional): The crude product can be recrystallized from a methanol/diethyl ether solvent system to improve purity.
General Protocol for Peptide Coupling using L-Threonine Methyl Ester Hydrochloride
This protocol outlines a general method for coupling an N-protected amino acid to L-Threonine methyl ester hydrochloride in a solution-phase synthesis.[8]
Materials:
-
N-protected amino acid (e.g., Boc-Ala-OH)
-
L-Threonine methyl ester hydrochloride
-
Coupling reagent (e.g., EDCI)
-
Activating agent (e.g., HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF or DCM)
Procedure:
-
Reactant Preparation: Dissolve the N-protected amino acid and L-Threonine methyl ester hydrochloride in the anhydrous solvent.
-
Neutralization: Add the base to neutralize the hydrochloride salt of the L-Threonine methyl ester.
-
Coupling: Add the activating agent and then the coupling reagent to the reaction mixture.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress using TLC or HPLC.
-
Workup and Purification: Once the reaction is complete, perform an appropriate aqueous workup to remove excess reagents and byproducts. The desired dipeptide can then be purified by crystallization or chromatography.
Visualization of Key Workflows
Caption: Decision workflow for selecting a threonine derivative in large-scale synthesis.
Caption: Workflow for solution-phase peptide synthesis using L-Threonine methyl ester.
Conclusion and Recommendations
The choice between L-Threonine methyl ester hydrochloride and its side-chain protected counterparts is a strategic decision that must be made on a case-by-case basis, weighing the initial raw material costs against the potential for downstream processing complexities.
-
For the large-scale synthesis of shorter, less complex peptides, L-Threonine methyl ester hydrochloride can be a highly cost-effective option, provided that the necessary process controls are in place to minimize side reactions and a robust purification strategy is developed.
-
For the synthesis of longer, more complex, and high-value peptides, especially via SPPS, the higher upfront cost of side-chain protected threonine derivatives is often a worthwhile investment. The resulting cleaner reaction profiles, simplified purification, and higher overall yields can lead to a more reliable and ultimately more economical manufacturing process.
Ultimately, a thorough process hazard analysis and a preliminary cost modeling exercise are recommended to make the most informed decision for a specific large-scale synthesis campaign.
References
- BenchChem. (n.d.). Overcoming challenges in the synthesis of DL-Threonine derivatives.
- Biocompare.com. (n.d.). L-Threonine methyl ester hydrochloride from Aladdin Scientific.
- BenchChem. (n.d.). A Comparative Guide to Threonine Esters in Peptide Coupling: DL-Threonine Methyl Ester Hydrochloride vs. Alternatives.
- Sigma-Aldrich. (n.d.). L-Threonine methyl ester 39994-75-7.
- BenchChem. (n.d.). A Comparative Guide to Protected Threonine Derivatives in Solid-Phase Peptide Synthesis.
- Chem-Impex. (n.d.). L-Threonine methyl ester hydrochloride.
- BenchChem. (n.d.). D-Threonine vs. L-Threonine Peptide Analogs: A Comparative Guide to Biological Activity.
- BenchChem. (n.d.). A Comparative Guide to DL-Threonine Methyl Ester Hydrochloride and Similar Chiral Synthons in Asymmetric Synthesis.
- BenchChem. (n.d.). A Comparative Guide: DL-Threonine Methyl Ester Hydrochloride vs. Boc-Thr-OH in Peptide Synthesis.
- BenchChem. (n.d.). A Comparative Guide to DL-Threonine Methyl Ester Hydrochloride and L-Threonine Methyl Ester Hydrochloride in Synthesis.
- Thermo Scientific Chemicals. (n.d.). L-Threonine methyl ester hydrochloride, 98% 1 g.
- BenchChem. (n.d.). A comparative analysis of different peptide synthesis methods.
- Thermo Scientific Chemicals. (n.d.). L-Threonine methyl ester hydrochloride, 98%.
- National Institutes of Health. (n.d.). Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis.
- PrepChem.com. (n.d.). Synthesis of threonine methyl ester HCl.
- ResearchGate. (n.d.). Directed Evolution of L-Threonine Aldolase for the Diastereoselective Synthesis of β-Hydroxy-α-amino Acids.
- BenchChem. (n.d.). Technical Support Center: DL-Threonine Methyl Ester Hydrochloride Synthesis.
- BenchChem. (n.d.). Application Notes and Protocols for DL-Threonine Methyl Ester Hydrochloride in Peptide Synthesis.
Sources
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of (2S,3R)-methyl 2-amino-3-hydroxybutanoate
This document provides a comprehensive, step-by-step protocol for the proper disposal of (2S,3R)-methyl 2-amino-3-hydroxybutanoate, a derivative of the essential amino acid L-Threonine. Adherence to these procedures is critical for ensuring laboratory safety, maintaining environmental integrity, and complying with regulatory standards. This guide is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.
Core Principle: Proactive Waste Management
The foundation of safe chemical disposal is a proactive approach that begins before the waste is even generated. All laboratory personnel must treat chemical waste as hazardous from the moment it is generated until its final treatment or disposal.[1][2] This principle necessitates a clear understanding of the chemical's potential hazards and a systematic plan for its entire lifecycle within the laboratory, from receipt to disposal.[3]
Hazard Profile and Risk Assessment
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from its hydrochloride salt and the ethyl ester hydrochloride analog provides a strong basis for risk assessment. These closely related compounds are classified with the following hazards:
-
Acute Toxicity: Harmful if swallowed or inhaled.[4]
-
Respiratory Irritation: May cause respiratory tract irritation.[4][5]
Based on this profile, this compound and its associated waste must be managed as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer or in regular trash.[6][7]
Essential Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure the following PPE is worn to minimize exposure:
| PPE Category | Recommended Equipment | Standard Reference |
| Eye/Face Protection | Safety goggles with side-shields | OSHA 29 CFR 1910.133 or European Standard EN166[3][8] |
| Skin Protection | Nitrile rubber gloves and a lab coat | EN 374[3] |
| Respiratory Protection | Not generally required with adequate ventilation, but a NIOSH-approved respirator is necessary if dust or aerosols are generated. | OSHA 29 CFR 1910.134 or EN 149:2001[9] |
Step-by-Step Disposal Protocol
The proper disposal workflow involves careful segregation, containment, and labeling, followed by coordination with your institution's Environmental Health and Safety (EHS) office.
Step 1: Waste Container Selection and Preparation
-
Obtain Designated Containers: Acquire appropriate hazardous waste containers from your institution's EHS department.[6]
-
Ensure Compatibility: Use containers made of materials compatible with the chemical waste. The original product container is often the best choice for unused material.[10] For solutions, high-density polyethylene (HDPE) carboys are standard.
-
Initial Labeling: Immediately label the empty container with the words "Hazardous Waste " and the chemical name: "this compound".[11]
Step 2: Waste Segregation and Collection
Proper segregation is crucial for safety and cost-effective disposal.[6] Never mix incompatible waste streams.
-
Solid Waste:
-
Collect unused or expired solid this compound in a dedicated solid hazardous waste container.
-
Contaminated disposables such as weigh boats, gloves, and paper towels must also be placed in this container.[6]
-
-
Aqueous/Liquid Waste:
-
Collect all solutions containing the compound in a designated aqueous hazardous waste container.
-
Do not mix with organic solvents unless explicitly permitted by your EHS office.
-
Keep a running list of all constituents and their approximate concentrations on the container's waste tag.
-
-
Contaminated Sharps:
-
Needles, syringes, or broken glass contaminated with the compound must be disposed of in a designated, puncture-proof sharps container that is also labeled as hazardous chemical waste.
-
Step 3: Container Management and Labeling
-
Keep Containers Closed: Waste containers must be securely sealed at all times, except when actively adding waste.[1][2] This prevents the release of vapors and protects against spills.
-
Complete the Waste Tag: As waste is added, meticulously fill out the hazardous waste tag provided by your EHS department. This includes the full chemical name of all contents, percentages, and the date accumulation started. Accurate labeling is a legal requirement and essential for safe handling by EHS staff.[1]
-
Add Hazard Information: The label must include a clear indication of the hazards. This can be achieved using GHS pictograms (e.g., exclamation mark for irritant/acute toxicity) or other approved hazard warning systems like NFPA or HMIS diamonds.[11]
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Designate an SAA: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[1][2] Do not move waste from the lab where it was generated to another room for storage.[2]
-
Use Secondary Containment: All liquid hazardous waste containers must be kept in a secondary containment bin or tray to contain potential leaks or spills.
-
Adhere to Quantity Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely toxic "P-listed" wastes, the limit is one quart.[1][2][10] Once a container is full or these limits are reached, you must arrange for pickup.
Step 5: Arranging Final Disposal
-
Request a Pickup: Once a waste container is full, submit a hazardous waste pickup request to your institution's EHS office.[1]
-
Do Not Handle Further: Laboratory personnel should not attempt to treat, neutralize, or dispose of the chemical waste themselves.[10] Your EHS department is responsible for the final determination and coordination with a licensed hazardous waste disposal company.[1][2]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for handling waste generated from this compound.
Caption: Decision workflow for the disposal of this compound waste.
Emergency Procedures: Spills and Exposures
In the event of an accidental release, immediate and correct action is vital.
-
Spills:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is small and you are trained to handle it, don appropriate PPE.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).[6]
-
Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.[6]
-
Clean the spill area with a suitable decontaminating solution, collecting all cleaning materials as hazardous waste.[6]
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[10]
-
-
Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Skin: Wash the affected area thoroughly with soap and plenty of water. Remove contaminated clothing.[4]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[4]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4]
-
Decontamination and Empty Container Disposal
Empty containers that once held this compound must be properly decontaminated before disposal.
-
Thoroughly empty all contents from the container.
-
Rinse the container three times with a suitable solvent (e.g., water).
-
The first rinse must be collected and disposed of as liquid hazardous waste.[7] Subsequent rinses may be permissible for drain disposal, but you must consult your institutional EHS policy.[7]
-
After rinsing and air-drying, completely remove or deface the original label.[2]
-
Dispose of the clean, de-labeled container in the appropriate laboratory glass or plastic recycling bin as directed by your facility's procedures.[2]
References
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations. Retrieved from [Link]
-
Environmental Health and Safety Office. (2020). Laboratory Waste Management Guidelines. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). methyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride. PubChem Compound Summary. Retrieved from [Link]
-
Bio-Rad. (n.d.). Safety Data Sheet - Amino Acid Standard. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet - DL-Threonine. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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- 2. odu.edu [odu.edu]
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- 5. methyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride | C5H12ClNO3 | CID 56777184 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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- 11. MedicalLab Management Magazine [medlabmag.com]
Comprehensive Safety Guide: Personal Protective Equipment for Handling (2S,3R)-methyl 2-amino-3-hydroxybutanoate
As a Senior Application Scientist, my primary objective is to empower fellow researchers to achieve groundbreaking results safely and efficiently. This guide moves beyond mere compliance, offering a deep dive into the practical application of safety protocols for handling (2S,3R)-methyl 2-amino-3-hydroxybutanoate, commonly known as L-Threonine methyl ester hydrochloride. The causality behind each recommendation is explained to build a foundational understanding of risk mitigation, ensuring that safety becomes an intuitive part of your workflow.
Hazard Assessment: Understanding the Compound
This compound is a derivative of the essential amino acid L-threonine, primarily used as a building block in peptide synthesis. While it is not always classified as hazardous under the Globally Harmonized System (GHS), a comprehensive review of safety data sheets reveals potential risks that necessitate careful handling.[1]
The primary hazards associated with this compound are:
-
Physical Form: It is typically a white to off-white crystalline powder.[1] This form poses a risk of airborne dust generation during handling, which can lead to inhalation.[2][3]
-
Irritation Potential: Multiple sources indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335).[4][5][6][7]
-
Thermal Decomposition: When heated to decomposition, it can release toxic fumes, including oxides of carbon (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[2][8][9]
Given the limited specific toxicological data for this exact ester hydrochloride, a cautious approach assuming potential irritation is the most scientifically sound and responsible course of action.[1]
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment. The following protocol is designed to provide robust protection during standard laboratory operations.
Eye and Face Protection
-
What to Wear:
-
The Rationale: The crystalline nature of the compound poses a risk of mechanical irritation from airborne dust. More critically, its potential classification as a serious eye irritant means that direct contact from a splash could cause significant damage.[5][6] Goggles provide a seal around the eyes, offering superior protection against both dust and splashes compared to safety glasses alone.[10]
Hand Protection
-
What to Wear: Nitrile gloves. Double-gloving is strongly recommended, especially when preparing solutions or performing transfers.
-
The Rationale: Nitrile gloves provide excellent protection against incidental contact with a wide range of laboratory chemicals.[12][13] The primary risk is skin irritation.[4][5] Double-gloving is a field-proven technique that provides a critical layer of defense against undetected micro-perforations or tears in the outer glove, significantly reducing the risk of exposure during a task.[10][12] Always inspect gloves for visible defects before use and remove them with care to avoid skin contamination.[9]
Body Protection
-
What to Wear:
-
The Rationale: A lab coat protects personal clothing and underlying skin from spills and contamination.[10] Polyester and other synthetic blends can melt and fuse to the skin in the event of a fire, whereas cotton or flame-resistant materials offer better protection. The apron adds a layer of impermeability for tasks with a higher splash potential.
Respiratory Protection
-
When to Use: Respiratory protection is contingent on the adequacy of engineering controls.
-
Not Required: When handling small quantities inside a certified chemical fume hood or a ventilated balance enclosure.[8][12]
-
Required: If operations are likely to generate dust outside of a dedicated ventilation system, a NIOSH-approved N95 dust respirator is necessary to prevent inhalation of irritating particulates.[2][3]
-
-
The Rationale: The primary inhalation hazard is airborne dust.[2] Engineering controls like fume hoods are the most effective way to mitigate this risk. A respirator should be used only when these controls are insufficient or unavailable, as a last line of defense.[11]
Summary of PPE Requirements
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Powder (<1g) | Safety Goggles | Nitrile Gloves | Lab Coat | Use in a ventilated enclosure. N95 if not possible. |
| Solution Preparation | Safety Goggles | Nitrile Gloves (Double) | Lab Coat | Use in a chemical fume hood. |
| Large-Scale Reaction (>50g) | Face Shield over Goggles | Nitrile Gloves (Double) | Chemical Apron over Lab Coat | Use in a chemical fume hood. |
| Spill Cleanup | Face Shield over Goggles | Heavy-duty Nitrile Gloves | Chemical Apron over Lab Coat | N95 Respirator (minimum) |
Operational Plan: From Vial to Solution
This protocol integrates PPE use into a standard laboratory workflow for preparing a stock solution.
-
Preparation: Before starting, ensure the safety shower and eyewash station are accessible and unobstructed.[6] Don the minimum required PPE: safety goggles, nitrile gloves, and a buttoned lab coat.
-
Equilibration: Allow the sealed container of this compound to equilibrate to ambient temperature before opening. This crucial step prevents atmospheric moisture from condensing on the cold powder, which could affect its integrity.
-
Weighing: Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to contain any dust generated.[1][2] Place a weigh boat on the analytical balance and tare. Use a spatula to carefully transfer the desired amount of powder.
-
Transfer & Dissolution: Gently tap the weigh boat to transfer the powder into your reaction vessel, which already contains the desired solvent. This should also be done inside the fume hood. Avoid "dumping" the powder, which can create a dust cloud.
-
Cleanup: Immediately after transfer, dispose of the contaminated weigh boat and any used wipes in a designated solid chemical waste container.[12]
-
Doffing PPE: Once the operation is complete and the area is clean, remove gloves using a technique that avoids touching the outer surface with bare skin. Wash hands thoroughly with soap and water.[1][2]
Disposal and Emergency Procedures
A comprehensive safety plan includes clear directives for managing waste and responding to emergencies.
Waste Disposal
-
Solid Waste: All contaminated disposables, including gloves, weigh boats, and paper towels, must be placed in a clearly labeled, sealed container for solid hazardous waste.[12]
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound must be collected in a designated, sealed hazardous liquid waste container. Do not pour this chemical down the drain.[3]
-
Regulatory Compliance: All waste must be handled and disposed of in strict accordance with local, state, and federal regulations.[3]
Spill Response Workflow
In the event of a spill, a calm and methodical response is essential. The following workflow outlines the critical decision points and actions.
Caption: Workflow for responding to a chemical spill.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][6]
-
Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[2][9] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[2][9]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[8]
By integrating these principles of hazard assessment, correct PPE selection, and procedural diligence, you can handle this compound with confidence, ensuring the safety of yourself and your colleagues while maintaining the integrity of your research.
References
- Benchchem. In-Depth Technical Guide: Safety Profile of DL-Threonine Methyl Ester Hydrochloride.
- National Center for Biotechnology Information.
- AAPPTec, LLC.
- Santa Cruz Biotechnology.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 56777184, methyl (2S,3S)
- Fisher Scientific.
- Fisher Scientific.
- MedChemExpress. (2S,3R)
- Sigma-Aldrich. methyl (2S,3R)
- Benchchem. Personal protective equipment for handling Acid-PEG12-NHS ester.
- University of Washington Environmental Health and Safety.
- University of California, San Francisco Environmental Health & Safety. Chemical Safety: Personal Protective Equipment.
- University of Washington Center for Emerging and Re-emerging Infectious Diseases. Personal Protective Equipment.
- Echemi.
Sources
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Methyl L-threoninate hydrochloride | C5H12ClNO3 | CID 2734893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. methyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride | C5H12ClNO3 | CID 56777184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. benchchem.com [benchchem.com]
- 13. Personal Protective Equipment | Center for Emerging and Re-emerging Infectious Diseases [cerid.uw.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
